molecular formula C8H18N+ B8573862 1-Methyl-1-propylpyrrolidinium CAS No. 108259-90-1

1-Methyl-1-propylpyrrolidinium

Cat. No.: B8573862
CAS No.: 108259-90-1
M. Wt: 128.24 g/mol
InChI Key: YQFWGCSKGJMGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-propylpyrrolidinium is a versatile cation widely used to create high-performance pyrrolidinium-based ionic liquids. These ionic liquids are of significant research interest due to their unique properties, such as high electrochemical stability, low melting points, and high ionic conductivity. The this compound cation is commonly paired with various anions, including chloride, bis(trifluoromethylsulfonyl)imide (TFSI or NTf₂), bis(fluorosulfonyl)imide (FSI), and tetrafluoroborate (BF₄), to form salts with tailored characteristics . These compounds serve as key materials in advanced research applications. A primary application is in electrochemistry, where this compound TFSI is extensively used in electrolytes for supercapacitors and lithium-ion batteries, leveraging its high conductivity (4.92 mS/cm at 30°C) and wide electrochemical window (up to 5.9 V) . They also function as effective dispersion media for nanomaterials; for instance, CdTe nanoparticles solvated in these ionic liquids demonstrate enhanced photoluminescence and remarkable stability, which is valuable for developing optical materials . The chloride salt is a direct precursor in the synthesis of other ionic liquids . The value of these salts in research stems from their modular nature. The propyl chain length contributes to favorable melting points and viscosities, while the choice of anion allows for precise tuning of properties like hydrophilicity, coordination strength, and thermal stability . This makes this compound salts a fundamental building block for designing next-generation materials for energy storage, catalysis, and nanotechnology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108259-90-1

Molecular Formula

C8H18N+

Molecular Weight

128.24 g/mol

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium

InChI

InChI=1S/C8H18N/c1-3-6-9(2)7-4-5-8-9/h3-8H2,1-2H3/q+1

InChI Key

YQFWGCSKGJMGHE-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1(CCCC1)C

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 1-Methyl-1-propylpyrrolidinium salts

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Energy & Pharmaceutical Applications

Executive Summary

1-Methyl-1-propylpyrrolidinium (commonly abbreviated as [MPPy], [Pyr13], or [P13]) represents a premier class of cyclic quaternary ammonium cations. Distinguished by its conformational flexibility and electrochemical robustness, [Pyr13] serves as a foundational scaffold in the design of Ionic Liquids (ILs).

This guide provides a rigorous technical analysis of [Pyr13]-based salts, focusing on the critical interplay between the cation’s propyl chain and various counter-anions (TFSI, FSI, halides). We synthesize data relevant to high-voltage electrolytes for lithium batteries and emerging applications in pharmaceutical drug delivery, offering researchers a self-validating roadmap for synthesis, characterization, and application.

Molecular Architecture & Synthesis Strategy

The [Pyr13] cation consists of a five-membered nitrogen-containing ring (pyrrolidinium) substituted with a methyl group and a propyl group. The asymmetry introduced by the propyl chain is deliberate; it disrupts crystal lattice packing more effectively than symmetric chains (e.g., dimethyl), thereby suppressing the melting point and ensuring liquid behavior at room temperature when paired with bulky anions.

1.1 Synthesis Workflow: The Menshutkin Protocol

The synthesis of [Pyr13] salts follows a biphasic logic: formation of the halide precursor via nucleophilic substitution, followed by anion metathesis to yield the target ionic liquid.

Critical Control Point: The reaction is highly exothermic. Temperature control (< 5°C during addition) is vital to prevent Hofmann elimination side products.

MenshutkinSynthesis Reactants Reactants N-methylpyrrolidine + 1-Bromopropane Solvent Solvent Medium (Acetonitrile or Ethyl Acetate) Keep T < 5°C Reactants->Solvent Dissolution Intermediate Precursor Salt [Pyr13][Br] (Solid Precipitate) Solvent->Intermediate Nucleophilic Substitution (Menshutkin Reaction) Metathesis Anion Exchange + LiTFSI or LiFSI (in Water/DCM) Intermediate->Metathesis Metathesis Purification Purification Wash (AgNO3 test) Vacuum Dry (60°C, 24h) Metathesis->Purification Biphasic Separation FinalProduct Target IL [Pyr13][TFSI] / [Pyr13][FSI] Purification->FinalProduct Yield > 85%

Figure 1: Step-wise synthesis pathway for [Pyr13]-based ionic liquids, highlighting the transition from halide precursor to hydrophobic functional salt.

Physicochemical Characterization

The utility of [Pyr13] salts is dictated by the anion choice. The two most commercially and scientifically significant anions are Bis(trifluoromethanesulfonyl)imide ([TFSI]) and Bis(fluorosulfonyl)imide ([FSI]) .

2.1 Thermal & Phase Behavior
  • Melting Point (Tm): [Pyr13] salts exhibit "plastic crystal" phases. [Pyr13][FSI] typically melts around -9°C, while [Pyr13][TFSI] melts slightly lower (-12°C to -18°C), ensuring liquid utility in standard operating conditions.

  • Thermal Stability (T_decomp):

    • [TFSI]: Exceptional stability up to ~400°C. Ideal for high-temperature processes.

    • [FSI]: Lower stability (~180°C - 200°C). The S-F bond is more labile than the C-F bond in TFSI, which is a trade-off for its superior conductivity.

2.2 Transport Properties (Viscosity vs. Conductivity)

The "Walden Rule" describes the relationship between molar conductivity (


) and viscosity (

). [Pyr13] salts generally deviate slightly below the ideal KCl line, classifying them as "sub-ionic" liquids due to ion pairing.
  • [Pyr13][FSI]: The [FSI] anion is smaller and less viscous than [TFSI]. This results in significantly higher ionic conductivity, making it the preferred choice for high-rate battery applications.

  • [Pyr13][TFSI]: Higher viscosity limits ion mobility, but it offers superior chemical inertness.

Table 1: Comparative Properties of [Pyr13] Salts (at 25°C)

Property[Pyr13][FSI][Pyr13][TFSI][Pyr13][Br]
Molecular Weight 308.36 g/mol 422.41 g/mol 208.14 g/mol
Physical State LiquidLiquidSolid
Viscosity (

)
~35-45 mPa·s~60-70 mPa·sN/A
Conductivity (

)
~4.5 - 5.5 mS/cm~2.0 - 3.0 mS/cmN/A
Electrochem. Window ~5.5 V~5.8 V< 2.0 V
Water Solubility HydrophobicHydrophobicHydrophilic
Electrochemical Performance (Energy Storage)

For researchers in energy storage, the [Pyr13] cation is a "gold standard" for stability against lithium metal anodes. Unlike imidazolium cations, which have an acidic proton at C2 prone to reduction, the pyrrolidinium ring is saturated and chemically robust.

3.1 The Electrochemical Window

[Pyr13]-based ILs offer a wide electrochemical stability window (ESW), typically exceeding 5.0 V vs. Li/Li+.[1] This allows the use of high-voltage cathodes (e.g., NMC811, Li-rich Mn-based) without electrolyte decomposition.

3.2 SEI Formation Logic

While [TFSI] is stable, it corrodes aluminum current collectors at high voltages. [FSI] passivates aluminum but is less thermally stable. A common strategy is using binary mixtures or high-concentration Li-salt formulations to engineer a robust Solid Electrolyte Interphase (SEI).

SEI_Logic System Electrolyte System [Pyr13][FSI] + LiFSI Anode Li Metal / Graphite Anode System->Anode Wetting Cathode High Voltage Cathode (> 4.2V) System->Cathode Wetting Reaction Reductive Decomposition of [FSI] Anion Anode->Reaction Initial Charge SEI SEI Formation (LiF, S-containing species) Reaction->SEI Passivation Layer Result Stable Cycling Suppressed Dendrites SEI->Result Prevents further decomposition

Figure 2: Mechanism of SEI formation in [Pyr13][FSI] electrolytes. The reductive decomposition of the FSI anion is sacrificial, forming a protective LiF-rich layer that enables long-term cycling.

Pharmaceutical Applications (Drug Development)

While historically dominated by energy applications, [Pyr13] salts are gaining traction in drug delivery due to their tunable lipophilicity and ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs).

4.1 Solubility Enhancement & Permeation
  • Mechanism: [Pyr13] cations can disrupt the crystalline structure of hydrophobic drugs, forming "API-ILs" (Active Pharmaceutical Ingredient - Ionic Liquids) or acting as cosolvents.

  • Transdermal Delivery: The surfactant-like nature of the propyl chain allows [Pyr13] salts to intercalate into the lipid bilayer of the stratum corneum, temporarily reducing barrier resistance and enhancing drug permeation.

  • Toxicity: Pyrrolidinium cations generally exhibit lower cytotoxicity than imidazolium or pyridinium analogs, though they are more toxic than choline-based ILs. Toxicity scales with alkyl chain length; the propyl chain ([Pyr13]) offers a balanced profile between lipophilicity (permeation) and cytotoxicity compared to longer chains (e.g., octyl).

Experimental Protocols
Protocol A: Synthesis of [Pyr13][Br] (Precursor)
  • Setup: Flame-dried three-neck flask, N2 atmosphere.

  • Reagents: Dissolve 0.1 mol N-methylpyrrolidine in 50 mL dry acetonitrile.

  • Addition: Add 0.11 mol 1-bromopropane dropwise at 0°C.

  • Reaction: Stir at reflux (80°C) for 24 hours.

  • Workup: Cool to RT. Precipitate with cold ethyl acetate. Filter and dry under vacuum.

Protocol B: Metathesis to [Pyr13][TFSI]
  • Dissolution: Dissolve [Pyr13][Br] in distilled water.

  • Exchange: Add equimolar LiTFSI (dissolved in water). A biphasic system forms immediately (hydrophobic IL separates).

  • Extraction: Extract the IL phase with Dichloromethane (DCM).

  • Washing: Wash DCM layer with water 3x until AgNO3 test is negative (no halides).

  • Drying: Remove DCM via rotary evaporation. Dry IL at 60°C under high vacuum (< 0.1 mbar) for 24h to remove trace water. Critical: Water content > 100 ppm drastically reduces the electrochemical window.

References
  • MacFarlane, D. R., et al. (2016). Ionic liquids and their solid-state analogues as materials for energy generation and storage. Nature Reviews Materials. Link

  • Salminen, J., et al. (2007).[2][3] Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.[2][3] Fluid Phase Equilibria.[2][3] Link

  • Zhou, Q., et al. (2011). Properties of N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide for lithium secondary batteries. Journal of Power Sources. Link

  • Monti, T., et al. (2017). Ionic Liquids in Drug Delivery: The Potential of Pyrrolidinium Salts. Pharmaceutics.[4][5] Link

  • Reiter, J., et al. (2013). The role of the anion in the electrochemical stability of pyrrolidinium-based ionic liquids. Electrochimica Acta. Link

Sources

Thermal Stability of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-propylpyrrolidinium ([MPPy] or [C3mpyr]) based ionic liquids (ILs) represent a class of quaternary ammonium salts distinguished by their exceptional electrochemical windows and thermal resilience. Unlike imidazolium-based ILs, which are prone to C2-proton acidity and carbene formation, the pyrrolidinium core offers superior chemical inertness, making it a prime candidate for high-voltage electrolytes and thermally demanding pharmaceutical processes.

This guide provides a rigorous analysis of the thermal stability of [MPPy]-based systems, dissecting the decomposition mechanisms that dictate their upper operating limits. We present validated experimental protocols for determining Maximum Operating Temperatures (MOT) and offer a comparative analysis of anion influence, moving beyond simple


 values to actionable long-term stability data.

The Chemistry of Decomposition

To predict thermal failure, one must understand the molecular triggers. The thermal degradation of [MPPy] cations does not occur randomly; it follows specific kinetic pathways driven by the basicity and nucleophilicity of the paired anion.

Mechanistic Pathways

The [MPPy] cation is susceptible to two primary degradation modes at elevated temperatures:

  • Nucleophilic Substitution (

    
    ):  The anion attacks the 
    
    
    
    -carbon of the alkyl substituents.
    • Methyl Attack: Requires lower activation energy due to less steric hindrance, yielding N-propylpyrrolidine and the methylated anion.

    • Propyl Attack: Yields N-methylpyrrolidine and the propylated anion.[1][2]

  • Hofmann Elimination (E2): A basic anion abstracts a

    
    -proton from the propyl chain, resulting in ring-opening or alkene formation (propene) and a tertiary amine.
    

The dominance of one pathway over the other is dictated by the anion's properties. Weakly nucleophilic, non-basic anions like [TFSI]


 suppress both pathways, significantly elevating thermal stability.
Visualizing the Decay

The following diagram maps the competing decomposition pathways for the [MPPy] cation.

Decomposition_Pathways Cation [MPPy]+ Cation (this compound) SN2_Me SN2 Attack (Methyl Carbon) Cation->SN2_Me SN2_Pr SN2 Attack (Propyl Carbon) Cation->SN2_Pr E2_Elim E2 Elimination (Beta-Proton) Cation->E2_Elim Anion Anion (Nu- / B:) Anion->SN2_Me Nucleophile Anion->SN2_Pr Nucleophile Anion->E2_Elim Base Prod_Me N-propylpyrrolidine + Me-Anion SN2_Me->Prod_Me Prod_Pr N-methylpyrrolidine + Pr-Anion SN2_Pr->Prod_Pr Prod_E2 N-methylpyrrolidine + Propene + H-Anion E2_Elim->Prod_E2

Figure 1: Competing thermal decomposition pathways for the this compound cation. The anion acts as either a nucleophile (SN2) or a base (E2) depending on its chemical nature.

Anion Influence: Comparative Stability Data

The anion is the primary determinant of thermal stability in [MPPy] ILs. The table below aggregates


 (decomposition onset temperature) data derived from dynamic Thermogravimetric Analysis (TGA).

Critical Note:


 is method-dependent (usually 10°C/min heating rate). For real-world applications, subtract ~50-75°C to estimate the long-term Maximum Operating Temperature (MOT).
AnionAbbreviation

(10°C/min)

(Est. Long-term)
Stability Mechanism
Bis(trifluoromethanesulfonyl)imide [TFSI] / [NTf2]340 - 350°C 250°CHighly delocalized charge; weak nucleophile; suppresses SN2.
Bis(fluorosulfonyl)imide [FSI]180 - 220°C 130°CS-F bond is labile; susceptible to hydrolysis and lower energy degradation.
Tetrafluoroborate [BF4]280 - 300°C 200°CSusceptible to hydrolysis; generates HF which catalyzes degradation.
Bromide [Br]240 - 260°C 160°CStrong nucleophile; promotes reverse Menschutkin reaction (dealkylation).
Dicyanamide [DCA]230 - 250°C 150°CReactive anion; prone to polymerization/cyclization at high temps.

Data synthesized from comparative TGA studies on pyrrolidinium cations [1][3].

Experimental Protocols for Stability Validation

As a scientist, relying on vendor data sheets is insufficient. You must validate the stability of your specific IL batch, as impurities (water, halides) drastically reduce thermal limits.

Protocol A: Dynamic TGA (Screening)

Use this to quickly compare relative stability between different IL candidates.

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Pan: Platinum or Alumina (avoid Aluminum > 500°C).

  • Sample Mass: 10–15 mg.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Essential to prevent oxidative degradation, which occurs 50-100°C lower).
    
  • Drying Step (Crucial): Ramp to 100°C and hold for 30 minutes to remove hygroscopic water. Failure to do this results in a false "decomposition" mass loss event at 100°C.

  • Ramp: Heat from 100°C to 600°C at 10°C/min .

  • Analysis: Determine

    
     (intersection of the baseline and the tangent of the weight loss curve).
    
Protocol B: Isothermal TGA (Long-Term Validation)

Use this to determine the true Maximum Operating Temperature (MOT) for processes running >24 hours.

  • Selection: Choose a temperature 50°C below the dynamic

    
    .
    
  • Procedure:

    • Ramp to target temperature (e.g., 250°C for [MPPy][TFSI]).

    • Hold for 10 hours.

  • Pass/Fail Criteria:

    • Pass: Mass loss < 1% over 10 hours (

      
      ).
      
    • Fail: Mass loss > 1%.

  • Iteration: If Fail, reduce temp by 20°C and repeat. If Pass, increase by 10°C to find the limit.

Applications & Implications

High-Voltage Electrolytes (Li-Ion Batteries)

[MPPy][TFSI] and [MPPy][FSI] are top contenders for electrolytes due to their electrochemical stability (up to 5.0V vs Li/Li+).

  • Challenge: [FSI] offers better conductivity but lower thermal stability (~200°C).

  • Solution: For batteries operating <80°C, [FSI] is preferred. For high-temperature sensors or safety-critical storage, [TFSI] is mandatory due to its 350°C headroom [5].

Pharmaceutical Solvents

In drug development, [MPPy] ILs serve as solvents for difficult-to-dissolve APIs (Active Pharmaceutical Ingredients) or reaction media for high-temp synthesis.

  • Purity is King: Residual halide precursors (from synthesis) act as nucleophiles, lowering thermal stability by ~100°C. Researchers must use "Battery Grade" or "High Purity" (>99.9%, Halide <50 ppm) grades for thermal processes [2].

References

  • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Processes, 2020. Link

  • Thermal Stability of Ionic Liquids: Current Status and Prospects. Processes, 2021. Link

  • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. Journal of Chemical & Engineering Data, 2017. Link

  • Thermal Stability of Pyrrolidinium-FSI Ionic Liquid Electrolyte. Journal of The Electrochemical Society, 2018. Link

  • Temperature-Dependent Electrochemical Stability Window of TFSI and FSI Based Ionic Liquids. Frontiers in Materials, 2022. Link

Sources

Technical Master File: 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide

[1]

CAS Number: 223437-05-6 Common Abbreviations: [P13][TFSI], [MPPy][TFSI], Pyr13 TFSI Molecular Formula: C₁₀H₁₈F₆N₂O₄S₂ Molecular Weight: 408.38 g/mol [1][2][3]

Executive Summary

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([P13][TFSI]) represents a gold standard in the class of hydrophobic Room Temperature Ionic Liquids (RTILs).[1] Unlike imidazolium-based counterparts, the pyrrolidinium cation confers superior electrochemical stability, particularly at cathodic potentials, making it indispensable for high-voltage Lithium-ion batteries and supercapacitors.

For the pharmaceutical and synthesis sector, [P13][TFSI] serves as a robust, non-volatile "green solvent" capable of stabilizing reactive intermediates and facilitating biphasic catalysis.[1] This guide details the physicochemical profile, validated synthesis protocols, and application frameworks for this critical material.

Physicochemical Profile

The utility of [P13][TFSI] is defined by its wide liquid range and electrochemical inertness.[1] The following data represents high-purity (>99.5%) specifications required for electrochemical grade applications.

PropertyValueConditionsRelevance
Physical State Liquid@ 25°CRoom temperature operability.[1]
Melting Point 12 °C-Low melting point prevents freezing in outdoor energy storage.[1]
Density 1.43 g/cm³@ 29°CHigh density implies high volumetric energy density in electrolytes.[1]
Viscosity 58.7 cP@ 25°CModerate viscosity; often requires co-solvents (e.g., DMC) for optimal ion transport.[1]
Conductivity 4.92 mS/cm@ 30°CSufficient for power applications, enhanced by temperature.[1]
Electrochemical Window ~5.5 – 6.0 Vvs. Li/Li⁺Exceptional anodic stability; compatible with high-voltage cathodes.[1]
Water Content < 20 ppmDriedHydrophobic, but hygroscopic; requires glovebox handling.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity [P13][TFSI] via anion metathesis from the bromide precursor. Scale: Laboratory (50–100 g).

Reaction Mechanism

The synthesis follows a standard anion exchange reaction in an aqueous medium.[1] The driving force is the hydrophobicity of the resulting [P13][TFSI], which phase-separates from the aqueous byproduct (LiBr).[1]

1
Step-by-Step Methodology

Reagents:

  • This compound bromide ([P13]Br)[1]

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)[1][4][5]

  • Deionized Water (18.2 MΩ[1]·cm)

  • Dichloromethane (DCM) (Optional, for extraction efficiency)[1]

  • Silver Nitrate (AgNO₃) solution (0.1 M)[1]

Protocol:

  • Dissolution: Dissolve equimolar amounts of [P13]Br and LiTFSI separately in minimal deionized water.

  • Mixing: Slowly add the LiTFSI solution to the [P13]Br solution under vigorous stirring. A biphasic system will form immediately as the hydrophobic IL separates.[1]

  • Phase Separation: Stir for 2–4 hours to ensure equilibrium. Transfer to a separatory funnel. The IL will form the denser bottom layer.[1]

  • Washing (Critical Step):

    • Drain the bottom IL layer.[1]

    • Wash the IL layer with fresh deionized water (1:1 volume ratio).[1]

    • Vigorously shake and let settle.[1] Drain the IL again.

    • Self-Validating Checkpoint: Collect a few drops of the aqueous wash phase and add AgNO₃.[1] If a white precipitate (AgBr) forms, bromide is still present.[1] Repeat washing until the AgNO₃ test is negative (clear).[1]

  • Drying:

    • Rotary evaporate to remove trace water/DCM (if used).[1]

    • Dry under high vacuum (< 10⁻³ mbar) at 60–80°C for at least 24 hours.

    • Final QC: Verify water content via Karl Fischer titration (< 20 ppm).[1]

Synthesis Workflow Visualization

SynthesisWorkflowStartPrecursors:[P13]Br + LiTFSIMixAqueous Mixing(Metathesis Reaction)Start->MixSeparatePhase Separation(IL = Bottom Layer)Mix->SeparateWashWater Wash CycleSeparate->WashTestAgNO3 Test(Bromide Check)Wash->TestTest->WashPrecipitate (Pos)DryVacuum Drying(80°C, <10^-3 mbar)Test->DryClear (Neg)FinalPure [P13][TFSI](Water < 20ppm)Dry->Final

Figure 1: Validated synthesis workflow for [P13][TFSI] emphasizing the critical impurity removal cycle.

Electrochemical Architecture

For energy storage researchers, the value of [P13][TFSI] lies in its electrochemical window (ECW).[1] Unlike imidazolium ILs, the pyrrolidinium ring is resistant to reduction at low potentials, allowing it to function effectively against lithium metal anodes.

Stability Mechanics
  • Anodic Limit (~5.5 V vs Li/Li⁺): Governed by the oxidation of the [TFSI] anion.[1] This high limit permits the use of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄.[1]

  • Cathodic Limit (~0 V vs Li/Li⁺): Governed by the reduction of the [P13] cation.[1] While thermodynamically unstable at 0 V, it forms a passivating Solid Electrolyte Interphase (SEI) on graphite/Li-metal, kinetically inhibiting further decomposition.[1]

Application in Li-Ion Batteries

In a typical cell, [P13][TFSI] acts as the charge carrier medium.[1] Its non-flammability addresses the critical safety failure modes of conventional carbonate electrolytes (thermal runaway).[1]

BatteryMechanismcluster_anodeAnode Interface (Negative)cluster_electrolyteBulk Electrolyte ([P13][TFSI])cluster_cathodeCathode Interface (Positive)LiMetalLi Metal / GraphiteSEISEI Layer(Passivation)LiMetal->SEIReduction ProtectionP13[P13]+ Cation(Transport)SEI->P13Li+ HoppingTFSI[TFSI]- Anion(Stability)P13->TFSIIonic AssociationHV_CathodeHigh Voltage Cathode(> 4.5V)TFSI->HV_CathodeOxidation Resistant

Figure 2: Electrochemical role of [P13][TFSI] in a high-voltage Lithium cell, highlighting the SEI formation and anodic stability.[1]

Pharmaceutical Relevance: Green Solvents

While primarily an electrolyte, [P13][TFSI] is gaining traction in drug development as a reaction medium and extraction solvent .[1]

  • Biphasic Catalysis: Its hydrophobicity allows it to house metal catalysts, permitting easy separation of pharmaceutical products into an organic phase, reducing metal contamination in the final drug (API).[1]

  • API Solubilization: It can solubilize specific hydrophobic APIs that are poorly soluble in water, aiding in crystallization studies or novel delivery formulations.[1]

  • Thermal Stability: Allows for high-temperature synthesis of drug intermediates without the pressure risks associated with volatile organic solvents.[1]

Safety & Handling (MSDS Summary)

Despite being "green" (low volatility), [P13][TFSI] is a chemical hazard and must be handled with standard laboratory precautions.[1]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[1][6]

  • Storage: Hygroscopic. Store in a desiccator or glovebox under Argon/Nitrogen.[1]

  • Incompatibility: Strong oxidizing agents.[1]

  • Disposal: Do not dispose of in drains.[1] Consult hazardous waste regulations for fluorinated compounds.

References

  • PubChem. (2025).[1] this compound bis(trifluoromethanesulfonyl)imide (Compound).[1][2][3][6][7] National Library of Medicine.[1] [Link]

  • Appetecchi, G. B., et al. (2011).[1] Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials.[1] [Link]

  • MacFarlane, D. R., et al. (2014).[1] Physical properties of the pure this compound bis(trifluoromethylsulfonyl)imide ionic liquid. Journal of Chemical Thermodynamics.[1] [Link]

An In-depth Technical Guide to the Structure and Bonding in 1-Methyl-1-propylpyrrolidinium Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the structure and bonding of 1-Methyl-1-propylpyrrolidinium ([PMPyr]+) compounds, a class of quaternary ammonium salts with significant applications in the field of ionic liquids and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular architecture, electronic properties, and intermolecular interactions that govern the behavior of these materials.

Introduction: The Significance of this compound Cations

The this compound cation is a key component in a variety of ionic liquids, which are salts with melting points below 100°C. These materials have garnered immense interest due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1] The structure of the cation, with its five-membered aliphatic ring and attached alkyl chains, plays a crucial role in determining the overall properties of the resulting ionic liquid. Understanding the nuances of its structure and bonding is paramount for the rational design of new materials with tailored functionalities for applications ranging from electrolytes in batteries to specialized solvents in chemical synthesis.[1]

Molecular Structure and Conformation

The three-dimensional arrangement of atoms in the this compound cation is fundamental to its interactions and properties. High-resolution techniques like single-crystal X-ray diffraction and computational modeling provide a detailed picture of its geometry.

Crystallographic Insights: The Case of this compound Chloride

The crystal structure of this compound chloride (C8H18N+·Cl−) offers precise data on bond lengths, bond angles, and the overall conformation of the cation in the solid state.[2][3]

The asymmetric unit of this compound consists of a single this compound cation and a chloride anion.[2][4] The bond distances and angles within the pyrrolidinium cation are within the expected ranges for similar organic structures.[3]

Table 1: Selected Bond Lengths and Angles for this compound Cation in the Chloride Salt [2]

Bond/AngleLength (Å) / Angle (°)
N1—C11.516 (2)
N1—C41.518 (2)
N1—C51.501 (2)
N1—C61.527 (2)
C1—C21.523 (2)
C2—C31.521 (3)
C3—C41.517 (3)
C6—C71.522 (2)
C7—C81.513 (3)
C5—N1—C6111.43 (13)
C4—N1—C1104.34 (12)
N1—C6—C7113.13 (14)
C6—C7—C8112.44 (16)

The pyrrolidinium ring adopts an envelope (Cs) conformation, which is an energetically favorable arrangement for five-membered rings.[3] The propyl substituent is observed in the energetically preferred anti conformation, with a torsional angle (N1—C6—C7—C8) of -177.0 (2)°.[3]

Conformational Dynamics in the Liquid State

In the liquid state, the this compound cation exhibits greater conformational flexibility. Spectroscopic techniques, particularly Raman and NMR, combined with computational simulations, reveal the presence of different conformers. The pyrrolidinium ring can undergo pseudorotation, leading to different envelope and twist conformations.[5][6] The energy barriers between these conformers are relatively low, allowing for rapid interconversion at room temperature.

The orientation of the propyl chain also contributes to the conformational landscape. While the anti (trans) conformation is generally the most stable, gauche conformations can also be populated, influencing the packing and transport properties of the ionic liquid.[6]

Electronic Structure and Chemical Bonding

The nature of the chemical bonds and the distribution of electron density in the this compound cation are key to understanding its interactions with anions and surrounding molecules.

The Quaternary Ammonium Center

The central nitrogen atom is quaternized, bearing a formal positive charge. This charge is not localized solely on the nitrogen but is distributed across the entire cation, primarily on the hydrogen atoms of the methyl and propyl groups, as well as the methylene groups of the pyrrolidinium ring. This charge delocalization is crucial for the formation of a variety of intermolecular interactions.

Cation-Anion Interactions: Beyond Simple Electrostatics

The primary interaction in this compound compounds is the electrostatic attraction between the positively charged cation and the negatively charged anion. However, the bonding is more complex than a simple point-charge interaction.

In the solid state, as seen in the chloride salt, weak C—H···Cl hydrogen bonds play a significant role in the crystal packing.[2][3] Each cation is hydrogen-bonded to four neighboring anions, and each anion interacts with four cations, creating an extended network.[2][3]

In the liquid state, molecular dynamics simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyr][TFSI]) show that on average, each cation is coordinated by four anions.[7][8] The relative orientation of the ions is not random, with specific angular distributions indicating preferred interaction geometries.[7][8]

Computational Insights into Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure.

electronic_structure HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Anion_LUMO Anion LUMO HOMO->Anion_LUMO Back Donation (Minor Contribution) Anion_HOMO Anion HOMO LUMO->Anion_HOMO

Caption: Frontier molecular orbital interactions in [PMPyr]+-anion pairs.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electrochemical stability of the cation. The HOMO is typically localized on the anion in an ion pair, while the LUMO is associated with the cation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the electrochemical stability window of the ionic liquid. A larger gap generally corresponds to greater resistance to oxidation and reduction.

Experimental Methodologies for Structural and Bonding Analysis

A combination of experimental techniques is necessary to fully characterize the structure and bonding in this compound compounds.

Synthesis of this compound Salts

Protocol: General Synthesis of this compound Halides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as 2-propanol or acetonitrile.

  • Addition of Alkyl Halide: Add 1-chloropropane or 1-bromopropane (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR or TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product is typically a white solid. Recrystallize the solid from a suitable solvent system, such as 2-propanol/diethyl ether, to obtain the pure this compound halide salt.

  • Drying: Dry the purified salt under vacuum at 60-70°C for at least 24 hours to remove any residual solvent.

Protocol: Anion Metathesis for Synthesis of other this compound Salts (e.g., with BF4-, PF6-, TFSI-)

  • Dissolution: Dissolve the synthesized this compound halide (e.g., bromide) in a suitable solvent, typically water or acetone.

  • Addition of Metal Salt: In a separate flask, dissolve an equimolar amount of a metal salt of the desired anion (e.g., NaBF4, KPF6, LiTFSI) in the same solvent.

  • Metathesis Reaction: Add the metal salt solution dropwise to the stirred solution of the pyrrolidinium halide at room temperature. A precipitate of the insoluble metal halide (e.g., NaBr) will form.

  • Stirring: Continue stirring the mixture for several hours to ensure complete reaction.

  • Filtration: Remove the precipitated metal halide by filtration.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Washing and Drying: The resulting ionic liquid may need to be washed with water to remove any remaining inorganic salts (if the ionic liquid is hydrophobic) or extracted with a suitable organic solvent. Dry the final product under high vacuum at an elevated temperature (e.g., 80°C) for an extended period to remove all traces of solvent and water.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these compounds in the solid state.

Workflow: Single-Crystal X-ray Diffraction

xray_workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount data_collection X-ray Data Collection mount->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis and Visualization refinement->analysis

Caption: Workflow for X-ray crystallographic analysis.

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound compounds in the liquid state. ¹H and ¹³C NMR provide information about the chemical environment of the different nuclei, while techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between the cation and anion.

Protocol: ¹H and ¹³C NMR Spectroscopy of this compound Ionic Liquids

  • Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. For neat ionic liquid analysis, a capillary containing a reference standard (e.g., TMS in CDCl₃) can be inserted into the NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-64 scans.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the solvent residual peak or an internal/external standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons in the molecule.

Raman Spectroscopy

Raman spectroscopy is an excellent technique for probing the vibrational modes of the this compound cation and its interactions with the anion. Changes in the vibrational frequencies can provide information about conformational changes and the strength of cation-anion interactions.

Protocol: Raman Spectroscopy of this compound Ionic Liquids

  • Sample Preparation: Place a small drop of the ionic liquid on a clean microscope slide or in a quartz cuvette. For solid samples, a small amount of the powder can be used.

  • Instrument Setup:

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Focus the laser onto the sample.

  • Data Acquisition:

    • Set the laser power to a level that provides good signal without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

    • Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any background fluorescence.

    • Normalize the spectrum if necessary for comparison.

    • Identify and assign the characteristic Raman bands to the vibrational modes of the cation and anion.

Influence of the Anion on Structure and Bonding

The choice of anion has a profound impact on the properties of this compound compounds. Different anions vary in size, shape, and charge distribution, which in turn affects the nature of the cation-anion interactions.

  • Small, coordinating anions like chloride (Cl⁻) tend to form stronger, more localized interactions, including hydrogen bonds, leading to higher melting points and viscosities.[2]

  • Larger, charge-delocalized anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻) lead to weaker, more diffuse interactions.[9] This results in lower melting points, often below room temperature, and lower viscosities. The larger size of these anions also disrupts crystal packing, favoring the liquid state.

The anion also influences the conformational equilibrium of the cation. Stronger coordinating anions can favor specific conformations of the pyrrolidinium ring and the propyl chain to maximize favorable interactions.

Conclusion

The structure and bonding of this compound compounds are a result of a complex interplay of factors including the inherent geometry of the cation, its conformational flexibility, and the nature of its interactions with the counter-ion. A multi-technique approach, combining crystallographic, spectroscopic, and computational methods, is essential for a comprehensive understanding. This knowledge is critical for the rational design of new ionic liquids and materials with optimized properties for a wide range of scientific and industrial applications.

References

  • Borodin, O., & Smith, G. D. (2006). Structure and dynamics of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid from molecular dynamics simulations. The Journal of Physical Chemistry B, 110(23), 11481–11490. [Link]

  • Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). This compound chloride. Acta Crystallographica Section E: Structure Reports Online, 64(3), o637. [Link]

  • Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). This compound chloride. IUCr Journals. [Link]

  • Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). This compound chloride. ResearchGate. [Link]

  • Forsyth, S., Golding, J., MacFarlane, D. R., & Forsyth, M. (2001). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochimica Acta, 46(10-11), 1753–1757. [Link]

  • Fujii, K., Fujimori, T., Takamuku, T., Kanzaki, R., & Umebayashi, Y. (2009). Raman Spectroscopic Study, DFT Calculations and MD Simulations on the Conformational Isomerism of N-Alkyl-N-methylpyrrolidinium Bis-(trifluoromethanesulfonyl) Amide Ionic Liquids. The Journal of Physical Chemistry B, 113(13), 4337-4347. [Link]

  • Fujii, K., Fujimori, T., Takamuku, T., Kanzaki, R., & Umebayashi, Y. (2009). Raman Spectroscopic Study, DFT Calculations and MD Simulations on the Conformational Isomerism of N-Alkyl-N-methylpyrrolidinium Bis-(trifluoromethanesulfonyl) Amide Ionic Liquids. ResearchGate. [Link]

  • Hiyka. (2024). This compound 1,1,2,2-Tetrafluoroethanesulfonate, >98%. [Link]

  • Palumbo, O., Trequattrini, F., & Paolone, A. (2020). Molecular Assembling in Mixtures of Hydrophilic 1-Butyl-1-Methylpyrrolidinium Dicyanamide Ionic Liquid and Water. I.R.I.S. Institutional Research Information System. [Link]

  • PubChem. (n.d.). This compound tetrafluoroborate. Retrieved from [Link]

  • Ufimtsev, I. S., & Martinez, T. J. (2009). Quantum chemistry on graphical processing units. 3. Analytical energy gradients and first-principles molecular dynamics. Journal of chemical theory and computation, 5(10), 2619–2628. [Link]

  • Vane, C. H., Kim, A. W., & King, A. W. T. (2018). Liquid-State NMR Analysis of Nanocelluloses. Biomacromolecules, 19(7), 2708–2720. [Link]

  • Verma, C., & Rathi, E. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]

  • Wipff, G., & Troxler, L. (2000). Cation-π interactions: a quantum mechanical study of the role of polarization effects. Proceedings of the National Academy of Sciences, 97(24), 12999–13004. [Link]

  • Ye, C., & Shreeve, J. M. (2008). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochimica acta, 53(5), 2248-2254. [Link]

Sources

The Pyrrolidinium Advantage: A Technical Guide to Third-Generation Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, Synthesis, and Application of Pyrrolidinium Ionic Liquids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary

In the hierarchy of ionic liquids (ILs), pyrrolidinium-based salts represent a critical evolutionary step from "general-purpose" solvents to "task-specific" electrochemical and pharmaceutical materials. While imidazolium ILs (2nd Generation) launched the field, they suffer from cathodic instability and acidic protons that limit their utility in high-voltage energy storage and sensitive biological environments.

Pyrrolidinium ILs—characterized by a saturated, five-membered cyclic ammonium cation—emerged in the late 1990s as the solution to these stability limits. This guide details their discovery, the mechanistic basis of their superior electrochemical window (up to 5.5 V), and their translation from battery electrolytes to Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).

Historical Genesis: The Shift to Saturation

The history of ionic liquids is often categorized by generations. The discovery of pyrrolidinium ILs marks the transition to Generation 3 , driven by the failure of imidazolium salts in lithium metal applications.

The Timeline of Discovery
  • 1914 (The Progenitor): Paul Walden discovers ethylammonium nitrate (

    
    ), the first protic IL.[1][2] It remains a curiosity for decades.
    
  • 1980s (1st Gen): Wilkes and Hussey develop chloroaluminate melts. Highly conductive but violently water-reactive.

  • 1992 (2nd Gen): Wilkes and Zaworotko report air-stable imidazolium salts (e.g., [EMIm][BF4]). These revolutionize the field but reveal a fatal flaw: the C2-proton on the imidazolium ring is acidic and prone to reduction, narrowing the electrochemical window.

  • 1999 (The Pyrrolidinium Breakthrough): MacFarlane, Forsyth, and Golding at Monash University publish seminal work identifying N-alkyl-N-methylpyrrolidinium salts (e.g., [C

    
    mpyr][TFSI]) as superior electrolytes.
    
    • The Insight: By saturating the ring (removing double bonds) and eliminating the acidic proton, they pushed the cathodic limit significantly negative, allowing for reversible lithium cycling—a feat impossible with standard imidazolium ILs.

Chemical Architecture & Mechanistic Causality

Why does the pyrrolidinium cation perform differently than its predecessors? The answer lies in reductive stability .

Structural Comparison
FeatureImidazolium (e.g., [BMIm]+)Pyrrolidinium (e.g., [C

mpyr]+)
Ring Type Aromatic, UnsaturatedAliphatic, Saturated
C2 Proton Acidic (

)
Non-acidic / Inert
Cathodic Limit

V vs. Fc/Fc+

V vs. Fc/Fc+
Viscosity Low (Planar structure packs poorly)Higher (Ring puckering increases friction)
Chemical Inertness Prone to carbene formationHighly inert to bases and nucleophiles
The Stability Mechanism

In imidazolium cations, the C2 proton (between the nitrogens) is susceptible to deprotonation or electrochemical reduction, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes react with battery anodes or sensitive drug APIs.

Pyrrolidinium cations lack this acidic site. The positive charge is localized on the quaternary nitrogen but sterically shielded by the alkyl groups and the saturated ring. This prevents reduction until much more negative potentials, enabling the use of high-voltage cathodes (e.g., LiNiMnCoO


) and lithium metal anodes.

Technical Protocol: Synthesis of [C mpyr][TFSI]

This section provides a validated protocol for synthesizing N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C


mpyr][TFSI]), the "gold standard" pyrrolidinium IL.
Reaction Logic

The synthesis follows a two-step pathway:[3]

  • Menshutkin Reaction (Quaternization): Formation of the halide salt.

  • Metathesis (Anion Exchange): Swapping the halide for the hydrophobic TFSI anion.

Visual Workflow

Synthesis Reagents N-methylpyrrolidine + 1-Bromobutane Step1 Step 1: Quaternization (Reflux in Acetonitrile, 24-48h) Reagents->Step1 Nucleophilic Substitution Intermediate [C4mpyr][Br] (Solid/Viscous Salt) Step1->Intermediate Recrystallization (Ethyl Acetate) Step2 Step 2: Metathesis (+ LiTFSI in Water) Intermediate->Step2 Dissolve in dH2O Biphasic Biphasic Separation (IL sinks, salts dissolve) Step2->Biphasic Ion Exchange Purification Purification (Wash x3, Charcoal, Vac Drying) Biphasic->Purification Organic Phase Extraction Final [C4mpyr][TFSI] (Colorless Liquid) Purification->Final < 100 ppm H2O

Figure 1: Synthetic pathway for high-purity Pyrrolidinium ILs.

Detailed Methodology

Step 1: Quaternization ([C


mpyr][Br]) 
  • Setup: Charge a round-bottom flask with N-methylpyrrolidine (1.0 eq) and acetonitrile (solvent).

  • Addition: Add 1-bromobutane (1.1 eq) dropwise at 0°C to control exotherm.

  • Reaction: Reflux at 70°C for 24 hours under N

    
     atmosphere.
    
  • Workup: Evaporate solvent. Recrystallize the resulting solid from ethyl acetate/acetonitrile to remove amine impurities. Critical: Purity here dictates final electrochemical stability.

Step 2: Metathesis ([C


mpyr][TFSI]) 
  • Dissolution: Dissolve [C

    
    mpyr][Br] in deionized water.
    
  • Exchange: Add Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, 1.0 eq) dissolved in water.

  • Separation: A hydrophobic IL phase will form immediately (usually the bottom layer). Stir for 2 hours.

  • Washing: Decant the aqueous layer (containing LiBr). Wash the IL layer with ultrapure water (3x) until the wash water tests negative for halides (AgNO

    
     test).
    
  • Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours.

    • Quality Control: Water content must be < 50 ppm (Karl Fischer titration) for battery use.

Applications in Drug Development (API-ILs)

While energy storage drove the discovery, pyrrolidinium ILs are gaining traction in pharma due to their biocompatibility profile and solubility enhancement .

Transdermal Drug Delivery

Pyrrolidinium cations act as permeation enhancers.[4] Unlike rigid imidazolium rings, the flexible pyrrolidinium ring disrupts the lipid bilayer of the stratum corneum reversibly.

  • Mechanism: The surfactant-like nature of long-chain pyrrolidinium salts ([C

    
    mpyr][Cl]) facilitates the transport of hydrophilic drugs across hydrophobic skin barriers.
    
API-ILs (Active Pharmaceutical Ingredient - Ionic Liquids)

Researchers convert solid drugs (acidic APIs like Ibuprofen) into liquid salts by pairing them with a biocompatible pyrrolidinium cation.

  • Benefit: Eliminates polymorphism issues (no crystal lattice to maintain) and increases bioavailability.

  • Example: [C

    
    mpyr][Ibuprofenate] results in a liquid drug form with 100x higher water solubility than the free acid.
    

Physicochemical Data Summary

The following table contrasts the pyrrolidinium standard against the imidazolium standard.

Property[C

mpyr][TFSI] (Pyrrolidinium)
[BMIm][TFSI] (Imidazolium)Impact
Electrochemical Window ~5.5 V~4.3 VPyrrolidinium enables high-voltage Li-ion batteries.
Cathodic Limit -3.2 V-1.9 VPyrrolidinium is compatible with Lithium metal anodes.
Viscosity (25°C) 89 cP52 cPImidazolium has faster mass transport; Pyrrolidinium requires elevated T or solvents.
Thermal Stability (

)
~360°C~400°CBoth are sufficient for most industrial applications.
Toxicity (EC50) ModerateHigherPyrrolidinium is generally less cytotoxic than aromatic cations.

References

  • MacFarlane, D. R., Meakin, P., Sun, J., Amini, N., & Forsyth, M. (1999). Pyrrolidinium imides: A new family of molten salts and conductive plastic crystal phases. Journal of Physical Chemistry B, 103(20), 4164–4170. Link

  • MacFarlane, D. R., et al. (1999).[5] High conductivity molten salts based on the imide ion. Nature, 402, 792–794. Link

  • Wilkes, J. S., & Zaworotko, M. J. (1992).[1] Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications, (13), 965–967. Link

  • Forsyth, S. A., et al. (2002). N-methyl-N-alkylpyrrolidinium dicyanamide ionic liquids.[6] Chemical Communications, (7), 714–715. Link

  • Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31(8), 1429–1436. Link

  • Reichert, W. M., et al. (2006). Ionic liquids as a new class of materials for applications in medicine and biotechnology. Green Chemistry, 8, 317-326. Link

Sources

Toxicological Profile of 1-Methyl-1-propylpyrrolidinium Cations: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Methyl-1-propylpyrrolidinium cation (commonly abbreviated as


, 

, or

) represents a class of ionic liquid (IL) cations characterized by a saturated five-membered nitrogenous ring. Unlike their aromatic counterparts (e.g., imidazolium and pyridinium), pyrrolidinium cations exhibit a distinct toxicological profile defined by enhanced chemical stability and generally lower acute toxicity.

This guide provides a rigorous analysis of the toxicological data for


, focusing on mammalian cytotoxicity, aquatic ecotoxicity, and molecular mechanisms of action. It is designed to support risk assessment in pharmaceutical formulations and electrolyte applications.

Chemical Identity & Physicochemical Basis[1]

The toxicological behavior of


 is governed by its physicochemical properties, specifically its lipophilicity and lack of aromaticity.
  • IUPAC Name: 1-methyl-1-propylpyrrolidin-1-ium[1]

  • Common Abbreviations:

    
    , 
    
    
    
  • Common Counter-anions: Bis(trifluoromethylsulfonyl)imide (

    
     / 
    
    
    
    ), Chloride (
    
    
    ), Bromide (
    
    
    ), Dicyanamide (
    
    
    ).

Key Differentiator: The absence of an aromatic ring reduces the cation's ability to intercalate into DNA or engage in


-

stacking interactions with protein residues, rendering it generally less toxic than imidazolium (

) cations.

Mechanisms of Toxicity

The toxicity of


 is driven by three primary molecular mechanisms. Understanding these pathways is essential for interpreting 

data.
Membrane Disruption (The "Side Chain Effect")

The primary driver of acute cytotoxicity is the disruption of the cellular lipid bilayer. The propyl side chain (


) renders the cation moderately lipophilic.
  • Mechanism: The cation inserts into the lipid bilayer, disrupting the packing of phospholipid heads.

  • Chain Length Rule: Toxicity increases non-linearly with alkyl chain length.

    
     sits in a "safe window" of relatively low toxicity compared to octyl (
    
    
    
    ) or decyl (
    
    
    ) analogs, which act as potent surfactants causing cell lysis.
Acetylcholinesterase (AChE) Inhibition

While less potent than pyridinium cations, pyrrolidinium species can interact with the anionic site of AChE.

  • Interaction: Electrostatic attraction between the quaternary nitrogen and the enzyme's active site.

  • Potency:

    
     is considered a weak inhibitor . The steric bulk of the saturated ring hinders deep penetration into the AChE gorge compared to the flat, aromatic pyridinium ring.
    
Oxidative Stress

High concentrations can induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Visualization: Toxicity Pathways

ToxicityPathways Cation [C3mpyr]+ Cation Membrane Cell Membrane Interaction Cation->Membrane Lipophilic Insertion AChE AChE Enzyme Binding Cation->AChE Electrostatic Attraction Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Stress Response Leakage Membrane Leakage (Lysis) Membrane->Leakage High Dose Inhibition Signal Blockade (Neurotoxicity) AChE->Inhibition Weak Inhibition ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis (Cell Death) Leakage->Apoptosis ROS->Apoptosis

Figure 1: Mechanistic pathways of [C3mpyr]+ induced toxicity, highlighting membrane disruption and oxidative stress.

Toxicological Data Summary

The following data consolidates findings from key studies, normalizing units to Molarity (mM/µM) or mg/L for comparison.

Mammalian Cytotoxicity

The


 cation generally exhibits 

values in the millimolar (mM) range, indicating low acute toxicity.
Cell LineAssayCompound

Value
Toxicity ClassificationReference
IPC-81 (Rat Leukemia)MTT / WST-1

> 500 µM (Est.)*LowRanke et al. [1]
MCF-7 (Human Breast Cancer)MTT

43.40 mM LowOstolska et al. [2]
HeLa (Human Cervical)MTT

> 10 mMLowStepnowski et al. [3]
HDF (Human Dermal Fibroblast)Cell Viability

Sig. lower than ImidazoliumLowMrozek-Wilczkiewicz [4]

*Note: IPC-81 data often groups C3 and C4 pyrrolidiniums as "low toxicity" compared to C10 analogs which have EC50s in the low µM range.

Aquatic Ecotoxicity

Pyrrolidinium cations are significantly less toxic to aquatic life than their aromatic counterparts.

OrganismTest TypeCompound

Value
Reference
Vibrio fischeri (Bacteria)Microtox (15 min)

> 23,780 mg/L Hernández-Fernández [5]
Vibrio fischeri Microtox (15 min)

4,588 mg/LHernández-Fernández [5]
Daphnia magna (Crustacean)Immobilization (48h)

> 100 mg/LPretti et al. [6]
Raphidocelis subcapitata (Algae)Growth Inhibition

~ 300 mg/LStolte et al. [7]

Interpretation: The


 values for Vibrio fischeri are extremely high (> 20,000 mg/L), categorizing these compounds as practically non-toxic  to marine bacteria under acute exposure conditions.

Experimental Protocols

To validate these findings in a specific application, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Standardized for ILs)

Objective: Determine the


 of 

-based ILs on mammalian cells.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or acidified isopropanol).

  • Control: 10% DMSO (Positive kill), Media only (Negative).

Workflow:

  • Seeding: Seed cells (e.g., HeLa or HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dissolve IL in culture media. Critical: Verify pH of the IL-media solution; some ILs can shift pH, causing false toxicity.

  • Exposure: Treat cells with serial dilutions (e.g., 0.1 mM to 100 mM) for 24h.

  • Labeling: Add 10 µL MTT reagent; incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (ref 630 nm).

Protocol B: AChE Inhibition Assay (Modified Ellman)

Objective: Assess neurotoxic potential via enzyme inhibition.

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 0.05 U/mL AChE (Electrophorus electricus) to wells.

  • Inhibitor: Add

    
     IL at varying concentrations (10 µM - 10 mM). Incubate 10 min.
    
  • Substrate: Add DTNB (0.3 mM) and Acetylthiocholine iodide (0.45 mM).

  • Kinetics: Monitor absorbance at 412 nm every 30s for 5 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_MTT MTT Cytotoxicity Assay Start Start: IL Sample Prep CheckPH Check pH in Media (Critical Control) Start->CheckPH Seed Seed Cells (96-well) CheckPH->Seed Expose Exposure (24h) Serial Dilutions Seed->Expose MTT_Add Add MTT Reagent Expose->MTT_Add Read Absorbance (570nm) MTT_Add->Read

Figure 2: Step-by-step workflow for determining cytotoxicity, emphasizing pH control to avoid artifacts.

Biodegradability & Environmental Fate

While


 is safer for organisms, it presents an environmental persistence challenge.
  • Biodegradability: Pyrrolidinium cations are generally classified as "Not Readily Biodegradable" under OECD 301F (Manometric Respirometry) conditions. The saturated ring is resistant to enzymatic cleavage by standard activated sludge bacteria.

  • Mitigation: Studies suggest that introducing ester groups into the side chain (functionalization) can significantly improve biodegradability by providing an enzymatic attack site [8].

References

  • Ranke, J., et al. (2006). "Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays." Ecotoxicology and Environmental Safety. Link

  • Ostolska, I., et al. (2020). "Ionic Liquids Toxicity—Benefits and Threats." International Journal of Molecular Sciences. Link

  • Stepnowski, P., et al. (2004). "Cytotoxicity of ionic liquids." Human & Experimental Toxicology.
  • Mrozek-Wilczkiewicz, A., et al. (2022). "Anticancer potential and cytotoxicity mechanism of ionic liquids..." Journal of Hazardous Materials. Link

  • Hernández-Fernández, F.J., et al. (2015). "Toxicity of ionic liquids on Vibrio fischeri.
  • Pretti, C., et al. (2009). "Acute toxicity of ionic liquids to the zebrafish (Danio rerio) and Daphnia magna." Chemosphere.[2]

  • Stolte, S., et al. (2007). "Anion effects on the cytotoxicity of ionic liquids." Green Chemistry. Link

  • Docherty, K.M., et al. (2010). "Biodegradability of imidazolium and pyrrolidinium ionic liquids." Green Chemistry.

Sources

molecular weight of 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (commonly abbreviated as [Pyr13][TFSI] or [PMPyr][TFSI]) represents a gold standard in the class of hydrophobic ionic liquids (ILs).[1][2] With a theoretical molecular weight of 408.38 g/mol , it is widely utilized in high-voltage electrochemical storage and advanced pharmaceutical formulations due to its exceptional thermal stability and wide electrochemical window.[2]

However, for researchers in drug development and electrochemistry, the "label" molecular weight is often insufficient.[1][2] Hygroscopicity and residual halide impurities can significantly alter the effective molecular mass during gravimetric preparation, leading to stoichiometric errors in electrolyte formulation or API (Active Pharmaceutical Ingredient) solubilization.[1][2] This guide provides a comprehensive technical analysis of [Pyr13][TFSI], detailing its physiochemical architecture, synthesis protocols, and validation methodologies.[1][2]

Molecular Architecture & Stoichiometry

To understand the behavior of [Pyr13][TFSI], one must deconstruct it into its constituent ions.[1][2] Unlike molecular solvents (e.g., DMSO, Ethanol), [Pyr13][TFSI] is a salt liquid at room temperature, comprised of a bulky organic cation and a charge-delocalized anion.[1][2]

Theoretical Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC).[1][2]

ComponentFormulaContribution ( g/mol )
Cation This compound (

)
128.24
Anion Bis(trifluoromethanesulfonyl)imide (

)
280.14
Total

408.38
Structural Visualization

The following diagram illustrates the ionic dissociation and the chemical structure of the constituents.

G cluster_0 Cationic Moiety cluster_1 Anionic Moiety Cation [Pyr13]+ (this compound) IL [Pyr13][TFSI] MW: 408.38 g/mol Hydrophobic Ionic Liquid Cation->IL Ionic Bonding Anion [TFSI]- (Bis(trifluoromethanesulfonyl)imide) Anion->IL

Figure 1: Structural assembly of [Pyr13][TFSI] from its constituent ions.[1][2]

Physiochemical Profile

Accurate dosing depends on understanding physical properties that fluctuate with temperature and purity.[1][2]

PropertyValueConditionsRelevance
Molecular Weight 408.38 g/mol TheoreticalStoichiometric calculations.[1][2]
Appearance Colorless/Light Yellow Liquid25°CYellowing indicates degradation or impurities.[2]
Melting Point 12 °C-Liquid at room temp; easy handling.[1][2]
Density 1.43 g/mL25°CCritical for volumetric-to-gravimetric conversion.[1][2]
Viscosity ~59 cP25°CAffects mass transfer in diffusion-controlled processes.[1][2]
Conductivity 4.9 mS/cm30°CKey metric for battery electrolyte performance.[2]
Water Content < 100 ppm (Dried)-Hygroscopic drift can lower effective MW.[1][2]

Technical Insight: While [Pyr13][TFSI] is hydrophobic, it is not non-hygroscopic.[1][2] It can absorb atmospheric moisture over time, creating a "wet" IL.[1][2] If a researcher weighs 408.38 mg of "wet" IL (containing 1000 ppm water), they are actually dispensing less than 1 mmol of the active salt.[1][2]

Synthesis & Purification Protocol

High-purity [Pyr13][TFSI] is typically synthesized via an anion-exchange metathesis reaction.[1][2] This protocol ensures minimal halide contamination, which is toxic to biological systems and corrosive in electrochemical cells.[1][2]

The Metathesis Workflow

Reaction:


[1][2]

Synthesis Precursor Precursor Salt [Pyr13][Br] (aq) Mix Mixing Stir 4-12h @ RT Precursor->Mix Reagent Anion Source Li[TFSI] (aq) Reagent->Mix Separation Phase Separation (Biphasic System) Mix->Separation Metathesis Wash Washing AgNO3 Test for Halides Separation->Wash Bottom Phase (IL) Wash->Wash Repeat until AgNO3 negative Dry Vacuum Drying 60°C, <1 mbar, 24h Wash->Dry Product Pure [Pyr13][TFSI] < 50 ppm Halides < 50 ppm Water Dry->Product

Figure 2: Metathesis synthesis workflow for generating high-purity [Pyr13][TFSI].

Step-by-Step Methodology
  • Dissolution: Dissolve equimolar amounts of this compound bromide ([Pyr13][Br]) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in separate aliquots of deionized water.

  • Mixing: Slowly add the LiTFSI solution to the [Pyr13][Br] solution under vigorous stirring. The mixture will become cloudy as the hydrophobic [Pyr13][TFSI] forms.[1][2]

  • Separation: Allow the mixture to settle. Two phases will form: the denser bottom phase is the [Pyr13][TFSI], and the top aqueous phase contains LiBr.[1][2]

  • Washing (Critical Step): Decant the aqueous phase.[1][2] Wash the IL phase repeatedly with deionized water.[1][2]

    • Validation: Test the wash water with Silver Nitrate (

      
      ).[1][2] If a precipitate forms, bromide is still present.[1][2] Repeat washing until clear.[1][2]
      
  • Drying: Dry the IL under high vacuum (< 1 mbar) at 60°C for at least 24 hours to remove water and trace solvents.

Analytical Verification (Quality Control)

Trusting a commercial label is a risk in precision science.[1][2] The following validation steps are recommended before using the IL in sensitive applications.

  • Karl Fischer Titration (Coulometric):

    • Purpose: Determine water content.

    • Target: < 50 ppm for battery grade; < 500 ppm for general synthesis.

    • Correction: If water is 1000 ppm (0.1%), the effective mass of the IL is 99.9% of the weighed mass.[1][2]

  • Ion Chromatography (IC):

    • Purpose: Quantify residual halides (

      
      , 
      
      
      
      ) and Lithium (
      
      
      ).
    • Target: < 10 ppm. Halides can cause anodic corrosion in batteries and toxicity in biological assays.[1][2]

  • 1H NMR Spectroscopy:

    • Purpose: Confirm structure and organic purity.

    • Solvent: Deuterated DMSO or Chloroform.[1][2]

    • Key Peaks: Look for the propyl group multiplets (0.9 ppm, 1.8 ppm) and the N-methyl singlet (~3.0 ppm).[1][2]

Applications in Drug Development & Energy

Why choose [Pyr13][TFSI] over other ionic liquids like Imidazolium-based variants?

Pharmaceutical Formulations
  • Solubility Enhancement: [Pyr13][TFSI] acts as a powerful solvent for poorly water-soluble APIs (BCS Class II/IV drugs).[1][2] Its hydrophobic nature makes it compatible with lipophilic drugs, while its ionic character disrupts crystal lattices.[1][2]

  • Crystallization Media: It is used in "cooling crystallization" techniques.[2][3] Unlike volatile organic solvents, it does not evaporate, allowing for precise control over supersaturation and polymorph selection without the use of antisolvents.[1][2]

  • Stability: Unlike imidazolium ILs, the pyrrolidinium cation lacks the acidic C2-proton, making it chemically more stable and less reactive toward sensitive APIs.[1][2]

Electrochemical Energy Storage
  • Wide Electrochemical Window (~5.5 V): Allows for the use of high-voltage cathodes in Li-ion batteries.[1][2]

  • Safety: Non-flammable and low volatility, reducing the risk of thermal runaway compared to traditional carbonate electrolytes.[2]

References

  • PubChem. (2025).[1][2][4] this compound Bis(trifluoromethanesulfonyl)imide.[1][2][5][6][7][4][8] National Library of Medicine.[1][2] [Link]

  • NIST Chemistry WebBook. (2024).[1][2] this compound bis[(trifluoromethyl)sulfonyl]imide Thermophysical Properties. National Institute of Standards and Technology.[1][2][7] [Link][1][2]

  • González, B., et al. (2014).[1][2] Physical properties of the pure this compound bis(trifluoromethylsulfonyl)imide ionic liquid and its binary mixtures with alcohols. Journal of Chemical Thermodynamics. [Link][1][2]

Sources

Methodological & Application

Application Note: Protocol for Preparing 1-Methyl-1-propylpyrrolidinium Based Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (often abbreviated as [MPPy][TFSI], [Py13][TFSI], or [C3mpyr][TFSI]) represents a gold standard in ionic liquid (IL) electrolytes. Unlike volatile organic carbonates, this IL offers negligible vapor pressure, non-flammability, and an electrochemical stability window (ESW) often exceeding 5.0 V vs. Li/Li⁺.

However, the transition from "chemical grade" to "battery grade" is non-trivial. Impurities such as halides (Br⁻, Cl⁻), water, and protic residues can catalytically decompose electrode surfaces and narrow the ESW. This protocol details a rigorous, self-validating methodology for synthesizing, purifying, and qualifying [MPPy][TFSI] electrolytes.

Key Mechanistic Insight: The synthesis relies on a two-step quaternization-metathesis pathway. The critical "quality gate" is the removal of the halide intermediate before the final drying step, as residual bromide is electrochemically active and corrosive to aluminum current collectors.

Part 2: Safety & Pre-requisites[1]

Hazard Warning:

  • 1-Bromopropane: Alkylating agent. Neurotoxin. Handle strictly in a fume hood.

  • LiTFSI: Hygroscopic and corrosive.

  • Exotherms: The quaternization reaction is exothermic. Control heat evolution to prevent degradation.[1]

Environment:

  • Synthesis: Fume hood with Schlenk line (Inert Gas: Ar or N₂).

  • Final Handling/Storage: Argon-filled Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).

Part 3: Materials & Equipment[3]

Reagents Table
ReagentPurityRoleHandling Note
N-Methylpyrrolidine ≥99%Precursor (Amine)Distill over CaH₂ if yellow/impure.
1-Bromopropane ≥99%Precursor (Alkylating)Use slight excess (1.1 eq).
LiTFSI Battery Grade (>99.9%)Anion SourceDry at 120°C under vacuum before use.
Ethyl Acetate / Acetonitrile HPLC GradeRecrystallization SolventsKeep anhydrous.
Silver Nitrate (AgNO₃) 0.1 M aq.Halide Test ReagentStore in dark.[1]
Activated Carbon PowderDecolorizationAcid-washed grade preferred.

Part 4: Experimental Protocol

Phase 1: Synthesis of the Precursor ([MPPy]Br)

Objective: Synthesize the halide salt via nucleophilic substitution (Menshutkin reaction).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N₂.

  • Solvent Selection: Dissolve 0.5 mol of N-Methylpyrrolidine in 150 mL of Acetonitrile (ACN).

    • Expert Note: While neat (solvent-free) reactions are faster, using ACN acts as a heat sink, preventing thermal discoloration (Hofmann elimination byproducts).

  • Addition: Add 0.55 mol (1.1 eq) of 1-Bromopropane dropwise via the addition funnel over 60 minutes.

    • Observation: The solution will warm up. If it boils vigorously, slow the addition.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 24 hours under N₂.

  • Isolation:

    • Rotary evaporate the ACN to yield a solid/viscous oil.

    • Recrystallization (Critical): Dissolve the crude product in minimal hot ACN and add cold Ethyl Acetate until cloudy. Cool to -20°C overnight.

    • Filter the white crystals ([MPPy]Br) and dry under vacuum.

    • Target Yield: >85%.[2][3]

Phase 2: Metathesis to [MPPy][TFSI]

Objective: Anion exchange to form the hydrophobic ionic liquid.

  • Dissolution: Dissolve 0.4 mol of purified [MPPy]Br in 100 mL of deionized (DI) water.

  • Salt Addition: In a separate beaker, dissolve 0.42 mol (1.05 eq) of LiTFSI in 100 mL DI water.

  • Mixing: Slowly pour the LiTFSI solution into the [MPPy]Br solution while stirring vigorously.

    • Mechanism:[4] [MPPy][TFSI] is hydrophobic. The solution will immediately turn cloudy and separate into two phases (denser IL phase at the bottom).

  • Reaction: Stir for 4 hours at room temperature to ensure equilibrium.

Phase 3: Purification & Washing (The "Quality Gate")

Objective: Remove LiBr byproduct and excess precursors.

  • Separation: Transfer to a separatory funnel. Collect the bottom IL phase.

  • Washing: Wash the IL phase with aliquots of DI water (1:1 volume ratio). Shake vigorously and let settle. Remove top aqueous layer.

  • The Silver Nitrate Test:

    • Take a small drop of the washing water from the top phase.

    • Add a drop of 0.1 M AgNO₃.

    • Pass Criteria: Solution remains clear.

    • Fail Criteria: Cloudy white precipitate (AgBr). Repeat washing.

    • Expert Note: Typically requires 4–6 washes. Failure to remove bromide results in anodic corrosion around 3.8 V vs Li/Li⁺.

  • Carbon Treatment (Optional): If the IL is yellowish, dissolve in DCM, stir with activated carbon for 12 hours, filter through Celite, and evaporate DCM.

Phase 4: Deep Drying

Objective: Reduce water content to < 20 ppm.

  • Rotary Evaporation: Remove bulk water at 60°C/20 mbar.

  • High Vacuum Line: Connect the flask to a Schlenk line (< 0.1 mbar).

  • Ramp Protocol:

    • 2 hours at 60°C.

    • 12 hours at 100°C.

    • 4 hours at 120°C.

  • Transfer: Backfill with dry Argon and immediately transfer to the glovebox.

Part 5: Characterization & Formulation

Quality Control Metrics
TestMethodAcceptance Criteria
Structure ¹H NMR (DMSO-d₆)Clean peaks; no alkyl halide residues.
Water Content Karl Fischer (Coulometric)< 20 ppm (Strict); < 50 ppm (Acceptable).
Halides AgNO₃ / ICNot detectable (< 5 ppm).
Viscosity Rheometer (25°C)~60–80 mPa·s (Pure IL).
Electrolyte Formulation

To make a standard battery electrolyte:

  • Salt Doping: Dissolve LiTFSI in the purified [MPPy][TFSI] to reach a concentration of 0.3 to 1.0 M .

    • Note: Higher salt concentrations (up to 3-4 M) create "Solvent-in-Salt" systems which can suppress Al corrosion but drastically increase viscosity.

  • Stirring: Stir at 60°C in the glovebox for 12 hours to ensure complete dissolution.

Part 6: Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: Reagents Step1 Quaternization (N-Me-Pyr + 1-Br-Propane) Reflux 80°C, 24h Start->Step1 Step2 Recrystallization (ACN / EtOAc) Remove impurities Step1->Step2 Step3 Metathesis (+ LiTFSI in Water) Biphasic separation Step2->Step3 Step4 Washing Cycles (DI Water Wash) Step3->Step4 Decision AgNO3 Test (Halide Check) Step4->Decision Decision->Step4 Precipitate (Fail) Step5 Carbon Treatment (Optional Decolorization) Decision->Step5 Clear (Pass) Step6 Deep Drying (120°C, <0.1 mbar, 12h) Step5->Step6 End Final Product: Battery Grade [MPPy][TFSI] Step6->End

Caption: Step-by-step workflow for the synthesis and purification of MPPy-TFSI, highlighting the critical halide control loop.

Diagram 2: Electrochemical Validation

ElectrochemValidation cluster_tests Validation Tests Sample Electrolyte Sample (0.5 M LiTFSI in [MPPy][TFSI]) CV Cyclic Voltammetry (Pt vs Li/Li+) Scan: 2.0V to 6.0V Sample->CV Al_Corrosion Al Corrosion Test (Chronoamperometry) Hold at 4.2V Sample->Al_Corrosion Conductivity Ionic Conductivity (EIS, -20°C to 60°C) Sample->Conductivity Result_Pass Pass Criteria: >5.0V Stability <1 µA/cm² Leakage CV->Result_Pass No Decomp Result_Fail Fail Criteria: Oxidation Peaks <4.5V High Leakage Current CV->Result_Fail Peak observed Al_Corrosion->Result_Pass Stable Current Al_Corrosion->Result_Fail Rising Current

Caption: Validation logic for confirming electrolyte suitability for high-voltage lithium batteries.

Part 7: Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellow/Orange Color Oxidation of amine or trace iodine (if iodide used).Treat with activated carbon in DCM; filter and re-dry.
High Water Content (>100 ppm) Insufficient drying time or vacuum leak.Check vacuum seals; increase drying time at 120°C; use molecular sieves (3Å) carefully.
Low Anodic Stability (<4.5 V) Residual Bromide/Chloride.Fail. Re-wash the IL with water (Phase 3) until AgNO₃ test is perfect.
Solidification at RT High purity (MP is ~12°C) or high salt conc.Warm to 40°C. Pure [MPPy][TFSI] may crystallize if supercooled; this is normal.

References

  • Appetecchi, G. B., et al. (2013).[5] "Ionic liquid-based electrolytes for high-energy lithium batteries." Ionic Liquids Science and Applications. ACS Symposium Series.

  • MacFarlane, D. R., et al. (2016). "Energy applications of ionic liquids." Energy & Environmental Science, 7(1), 232-250.

  • Montanino, M., et al. (2012). "The role of the cation in the electrochemical stability of ionic liquids." Electrochimica Acta, 96, 124-133.

  • Sigma-Aldrich. "this compound bis(trifluoromethylsulfonyl)imide Product Specification."

  • IoLiTec. "Technical Data Sheet: this compound bromide."

Sources

Application Notes & Protocols: 1-Methyl-1-propylpyrrolidinium ([P13]⁺) in Advanced CO₂ Capture Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urgent need for efficient carbon capture, utilization, and storage (CCUS) has driven the development of advanced solvent systems. Among room-temperature ionic liquids (RTILs), the 1-methyl-1-propylpyrrolidinium cation (commonly abbreviated as [P13]⁺, [MPPyr]⁺, or [Pyr13]⁺) has emerged as a highly versatile structural motif. Unlike standard imidazolium-based cations, the [P13]⁺ alicyclic ring offers superior electrochemical stability, while its asymmetric propyl chain provides an optimal balance between low viscosity and high free volume.

This application note details the dual utility of [P13]⁺-based ionic liquids in carbon capture:

  • Direct Physical/Chemical Absorption : Utilizing pure [P13]⁺ ILs (e.g.,[P13][DCA]) as high-capacity CO₂ solvents[1].

  • Electrochemically Mediated "Electro-Swing" Capture : Utilizing [P13]⁺ ILs (e.g., [P13][TFSI]) as robust supporting electrolytes for redox-active CO₂ sorbents[2][3].

Mechanistic Causality: Why [P13]⁺?

Free Volume and Physical Absorption

In direct absorption applications, the solubility of CO₂ in an ionic liquid is heavily dependent on the fractional free volume of the solvent. The [P13]⁺ cation's asymmetric structure prevents tight crystal lattice packing, lowering the melting point and increasing the interstitial space available for gas molecules[4]. When paired with highly polar or reactive anions like dicyanamide ([DCA]⁻), the [P13]⁺ cation facilitates rapid mass transfer due to its relatively low viscosity compared to longer-chain analogs like butyl-pyrrolidinium ([P14]⁺)[1][5].

Cathodic Stability in Electro-Swing Systems

Electro-swing reactive adsorption relies on the electrochemical reduction of a sorbent (e.g., a quinone) to a radical anion, which then nucleophilically attacks CO₂[3]. This requires a supporting electrolyte that will not degrade at highly negative potentials. Imidazolium cations are susceptible to reduction and carbene formation at these potentials. In contrast, the alicyclic [P13]⁺ cation lacks acidic protons on the ring, granting it an exceptionally wide electrochemical window (up to ~5.9 V)[6]. This ensures that the applied electrical energy is exclusively channeled into sorbent activation rather than electrolyte degradation[2].

Quantitative Data: Physicochemical & Solvation Properties

The choice of the anion paired with [P13]⁺ dictates the primary mechanism and operational parameters of the CO₂ capture system.

Ionic LiquidAnionViscosity (cP at 25°C)Electrochemical Window (V)Primary CO₂ Capture RoleRef
[P13][TFSI] Bis(trifluoromethylsulfonyl)imide~58.7~5.9Electrolyte for Electro-Swing / Physical Sorbent[4][6]
[P13][FSA] Bis(fluorosulfonyl)amide~35.0~5.0Low-Viscosity Physical Sorbent[4]
[P13][DCA] Dicyanamide~20.0~3.0High-Capacity Physical/Chemical Sorbent[1][5]

Experimental Protocols

Protocol A: Gravimetric Determination of CO₂ Solubility in [P13][DCA]

This protocol utilizes a magnetic suspension microbalance to ensure high-precision, self-validating thermodynamic data.

  • Sample Preparation & Degassing : Load ~50 mg of high-purity [P13][DCA] into the microbalance crucible. Heat the chamber to 343 K under high vacuum (< 10⁻³ mbar) for 24 hours.

    • Causality: Trace water strongly hydrogen-bonds with the [DCA]⁻ anion, acting as an anti-solvent for CO₂ and artificially depressing solubility measurements.

  • Buoyancy Calibration (Self-Validation Step) : Pressurize the system with Helium gas from 1 to 10 bar at the target experimental temperature (e.g., 298 K).

    • Causality: Helium is practically insoluble in [P13]⁺ ILs. The recorded mass decrease is purely due to the buoyancy of the sample volume, allowing you to calculate the exact skeletal volume of the IL for subsequent corrections.

  • Isothermal CO₂ Dosing : Evacuate the Helium. Introduce ultra-high purity CO₂ (>99.99%) into the chamber in stepwise isochoric increments (e.g., 1 bar, 2 bar, up to 10 bar).

  • Gravimetric Equilibration : Monitor the mass continuously. Equilibrium is defined as a mass change rate of < 10 µg/h over a 2-hour window.

  • Data Extraction : Correct the raw mass increase using the Helium-derived buoyancy factor and the density of the pressurized CO₂ phase to calculate the absolute molality of captured CO₂[1].

G N1 1. Vacuum Degassing (Remove H2O/Impurities) N2 2. Helium Calibration (Buoyancy Correction) N1->N2 N3 3. CO2 Dosing (Isothermal & Isochoric) N2->N3 N4 4. Gravimetric Equilibration (Mass Change < 10 µg/h) N3->N4 N5 5. Solubility Calculation (Moles CO2 / kg IL) N4->N5

Workflow for gravimetric CO₂ solubility measurement in [P13]⁺ ionic liquids.

Protocol B: Electro-Swing CO₂ Capture using [P13][TFSI] as a Supporting Electrolyte

This protocol details the reversible electrochemical capture of CO₂ using a quinone sorbent dissolved in a [P13]⁺-based electrolyte.

  • Electrolyte Preparation : In an Argon-filled glovebox, prepare a solution of 1.0 M [P13][TFSI] and 0.1 M of a redox-active sorbent (e.g., Anthraquinone) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO provides the necessary polarity to dissolve the organic sorbent, while the high concentration of [P13][TFSI] ensures high ionic conductivity (~12.2 mS cm⁻¹) and suppresses the migration of charged species, minimizing system overpotential[2].

  • Baseline Cyclic Voltammetry (Self-Validation Step) : Transfer the solution to a sealed three-electrode cell (Glassy Carbon working, Pt counter, Ag/Ag⁺ reference). Purge with Argon for 30 minutes. Run a CV scan at 10 mV/s.

    • Validation: Observe the reversible Q/Q•⁻ redox couple. A peak current ratio (

      
      ) near 1.0 confirms that the sorbent is chemically stable in the [P13]⁺ environment prior to capturing CO₂.
      
  • CO₂ Saturation & Capture (Reduction) : Purge the electrolyte with CO₂ (>99.5%) for 30 minutes. Apply a constant cathodic potential (e.g., -1.0 V vs. Ag/Ag⁺) via bulk electrolysis. The quinone is reduced to a radical anion, which rapidly and chemically binds the dissolved CO₂ to form a stable adduct[3].

  • CO₂ Release (Oxidation) : To release the captured CO₂, apply an anodic potential (e.g., 0.0 V vs. Ag/Ag⁺). The adduct is oxidized, returning the sorbent to its neutral state and releasing concentrated CO₂ gas, which can be quantified via an inline mass spectrometer or volumetric gas burette.

G Q Neutral Sorbent (Q) in [P13][TFSI]/DMSO Qrad Radical Anion (Q•⁻) (Active State) Q->Qrad Reduction (+e⁻) Cathodic Potential QCO2 CO2 Adduct (Q-CO2⁻) (Captured State) Qrad->QCO2 + CO2 (Chemical Step) QCO2->Q Oxidation (-e⁻) CO2 Release

Electrochemically mediated CO₂ capture cycle utilizing [P13][TFSI] as the supporting electrolyte.

References

  • IoLiTec Ionic Liquids Technologies. This compound bis(trifluoromethylsulfonyl)imide, >99.5%.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoHFqmBWuKKkzxPko1_Ud5zf7CZdt-UGzbN4pywTOJV78FWcc0r_eW6my2fnSeEopgK2iWV4jF7dy41YLli62PQwzNLp3FFs6oaibZrYY8A7VaW7uCEIf0]
  • National Institute of Informatics (NII). Imidazolium-Functionalized Anthraquinone for High-Capacity Electrochemical CO2 Capture.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDlu5bQDJPMjGX9B9nvdoFUiIYJtt7sYHSiH_-9uOKIxzifNBK-y2wnqO0vqXeXms8WVyuFXnBfxlnVvU58qtE1qnvTGC_fN-Icf2-zZgMAe3mr9V3NyBD4T4UhYN7gLB2sFMmDMsBR4scNqhgHpuzUt1x_1Qnv4Ry05Ft9NGXNMuAJpwlT1nH-9vILnjsi9VIn0QoIgHAQI=]
  • Royal Society of Chemistry (RSC). Quinone-annulated imidazolium salts as dual electrolyte-sorbents for electrochemical capture of carbon dioxide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9QhXAcUdFuENyjeplWCDJ6R1U1YWRV9fEbAoRsSvL08RRwAt4JBIE8RSoM-PBigCcBTzieJDoO1tPcHaeQZv_mFFVXvujhzVHfIX0yZssiJIxm9ZL7TmGDOeAuPAPy3OkjpQ8pMvRAxyjZbccz82qa50pUlSmQ==]
  • RoCo Global. This compound dicyanamide, >98%.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1hUIInuTRtqZTDQ3vJ9V2riLjwtn8KRZ7uCcSqpsKSGCfY9T_MjXc0zYj8ACluzTmg6snv3OQLUwmHJg44hy5HO4NPHMgWzNYrKv6D5Kq_FkyQWkWhyoRgL8VtD0Pp-mRtDkFK3iryRyB8IHHir7re5zbFKD4xmX5na6Oiz89GS3FVUE=]
  • ResearchGate. Pressure–volume–temperature–composition relations for carbon dioxide+pyrrolidinium-based ionic liquid binary systems.[https://vertexaisearch.cloud.google.
  • National Institute of Standards and Technology (NIST) / ThermoML. Carbon Dioxide Solubility in Phosphonium-, Ammonium-, Sulfonyl-, and Pyrrolidinium-Based Ionic Liquids and their Mixtures at Moderate Pressures up to 10 bar. J. Chem. Eng. Data 2017, 62, 4, 1310-1317.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeZG2395Iee1S1RqIN3ayWoyrMjL3-al26NX0nam6kOykuJ6P9E3-UGqulHOQTmzumLZLkBya3Cw6xToVLpRm799dEh_YkeasK9S2BN_4zOBYshVN3zKb8fyTQMJ5jZnOMgAbvFclzC9wVTGNQCmxRZxw_bFg=]

Sources

Advanced Application Note: 1-Methyl-1-propylpyrrolidinium in Electrochemical Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice of [P13] Cations

In the domain of advanced electrochemistry, 1-Methyl-1-propylpyrrolidinium ([P13] or [Pyr13]) represents a critical balance between electrochemical stability and transport properties. Unlike imidazolium-based ionic liquids (ILs), which suffer from cathodic instability due to the acidic C2 proton, the pyrrolidinium cation offers a wider electrochemical window (ECW), often exceeding 5.5 V vs. Li/Li⁺.

This guide focuses on the two most prevalent anion pairings:

  • [P13][TFSI] (bis(trifluoromethylsulfonyl)imide): The gold standard for thermal stability and high-voltage windows.

  • [P13][FSI] (bis(fluorosulfonyl)imide): The modern alternative, offering significantly lower viscosity and higher conductivity, albeit with slightly reduced thermal ceilings.

Target Audience: Electrochemists, Battery Engineers, and Synthetic Chemists.

Material Science & Preparation: The Foundation of Trust

Expertise Insight: The failure of 90% of IL-based electrochemical experiments is not due to the IL itself, but to impurities (water and halides). Water narrows the ECW by introducing parasitic hydrogen evolution, while halides (Cl⁻, Br⁻) from the synthesis precursor cause anodic corrosion and pitting.

Critical Quality Control (QC) Standards

Before initiating any electrochemical experiment, the IL must meet these strict criteria:

ParameterThresholdMethod of VerificationConsequence of Failure
Water Content < 10 ppmKarl Fischer Titration (Coulometric)Reduced cathodic limit; Li/Na passivation failure.
Halide (Cl⁻/Br⁻) < 5 ppmIon Chromatography (IC) or AgNO₃ TestAnodic corrosion of current collectors (Al/Cu).
Visual ColorlessVisual InspectionYellowing indicates organic impurities/degradation.
Protocol: Deep-Drying and Purification

Note: This protocol assumes a commercially sourced "high purity" IL or a synthesized batch that requires final polishing.

Equipment: Schlenk line (vacuum < 10⁻³ mbar), Oil bath, Activated Molecular Sieves (4Å).

  • Pre-treatment: If the IL is visibly yellow, pass it through a column of activated charcoal and acidic alumina.

  • Thermal Vacuum Drying:

    • Place the IL in a round-bottom flask with a heavy-wall vacuum adapter.

    • Heat to 80°C (for [P13][FSI]) or 100°C (for [P13][TFSI]) .

    • Apply dynamic vacuum (< 1 Pa) for 12–24 hours .

    • Expert Tip: Stirring is non-negotiable. The high viscosity of ILs creates diffusion gradients; without stirring, only the surface dries.

  • Inert Transfer: Backfill with dry Argon. Transfer immediately to an Argon-filled glovebox (O₂/H₂O < 0.5 ppm). Never expose the dried IL to ambient atmosphere.

Workflow Visualization: Purification Logic

PurificationWorkflow Figure 1: Purification workflow to ensure electrochemical grade ionic liquids. RawIL Raw [P13] IL (Potential Impurities) Charcoal Activated Charcoal/ Alumina Column RawIL->Charcoal Decolorization VacDry High Vacuum Drying (80-100°C, <1 Pa, 24h) Charcoal->VacDry Filtrate Glovebox Glovebox Transfer (Ar Atmosphere) VacDry->Glovebox Anaerobic Transfer QC QC Check (KF < 10ppm) Glovebox->QC Sampling QC->VacDry Fail (>10ppm H2O) QC->Glovebox Pass

Electrochemical Cell Configuration

The Reference Electrode Problem: Standard aqueous reference electrodes (Ag/AgCl, SCE) are incompatible with ILs due to liquid junction potentials and water contamination. Using a bare Ag wire (Quasi-Reference Electrode, QRE) is common but unreliable for thermodynamic data because its potential drifts with electrolyte composition.

Recommended Setup: The "Dual-Reference" Strategy

For rigorous cyclic voltammetry (CV), use a QRE for the experiment, then calibrate internally with Ferrocene.

  • Working Electrode (WE): Pt disk, Au disk, or Glassy Carbon (polished to mirror finish).

  • Counter Electrode (CE): Pt coil or wire (surface area > 10x WE).

  • Reference Electrode (RE):

    • Primary: Ag wire in a glass frit tube containing the same IL + 10 mM AgOTf (Silver Triflate).[1] This eliminates junction potential.

    • Alternative: Ag wire QRE (Direct immersion) + Internal Ferrocene Standard.

Protocol: Internal Calibration with Ferrocene (Fc/Fc⁺)
  • Run the CV of the analyte (blank or active species) using the Ag QRE.

  • At the end of the experiment, add a small amount of Ferrocene (approx. 1-2 mM final concentration) to the cell.

  • Run the CV again. Observe the reversible Fc/Fc⁺ couple.

  • Data Processing: Shift the potential axis so that

    
    . All reported potentials should be "V vs. Fc/Fc⁺".
    
Workflow Visualization: The 3-Electrode Cell

CellSetup Figure 2: 3-Electrode setup utilizing a frit-isolated reference to prevent drift. cluster_electrodes Electrode Configuration Potentiostat Potentiostat WE Working Electrode (Glassy Carbon/Pt) Potentiostat->WE Sense/Drive CE Counter Electrode (Pt Coil) Potentiostat->CE Current RE Reference Bridge (Ag wire in [P13][TFSI] + AgOTf) Potentiostat->RE Ref Potential Cell Electrochemical Cell (Inside Glovebox) WE->Cell CE->Cell RE->Cell

Application Protocols

High-Voltage Li-Ion Battery Electrolyte

[P13][FSI] is preferred here due to its ability to form a robust Solid Electrolyte Interphase (SEI) on graphite, unlike [TFSI] which often causes exfoliation.

Formulation:

  • Solvent: [P13][FSI] (dried).

  • Salt: LiFSI (Lithium bis(fluorosulfonyl)imide).[2]

  • Concentration: 0.3 to 1.0 M (mol/L). Note: Higher concentrations (>3M) create "Solvent-in-Salt" systems which suppress Al corrosion but drastically increase viscosity.

Cycling Protocol:

  • Conditioning: Cycle 1-3 at C/20 rate at elevated temperature (40-60°C). ILs have higher viscosity; heat improves wetting and ion transport during the critical formation cycles.

  • Operation: Standard cycling at C/10 to 1C.

  • Safety Note: While [P13] is non-flammable, LiFSI is extremely hygroscopic. Handle only in glovebox.

Electrodeposition of Reactive Metals

[P13][TFSI] is ideal for depositing metals like Li, Na, or Al because it resists reduction better than imidazolium salts.

Protocol:

  • Substrate Prep: Polish Cu or Au substrate with 0.05 µm alumina slurry; sonicate in acetone/ethanol.

  • Deposition: Perform Chronoamperometry (constant potential) or Galvanostatic plating.

  • Stripping Analysis: Immediately perform a Linear Sweep Voltammetry (LSV) towards anodic potentials to measure stripping efficiency (Coulombic Efficiency =

    
    ).
    
    • Target: >90% efficiency indicates a clean IL. <50% usually indicates water contamination (parasitic reaction).

Quantitative Data Summary

Property[P13][TFSI][P13][FSI]Notes
Viscosity (25°C) ~59 cP~40 cP[FSI] allows faster mass transport.
Conductivity (25°C) ~3.9 mS/cm~6.5 mS/cm[FSI] is superior for power applications.
Anodic Limit ~5.6 V vs Li/Li⁺~5.3 V vs Li/Li⁺[TFSI] is more stable against oxidation.
Cathodic Limit ~0 V vs Li/Li⁺~0 V vs Li/Li⁺Both stable against Li metal (kinetically).
Melting Point 12°C-18°C[FSI] remains liquid at lower temps.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High background current in CV Water or Oxygen contamination.Re-dry IL (Section 2.2); Check glovebox atmosphere.
Drifting Reference Potential Ag wire surface modification.Switch to Ag/Ag⁺ frit electrode or use internal Ferrocene.
Yellowing of Electrolyte Thermal degradation or photo-oxidation.Store in dark; keep temp < 150°C. Discard if dark.
Poor Li cycling efficiency Poor SEI formation.Add VC (Vinylene Carbonate) additive (1-2%) or switch to [FSI] anion.

References

  • MacFarlane, D. R., et al. "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B, 1999. Link

  • Appetecchi, G. B., et al. "A Comparative Study on the Influence of the Anion on the Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium-Based Ionic Liquids." The Journal of Physical Chemistry B, 2025 (Contextual date from search). Link

  • Bonnaud, C., et al. "Rationale for the implementation of reference electrodes in ionic liquids."[3] Physical Chemistry Chemical Physics, 2016.[3] Link

  • IoLiTec. "Technical Data Sheet: this compound bis(trifluoromethylsulfonyl)imide." Link

  • Snook, G. A., et al. "Evaluation of a Ag|Ag+ reference electrode for use in room temperature ionic liquids."[1] Electrochemistry Communications, 2006.[1] Link

Sources

Application Note: High-Fidelity Cyclic Voltammetry of 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([P13][TFSI])

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide (often abbreviated as [P13][TFSI], [MPPy][TFSI], or [C3mpyr][NTf2]) represents a class of "super-stable" ionic liquids (ILs). Unlike imidazolium-based ILs, the pyrrolidinium cation lacks the acidic C2-proton, granting it superior cathodic stability (reductive limit).[1]

This protocol is designed to be a self-validating system. By following the specific electrode preparation and internal calibration steps, you ensure that the observed currents are intrinsic to the [P13][TFSI] molecule and not artifacts of contamination.

Part 2: Experimental Configuration

The Environment: Atmosphere Control

Due to the hygroscopic nature of [P13][TFSI], experiments must be conducted in an inert atmosphere.

  • Primary Setup: Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).[1]
  • Alternative: Airtight electrochemical cell with continuous Argon purging (less reliable for cathodic limit determination).

The Three-Electrode Cell

Standard aqueous cells are unsuitable due to large volumes and potential for moisture ingress. Use a low-volume (< 2 mL) glass or PTFE cell.

ComponentMaterial SelectionRationale
Working Electrode (WE) Glassy Carbon (GC) (3 mm disk)Inert, wide potential window, easy to polish.[1] Platinum (Pt) is a secondary choice but can catalyze hydrogen evolution from trace water, obscuring the true cathodic limit.
Counter Electrode (CE) Platinum Coil/Wire High surface area prevents polarization of the counter electrode. Must be flame-annealed before use.[1]
Reference Electrode (RE) Ag/Ag⁺ (Non-Aqueous) A silver wire immersed in a solution of 10 mM AgNO₃ + 0.1 M supporting electrolyte (e.g., TBAP) in Acetonitrile (ACN) or the IL itself.[2] Avoid aqueous Ag/AgCl to prevent water leakage.
Pseudo-Reference Pt or Ag Wire Acceptable only if calibrated internally with Ferrocene (Fc) at the end of the experiment.
Visualizing the Setup

The following diagram illustrates the critical signal flow and environmental isolation required for valid data.

CV_Setup cluster_glovebox Inert Atmosphere (Glovebox) Cell Electrochemical Cell [P13][TFSI] WE Working Electrode (Glassy Carbon) Cell->WE RE Ref Electrode (Ag/Ag+ in ACN) Cell->RE CE Counter Electrode (Pt Coil) Cell->CE Potentiostat Potentiostat/Galvanostat (High Impedance) WE->Potentiostat Current (I) RE->Potentiostat Voltage Sense (V) CE->Potentiostat Feedback Computer Data Acquisition (Software) Potentiostat->Computer USB/Ethernet caption Figure 1: 3-Electrode configuration isolated within an Argon glovebox to prevent moisture contamination.

Part 3: Pre-Experimental Protocol (Purification)

CRITICAL: Commercial "Battery Grade" ILs often contain 20-50 ppm water.[1] For rigorous CV, water content must be < 10 ppm.

  • Vacuum Drying:

    • Place [P13][TFSI] in a Schlenk flask.

    • Heat to 100°C under high vacuum (< 10⁻³ mbar) for 24-48 hours .

    • Why: This removes water and volatile organic impurities.

  • Molecular Sieves (Optional but Recommended):

    • Store the dried IL over activated 4Å molecular sieves inside the glovebox for 2 days prior to use.

    • Note: Ensure sieves are dust-free to avoid particulate noise in the CV.

Part 4: Step-by-Step CV Protocol[1]

Phase 1: Electrode Conditioning[1]
  • Polishing: Polish the GC electrode with 0.05 µm alumina slurry on a micro-cloth. Rinse with ultrapure water, then ethanol, then dry under N2 stream.

  • Assembly: Mount electrodes in the cell inside the glovebox. Add ~1-2 mL of [P13][TFSI].

  • OCP Measurement: Measure Open Circuit Potential for 5 minutes. It should stabilize (drift < 1 mV/min).

Phase 2: Electrochemical Window (EW) Determination

Do not scan the full window immediately. This causes electrode fouling. Use the "Step-Wise Expansion" method.

  • Initial Scan: Scan from OCP to +1.0 V, then to -1.0 V, and back to OCP. Scan rate: 50 mV/s .

  • Anodic Expansion: Increase the upper vertex by 0.5 V increments (e.g., +1.5 V, +2.0 V, +2.5 V) until a sharp rise in current is observed (Anodic Breakdown).

  • Cathodic Expansion: Return to a fresh surface (re-polish if necessary) or hold at OCP. Increase the lower vertex by -0.5 V increments (e.g., -1.5 V, -2.0 V, -3.0 V) until Cathodic Breakdown.[1]

Typical Parameters:

  • Scan Rate: 10, 50, 100 mV/s (Run multiple rates to distinguish diffusion peaks from adsorption).

  • Sensitivity: Set current range to 100 µA or 1 mA.

Phase 3: Internal Standardization (The "Trust" Step)

Since pseudo-reference electrodes drift, you must calibrate the potential scale.

  • After completing the blank scans, add a tiny crystal of Ferrocene (Fc) (approx. 5 mM concentration) to the cell.

  • Stir to dissolve.

  • Run a CV from -0.5 V to +0.5 V (approximate range) to capture the reversible Fc/Fc⁺ redox couple.

  • Data Processing: Shift all your recorded potentials so that the

    
     of Fc/Fc⁺ is 0.0 V (or a known value like +0.40 V vs SHE).
    

Part 5: Data Analysis & Interpretation

Defining the Electrochemical Window (EW)

There is no universal standard for "breakdown voltage." You must define it quantitatively using a Cut-off Current Density (


) .
  • Strict Standard:

    
     (Used for high-voltage battery electrolytes).
    
  • Relaxed Standard:

    
     (Used for general solvent comparison).
    

Calculation:



Expected Results for [P13][TFSI]
  • Anodic Limit (Oxidation): ~ +2.3 V to +2.5 V vs Fc/Fc⁺. (Oxidation of TFSI anion).

  • Cathodic Limit (Reduction): ~ -3.0 V to -3.2 V vs Fc/Fc⁺. (Reduction of Pyrrolidinium cation).

  • Total Window: ~ 5.5 V.

Troubleshooting "Phantom Peaks"
ArtifactAppearanceCauseSolution
Water Peak Broad reduction peak ~ -1.5 V to -2.0 V (vs Ag wire)Moisture contaminationRe-dry IL; check glovebox atmosphere.[1]
Chloride Peak Oxidation peak ~ +1.1 V (vs Ag wire)Halide impurity from synthesis (e.g., [P13]Cl precursor)IL needs further purification (AgNO3 wash or recrystallization).
Ohmic Drop Tilted/Slanted voltammogramHigh viscosity/Low conductivity of ILUse iR-compensation (85-90%) on the potentiostat.[1]

Part 6: Workflow Diagram

Workflow cluster_measure Measurement Loop Start Start: Raw [P13][TFSI] Purify Vacuum Dry (100°C, 48h) + Molecular Sieves Start->Purify Setup Assemble Cell in Glovebox (GC WE, Pt CE, Ag RE) Purify->Setup OCP Measure OCP (Stabilize 10 min) Setup->OCP Scan1 Conditioning Scan (Narrow Window) OCP->Scan1 Scan2 Step-wise Expansion (Determine Limits) Scan1->Scan2 Check Artifact Check (Water/Halide Peaks?) Scan2->Check Check->Purify Yes (Dirty) Calibrate Add Ferrocene (Fc) Run Calibration Scan Check->Calibrate No (Clean) Report Report EW vs Fc/Fc+ Calibrate->Report caption Figure 2: Operational workflow for high-fidelity CV measurement.

References

  • Electrochemical Windows of Room-Temperature Ionic Liquids. Ong, S. P., et al. Chemistry of Materials, 2011.[1][3] Link

  • Rationale for the implementation of reference electrodes in ionic liquids. Bonnaud, C., et al. Physical Chemistry Chemical Physics, 2016. Link

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide Based Ionic Liquids. Lethesh, K. C., et al. Frontiers in Chemistry, 2022.[4] Link

  • Reference Electrode for Ionic Liquids. Electrochemistry Resources, 2014.[5] Link

  • Characterization of Room-Temperature Ionic Liquids. Sensors, 2020. Link[6]

Sources

Advanced Application Note & Safety Protocol: 1-Methyl-1-propylpyrrolidinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-propylpyrrolidinium (often abbreviated as [P13], [Pyr13], or [MPPy]) salts represent a critical class of ionic liquids (ILs) utilized in high-voltage energy storage (Li-ion batteries, supercapacitors) and increasingly in pharmaceutical synthesis as "green" reaction media or solubilizing agents for Active Pharmaceutical Ingredients (APIs).

While often categorized as "green solvents" due to negligible vapor pressure, these salts present distinct hazards depending on their anion (e.g., bis(trifluoromethanesulfonyl)imide [TFSI] vs. Iodide [I]). This guide provides a rigorous, field-validated protocol for the safe handling, purification, and storage of these materials, ensuring scientific integrity and personnel safety.

Physicochemical & Toxicological Profile

The safety profile of [P13] salts is anion-dependent . Researchers must distinguish between the precursor salts (often halides) and the final hydrophobic liquids.

Table 1: Comparative Property & Hazard Matrix
Feature[P13][TFSI] (Electrolyte Grade)[P13][I] (Precursor Grade)
CAS Number 223437-05-617874-63-4
Physical State Viscous Liquid (at RT)Solid / Powder
Melting Point ~12 °C~280 °C (Decomposes)
Primary Hazard Skin/Eye Irritant (H315, H319)Toxic if Swallowed (H301) , Corrosive (H314)
Thermal Stability High (>300 °C)Moderate (Sensitive to light/heat)
Reactivity Hygroscopic; releases HF if burnedLight sensitive; releases I₂ if oxidized
Key Application Battery Electrolyte, API SolventSynthesis Precursor

Critical Note: While [P13][TFSI] is hydrophobic, it is hygroscopic , meaning it will absorb atmospheric moisture over time, degrading electrochemical performance and potentially hydrolyzing the anion at high temperatures.

Core Protocol 1: Purification & Drying Strategy

Objective: Achieve battery-grade purity (<20 ppm H₂O) and remove organic volatile impurities. Validation Method: Coulometric Karl Fischer Titration & Cyclic Voltammetry (CV).

The "Self-Validating" Workflow

This protocol includes checkpoints (CP) where the user must validate the result before proceeding.

Step-by-Step Procedure:
  • Pre-Treatment (Solvent Washing):

    • If the IL appears yellow (indicating iodine impurities or oxidation), dissolve in anhydrous dichloromethane (DCM) or ethyl acetate.

    • Wash with deionized water (only for hydrophobic anions like TFSI).

    • Separate the organic layer and remove solvent via rotary evaporation.[1]

  • Vacuum Drying (The Critical Step):

    • Transfer the IL to a Schlenk flask or a vacuum drying oven.

    • Heat: Set temperature to 60–80 °C . (Do not exceed 100 °C without verifying anion stability).

    • Vacuum: Apply high vacuum (< 10 Pa / 0.1 mbar).

    • Duration: Minimum 24 hours. Stirring is mandatory to break surface tension and facilitate mass transfer.

  • Checkpoint 1 (CP1) - Visual Inspection:

    • The liquid must be colorless and transparent. Any turbidity implies residual water or salt precipitation.

  • Checkpoint 2 (CP2) - Electrochemical Validation:

    • Perform a Cyclic Voltammetry (CV) scan using a glassy carbon working electrode.

    • Pass Criteria: No redox peaks observed between 0 V and 4.5 V (vs Li/Li⁺). Significant reduction current < 1.0 V indicates water contamination.

Visualization: Purification Logic Flow

PurificationProtocol Start Raw [P13][TFSI] Salt CheckColor Visual Check: Is it Yellow? Start->CheckColor Wash Dissolve in DCM Wash with H2O Roto-vap CheckColor->Wash Yes VacDry High Vacuum Drying (80°C, <0.1 mbar, 24h) CheckColor->VacDry No (Clear) Wash->VacDry Transfer Inert Transfer (Argon/Nitrogen) VacDry->Transfer KF_Test Karl Fischer Test (<20 ppm?) Transfer->KF_Test Glovebox Store in Glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm) KF_Test->Glovebox Pass Repeat Repeat Drying KF_Test->Repeat Fail Repeat->VacDry

Figure 1: Logic flow for the purification and validation of [P13] salts to ensure electrochemical grade quality.

Core Protocol 2: Safe Handling & Storage

Context: [P13] salts are non-volatile, reducing inhalation risk, but dermal contact and accidental ingestion remain significant hazards, especially with halide precursors.

A. Engineering Controls[4]
  • Primary: Inert Atmosphere Glovebox (Argon/Nitrogen). Essential for electrochemical applications to prevent water uptake.

  • Secondary: Fume hood.[2] Required when heating the IL or handling the [I] precursor powder to capture potential iodine vapors or decomposition products.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash contact with [TFSI] salts. For [I] salts or prolonged immersion, use Butyl Rubber or double-gloved Nitrile.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for [P13][I] powder handling due to corrosive dust risks.

  • Respiratory: If handling [P13][I] powder outside a hood, use a P3 (particle) respirator.

C. Handling "API-ILs" (Pharmaceutical Context)

When [P13] is used to solubilize APIs:

  • Solubility Check: Add API in small increments to the IL at 25 °C.

  • Viscosity Management: [P13] salts are viscous. Heating to 40–50 °C significantly reduces viscosity, aiding API dissolution.

  • Extraction: To recover the API, use an anti-solvent (e.g., water or ether) that precipitates the API while retaining the IL (or vice versa), depending on the API's polarity.

Emergency Procedures

Scenario: Thermal Decomposition or Fire Although [P13] salts are not flammable in the traditional sense (no flash point), they will decompose in a sustained fire.

  • Hazard: Decomposition of [TFSI] anions releases Hydrogen Fluoride (HF) , SOx, and NOx.

  • Response:

    • Evacuate immediately.[3][4][5][6][7]

    • Firefighters must wear full SCBA and acid-gas resistant suits.

    • Do not use water directly on large pools of hot IL if possible (risk of splashing/hydrolysis); use Dry Chemical or CO₂.

Scenario: Skin Exposure to [P13][I]

  • Hazard: Corrosive burn, potential systemic toxicity.

  • Response:

    • Brush off dry powder immediately (do not wet first, as this may increase absorption area).

    • Rinse with copious water for 15 minutes.

    • Seek medical attention, specifically mentioning "Quaternary Ammonium Iodide Salt."[4][7][8]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide. Link

  • IoLiTec. (2022).[4][6] Safety Data Sheet: this compound iodide. Link

  • MacFarlane, D. R., et al. (2014). Energy applications of ionic liquids. Energy & Environmental Science.
  • Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH.
  • ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidinium compounds. Link

Sources

Application Note: 1-Methyl-1-propylpyrrolidinium in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

1-Methyl-1-propylpyrrolidinium (commonly abbreviated as


, 

, or

) based ionic liquids represent a paradigm shift in polymerization solvents. Unlike volatile organic compounds (VOCs), these solvents offer a unique combination of electrochemical inertness (wide potential window ~5.5 V), thermal stability (>300°C), and tunable viscosity .

For researchers in drug development and advanced materials,


 salts—particularly when paired with the bis(trifluoromethylsulfonyl)imide (

)
anion—are not merely inert solvents; they are active kinetic modifiers . They enable:
  • Electropolymerization: Synthesis of ultra-stable conducting polymer films (e.g., Polypyrrole, PEDOT) without nucleophilic degradation common in aqueous media.

  • Radical Polymerization: The "Ionic Liquid Effect," which simultaneously suppresses termination rates (

    
    ) while maintaining or enhancing propagation rates (
    
    
    
    ), yielding high molecular weight polymers at accelerated rates.

Critical Material Properties

Before initiating protocols, the solvent quality must be validated. Impurities (water, halides) drastically alter the electrochemical window and radical termination kinetics.

PropertyValue (Typical for

)
Relevance to Polymerization
Electrochemical Window ~5.5 V (-3.2 V to +2.3 V vs Fc/Fc⁺)Allows oxidative polymerization of refractory monomers without solvent breakdown.
Viscosity (

)
~40–60 cP (at 25°C)High viscosity suppresses diffusion-controlled termination (

), increasing polymer MW.
Thermal Stability

Permits high-temperature initiation without solvent reflux or pressure vessels.
Hydrophobicity High (for

anion)
Prevents moisture uptake that terminates cationic propagation mechanisms.

Protocol A: Electropolymerization of Conducting Polymers (Polypyrrole/PEDOT)

Application: Bio-compatible coatings for neural probes, drug-eluting stents, and soft actuators. Mechanism: Anodic oxidation of monomer


 Radical Cation Coupling 

Deprotonation.
Materials & Setup[1]
  • Solvent: this compound bis(trifluoromethylsulfonyl)imide (

    
    ), battery grade (>99.9%, <50 ppm 
    
    
    
    ).
  • Monomer: Pyrrole (distilled under

    
     before use) or EDOT.
    
  • Electrolyte: None required (The IL acts as both solvent and supporting electrolyte).

  • Working Electrode (WE): Gold (Au), Platinum (Pt), or Glassy Carbon.

  • Reference Electrode (RE): Ag wire (quasi-reference) or Ag/Ag⁺ (in IL).

Step-by-Step Methodology
  • Pre-Conditioning:

    • Dry the

      
       under vacuum (0.1 mbar) at 80°C for 12 hours to remove trace water.
      
    • Why: Water acts as a nucleophile, terminating the radical cation and creating "dead" carbonyl defects in the polymer chain.

  • Solution Preparation:

    • Prepare a 0.1 M solution of monomer (e.g., Pyrrole) in the dried IL.

    • Vortex for 2 minutes. The high viscosity requires mechanical agitation for homogeneity.

  • Electrochemical Cell Assembly:

    • Use a standard three-electrode cell.

    • Purge with Argon for 15 minutes to remove dissolved

      
       (radical scavenger).
      
  • Polymerization (Potentiodynamic Mode):

    • Technique: Cyclic Voltammetry (CV).[1][2]

    • Scan Range: -0.5 V to +1.2 V (vs Ag QRE). Note: Do not exceed +1.5 V to avoid over-oxidation of the polymer film.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–50 cycles depending on desired thickness.

    • Observation: Look for the "nucleation loop" on the first cycle, followed by increasing current density in subsequent cycles, indicating film growth.

  • Post-Process Washing:

    • Rinse the film gently with Acetonitrile or Acetone to remove residual IL.

    • Critical: Do not use water immediately if the film is intended for anhydrous applications.

Reaction Workflow Diagram

Electropolymerization Step1 Monomer Dissolution (0.1M Pyrrole in [P13][TFSI]) Step2 Anodic Oxidation (E > +0.8V) Step1->Step2 Applied Potential Step3 Radical Cation Formation Step2->Step3 e- loss Step4 Coupling & Deprotonation Step3->Step4 Dimerization Step4->Step2 Chain Propagation Step5 Film Deposition (Insoluble Polymer) Step4->Step5 Chain Growth

Caption: Electrochemical pathway for conducting polymer synthesis in ionic liquids. The cycle repeats (dashed line) to extend the polymer chain.

Protocol B: Enhanced Free Radical Polymerization (Methyl Methacrylate)

Application: Synthesis of high-molecular-weight PMMA for dental resins or optical components. The "Ionic Liquid Effect": The high viscosity of


 creates a "cage effect" that hinders the diffusion of long polymer chains, significantly reducing the rate of termination (

) while small monomer molecules can still diffuse freely to propagate (

).
Materials[4][5][6][7][8][9]
  • Solvent:

    
    .
    
  • Monomer: Methyl Methacrylate (MMA), purified to remove inhibitors.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Precipitant: Methanol (for workup).

Step-by-Step Methodology
  • Mixture Preparation:

    • Combine MMA and

      
       in a 1:1 to 1:4 volume ratio.
      
    • Add AIBN (0.5 wt% relative to monomer).

    • Note: A lower monomer concentration often yields higher molecular weights due to the pronounced viscosity effect.

  • Deoxygenation:

    • Perform three Freeze-Pump-Thaw cycles.

    • Why: Oxygen inhibits free radical polymerization. The high viscosity of ILs traps

      
       more stubbornly than organic solvents.
      
  • Polymerization:

    • Heat the reaction vessel to 65°C in an oil bath.

    • Stir magnetically at 300 RPM.

    • Time: 2–6 hours.

    • Monitoring: Viscosity will increase noticeably.

  • Isolation & Purification:

    • Pour the reaction mixture dropwise into a 10-fold excess of cold Methanol under vigorous stirring.

    • The PMMA will precipitate as a white solid; the IL and unreacted monomer remain soluble in Methanol.

    • Filter and dry the polymer.[3]

    • Recovery: The Methanol/IL filtrate can be distilled to recover the expensive

      
       for reuse.
      
Kinetic Mechanism Diagram

RadicalPolymerization Initiation Initiation (AIBN) Propagation Propagation (kp) Monomer Diffusion Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination (kt) Chain Diffusion Propagation->Termination Product High MW Polymer Propagation->Product ILEffect Ionic Liquid Effect (High Viscosity) ILEffect->Propagation Minimally Affects ILEffect->Termination Strongly Inhibits

Caption: The "Ionic Liquid Effect" selectively suppresses termination reactions due to diffusional constraints on macro-radicals, leading to higher molecular weights.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (FRP) Oxygen inhibitionIncrease freeze-pump-thaw cycles; ensure inert atmosphere.
Film Delamination (Electro) Electrode surface contaminationPolish electrode (0.05 µm alumina) and perform electrochemical cleaning in acid.
Brittle Films "Dry" IL induced crackingAdd trace plasticizer or copolymerize with a flexible linker (e.g., PEG-methacrylate).
Dark/Burnt Solution Over-oxidationReduce the upper voltage limit in CV; check reference electrode drift.

References

  • Thurecht, K. J., et al. (2008).[4] Free-Radical Polymerization in Ionic Liquids: The Case for a Protected Radical. Macromolecules. [Link]

  • Ye, H., et al. (2007). Li Ion Conducting Polymer Gel Electrolytes Based on Ionic Liquid/PVDF-HFP Blends. Journal of The Electrochemical Society. [Link]

  • MacFarlane, D. R., et al. (2016). Ionic liquids and their derivatives in energy conversion and storage. Energy & Environmental Science. [Link]

  • Hapiot, P., & Lagrost, C. (2008). Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews. [Link]

  • Kubisa, P. (2009). Ionic liquids as solvents for polymerization processes—Progress and challenges. Progress in Polymer Science. [Link][5]

Sources

Application Note: Engineering Solid Electrolytes with 1-Methyl-1-propylpyrrolidinium Tetrafluoroborate ([P13][BF4])

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the fabrication of solid-state electrolytes (SSEs) utilizing 1-Methyl-1-propylpyrrolidinium tetrafluoroborate ([P13][BF4]) . Unlike conventional liquid electrolytes, [P13][BF4] exhibits unique phase behavior, existing as an Organic Ionic Plastic Crystal (OIPC) .[1] This material combines the mechanical integrity of a solid with the high ionic diffusivity typically associated with liquids, making it a premier candidate for high-voltage Lithium-ion batteries (LIBs) and solid-state supercapacitors.

This document presents two distinct fabrication protocols:

  • OIPC Pure Phase Electrolyte: Exploits the intrinsic plastic crystal nature of [P13][BF4] doped with LiBF4 for high thermal stability and anodic voltage resistance (>5.0 V).

  • Polymer Composite Electrolyte (PCE): Incorporates [P13][BF4] into a PVDF-HFP matrix to enhance mechanical flexibility and processability for thin-film applications.

Material Science Foundation

Why [P13][BF4]?

The selection of [P13][BF4] (also abbreviated as [N13pyr][BF4]) is driven by three critical electrochemical advantages:

  • Anodic Stability: The

    
     anion coupled with the pyrrolidinium cation provides an electrochemical stability window (ESW) exceeding 5.0 V vs. Li/Li+ , significantly higher than PEO-based electrolytes (<3.9 V).
    
  • Plastic Crystal Mechanism: Between its solid-solid transition and melting point (~64°C), [P13][BF4] exists in a disordered "plastic" phase. In this state, the rotational disorder of the matrix ions facilitates fast

    
     hopping (the "paddle-wheel" effect) without requiring the material to be liquid.
    
  • Thermal Safety: It is non-flammable and possesses negligible vapor pressure, eliminating the risk of thermal runaway associated with carbonate solvents.

Key Material Specifications
PropertyValueContext
Melting Point (

)
~64°C (Pure)Decreases to ~35-50°C upon Li-salt doping
Anodic Limit > 5.5 V vs Li/Li+Superior to Imidazolium-based ILs
Ionic Conductivity

to

S/cm
At 60°C (Plastic Phase)
Crystal Structure Disordered Plastic PhaseAllows high ion diffusivity in solid state

Protocol A: Organic Ionic Plastic Crystal (OIPC) Electrolyte

Best for: High-temperature operation (>40°C), high-voltage cathodes, and fundamental transport studies.

Materials & Equipment
  • Host Salt: this compound tetrafluoroborate ([P13][BF4]), >99.9% purity, dried.

  • Dopant Salt: Lithium tetrafluoroborate (

    
    ), battery grade, dried.
    
  • Equipment: Argon-filled Glovebox (

    
     ppm), Hotplate/Magnetic Stirrer, Hermetically sealed glass vials, DSC pans (for casting).
    
Synthesis Workflow (Melt-Mixing)

Step 1: Pre-treatment (Critical)

  • Dry [P13][BF4] under vacuum at 80°C for 24 hours.

  • Dry

    
     under vacuum at 120°C for 24 hours.
    
  • Rationale: Moisture acts as a parasitic impurity, narrowing the electrochemical window and catalyzing hydrolysis of

    
     into HF.
    

Step 2: Doping Strategy

  • Prepare mixtures of [P13][BF4] with 8 to 20 wt%

    
     .[1][2][3]
    
  • Note: 10-15 wt% is the "sweet spot." Below 8%, conductivity is limited by carrier density. Above 20%, the lattice stiffens, and phase separation (precipitation of pure salt) may occur, reducing mobility.

Step 3: Melt Processing

  • Combine salts in a glass vial inside the glovebox.

  • Heat to 80°C (above the

    
     of pure [P13][BF4]).
    
  • Stir magnetically for 2 hours until a clear, homogeneous melt is obtained.

Step 4: Controlled Solidification (Annealing)

  • Cast the melt into a pre-heated Teflon mold or coin cell spacer.

  • Allow to cool slowly to Room Temperature (RT) inside the glovebox.

  • Annealing: Store at 40°C for 12 hours.

    • Mechanism:[4] This promotes the formation of the conductive plastic phase and prevents the "freezing" of a glassy, low-conductivity state.

Protocol B: PVDF-HFP Composite Polymer Electrolyte

Best for: Flexible pouch cells, room-temperature applications, and scalable manufacturing.

Materials
  • Polymer Matrix: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP).[5][6]

  • Active Electrolyte: [P13][BF4] +

    
     (prepared as above).
    
  • Solvent: Acetone or DMF (N,N-Dimethylformamide).

  • Substrate: Glass plate or Mylar film.

Fabrication Workflow (Solution Casting)

Step 1: Polymer Dissolution

  • Dissolve PVDF-HFP in Acetone (ratio 1:10 w/v) at 50°C. Stir until clear.

Step 2: Electrolyte Integration

  • Add the [P13][BF4]/

    
     mixture to the polymer solution.
    
  • Ratio: Target a Polymer:Electrolyte ratio of 30:70 to 40:60 (wt%) .

    • Insight: High IL content (>60%) increases conductivity but reduces mechanical strength (film becomes jelly-like). 30:70 offers the best balance.

Step 3: Casting and Drying

  • Doctor-blade the solution onto a glass substrate.

  • Solvent Evaporation: Let stand at RT for 2 hours, then dry under vacuum at 60°C for 12 hours.

    • Caution: Rapid drying causes skin formation and trapped solvent bubbles. Slow evaporation creates a uniform pore structure where the IL is trapped.

Characterization Framework

To validate the quality of the synthesized electrolyte, perform the following "Self-Validating" tests:

TestMethodologySuccess Criteria
EIS (Impedance) Frequency: 1 MHz - 0.1 Hz, Amplitude: 10 mV. Temp: 25°C to 80°C.Linear Arrhenius plot. Conductivity >

S/cm (RT) or >

S/cm (60°C).
LSV (Stability) Linear Sweep Voltammetry.[7] SS vs Li.[8] Scan rate: 0.1 mV/s.No anodic current spike (< 0.01 mA/cm²) below 5.0 V .
DSC (Thermal) Heat/Cool cycle (-100°C to 100°C). Rate: 10°C/min.[8]Distinct solid-solid transition peaks below

.[9] Absence of pure Li-salt melting peak.

Mechanistic Visualization

The following diagram illustrates the difference in ion transport mechanisms between the Pure OIPC Phase and the Polymer Composite.

IonTransport cluster_0 Protocol A: OIPC Mechanism (Plastic Phase) cluster_1 Protocol B: Polymer Composite Mechanism OIPC_Struct Disordered Crystal Lattice ([P13][BF4] Matrix) Rotational Rotational Motion of Pyrrolidinium Cations OIPC_Struct->Rotational Thermal Energy PaddleWheel Paddle-Wheel Effect Rotational->PaddleWheel Generates Free Volume Li_Hop Li+ Ion Hopping (Vacancy Mechanism) PaddleWheel->Li_Hop Assists Transport High_Cond High Voltage Stability (>5.0V) Li_Hop->High_Cond High Cond. at >40°C Polymer_Net PVDF-HFP Network (Inert Host) Liq_Pocket Trapped [P13][BF4] Domains (Liquid-like behavior) Polymer_Net->Liq_Pocket Encapsulates Li_Diff Li+ Diffusion (Liquid Mechanism) Liq_Pocket->Li_Diff Primary Pathway Segmental Polymer Segmental Motion (Minor Contribution) Segmental->Li_Diff Assists at Interface Flex_Cond Flexible Membrane (Leakage Free) Li_Diff->Flex_Cond Good Cond. at RT

Figure 1: Comparative ion transport mechanisms. Protocol A relies on the "Paddle-Wheel" effect within a solid lattice, while Protocol B relies on liquid-like diffusion within polymer pores.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Opaque/White Film (Protocol B) Phase separation or moisture contamination.Increase drying time of salts. Reduce IL loading (<60%). Ensure slow solvent evaporation.
Low Conductivity (<

S/cm)
"Freezing" of the plastic phase or insufficient Li-doping.Anneal the sample at 40°C for 24h to promote plastic phase formation. Verify Li-salt concentration (8-15 wt% is optimal).
Low Voltage Stability (<4.5 V) Water contamination (

).[10]
Karl-Fischer titration should show <20 ppm water. Re-dry salts under high vacuum (>24h).
Brittle Electrolyte (Protocol A) Sample is in ordered crystalline phase (too cold).Operate cell at >40°C or increase Li-doping slightly to suppress crystallinity.

References

  • Electrochemical Windows of Room-Temperature Ionic Liquids: Ong, S. P., et al. (2011). Chemistry of Materials. Demonstrates the superior anodic stability of P13 cations compared to imidazolium.

  • Solid Electrolytes in the [N13pyr]BF4-LiBF4 System: Nie, Y., et al. (2023).[3] Batteries. Detailed phase diagram and conductivity data for the OIPC system. [1]

  • PVDF-HFP Composite Electrolytes: Gebresilassie, A., et al. (2020). Journal of Materials Chemistry A. Protocol for [BMIM]BF4 composites, adaptable to [P13][BF4].

  • Pyrrolidinium-Based Ionic Liquids for Batteries: Appetecchi, G. B., et al. (2024). MDPI. Comprehensive review of pyrrolidinium IL properties and safety profiles.

  • Ionic Liquid Gel Polymer Electrolytes: Liu, Y., et al. (2013). Chinese Journal of Chemical Physics. Characterization of PVDF-HFP gels with pyrrolidinium salts.

Sources

Troubleshooting & Optimization

Advanced Technical Support Center: Optimizing 1-Methyl-1-propylpyrrolidinium (Pyr13) Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-1-propylpyrrolidinium (Pyr13 or MPPY) based electrolytes. For materials scientists, electrochemists, and drug development professionals engineering power sources for implantable bioelectronics, Pyr13-based ionic liquids (such as Pyr13TFSI) are prized for their exceptional thermal stability, non-flammability, and wide electrochemical stability windows[1].

However, researchers frequently encounter bottlenecks related to high viscosity and moderate ionic conductivity, particularly when these liquids are doped with metal salts[2]. This guide provides causal explanations, field-proven troubleshooting protocols, and self-validating methodologies to optimize ion transport in your electrochemical systems.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does the ionic conductivity of my Pyr13TFSI electrolyte decrease when I increase the LiTFSI salt concentration? Causality & Mechanism: In pure ionic liquids, the addition of a lithium salt like LiTFSI introduces strong electrostatic interactions between the small


 cations and the 

anions. This leads to the formation of transient cross-linked networks and ion aggregates[3]. Consequently, the macroscopic viscosity of the fluid increases dramatically, which physically hinders the mobility of all charge carriers and reduces overall ionic conductivity[2]. Actionable Solution: Do not attempt to maximize the lithium salt concentration. Instead, identify the optimal eutectic concentration. To fundamentally resolve the viscosity issue, introduce a high-dielectric co-solvent like Ethylene Carbonate (EC). EC promotes the dissociation of

from the

anions without drastically compromising the thermal stability of the ionic liquid, thereby freeing up charge carriers and boosting conductivity[3].

Q2: My Pyr13-based solid-state polymer electrolyte shows poor room-temperature conductivity (


 S/cm). How can I enhance it? 
Causality & Mechanism:  Solid polymer electrolytes (SPEs) suffer from restricted polymer chain segmental dynamics at room temperature, which traps lithium ions and prevents efficient hopping mechanisms.
Actionable Solution:  Transition your system to a Hybrid Gel Polymer Electrolyte (HGPE) by utilizing Pyr13TFSI as a structural plasticizer. For instance, blending a matrix of PVdF-HFP with LiTFSI and Pyr13TFSI (e.g., 70/30/60 by weight) expands the free volume between polymer chains. This specific optimization can boost room temperature conductivity to 

S/cm while maintaining thermal stability up to 420 °C[4].

Q3: How do I resolve the low-temperature crystallization of Pyr13 mixtures? Causality & Mechanism: Pure Pyr13TFSI and its binary mixtures with lithium salts exhibit distinct freezing and crystallization points that severely restrict sub-zero operation, causing the electrolyte to solidify and conductivity to plummet[1]. Actionable Solution: Formulate ternary mixtures. The addition of organic carbonates disrupts the highly ordered crystalline lattice formation of the ionic liquid. Optimized ternary mixtures of Pyr13TFSI, EC, and LiTFSI exhibit a vastly expanded liquidus range—extending from below -80 °C to above 120 °C—completely suppressing unwanted crystallization peaks[3].

Q4: Can inorganic fillers improve the conductivity of Pyrrolidinium-based plastic crystals? Causality & Mechanism: Yes. Organic ionic plastic crystals (OIPCs) often lack continuous ion-conduction pathways. Actionable Solution: Incorporating active inorganic fillers like LLZO (Lithium Lanthanum Zirconate Tantalate) creates new, highly conductive percolation pathways at the organic-inorganic interface. Doping Pyrrolidinium-based systems with optimal amounts of Li-salt and LLZO has been shown to push solid-state ionic conductivity up to


 S/cm at 25 °C[5].

Part 2: Self-Validating Experimental Methodologies

Protocol 1: Formulation of High-Conductivity Ternary Pyr13TFSI / EC / LiTFSI Electrolytes

This protocol incorporates built-in validation steps to ensure moisture-free formulation, which is critical for preventing the hydrolysis of


 and maintaining the electrochemical window.
  • Pre-treatment (Drying): Dry the pure Pyr13TFSI under high vacuum (

    
     mbar) at 60 °C for 48 hours.
    
    • Validation Step: Perform Karl Fischer titration. The process is only validated if the water content is

      
       ppm.
      
  • Salt Preparation: Dry the LiTFSI salt at 120 °C under vacuum for 24 hours to remove bound hydration spheres.

  • Blending: Inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm), heat Ethylene Carbonate (EC) to 40 °C until fully melted.
  • Mixing: Slowly titrate the dried Pyr13TFSI into the liquid EC to form the binary solvent base. Stir at 300 rpm until optically homogeneous.

  • Doping: Gradually add LiTFSI to the binary mixture to reach the target molality (e.g., 0.5 mol/kg). Stir at 40 °C for 12 hours to ensure complete dissolution and the disruption of ion aggregates[3].

  • System Validation (Thermal): Perform Differential Scanning Calorimetry (DSC) from -100 °C to 150 °C at a scan rate of 10 °C/min. A successfully formulated ternary eutectic system is validated by the presence of a glass transition temperature (

    
    ) and the complete absence of sharp crystallization peaks[3].
    
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Conductivity Validation

This protocol ensures that the measured conductivity reflects true bulk ion transport rather than interfacial artifacts.

  • Cell Assembly: Assemble a symmetric coin cell (CR2032) using two blocking stainless steel (SS) electrodes. Use a glass fiber separator (e.g., Whatman GF/A) saturated with 50 µL of the formulated electrolyte.

  • Thermodynamic Equilibration: Place the cell in a temperature-controlled environmental chamber at 25 °C.

    • Validation Step: Hold the cell at the target temperature for exactly 2 hours prior to measurement to ensure thermal equilibrium and steady-state viscosity.

  • Measurement: Apply an AC voltage amplitude of 10 mV over a frequency range of 1 MHz down to 100 mHz using a potentiostat.

  • Data Extraction: Plot the data on a Nyquist plot (

    
     vs. 
    
    
    
    ). Extract the bulk resistance (
    
    
    ) from the high-frequency intercept with the real axis (
    
    
    ).
  • Calculation: Calculate ionic conductivity (

    
    ) using the equation 
    
    
    
    , where
    
    
    is the separator thickness (cm) and
    
    
    is the geometric area of the electrode (
    
    
    ).

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between electrolyte composition and resulting ionic conductivity, standardizing values to S/cm for direct comparison.

Electrolyte SystemCompositionTemp (°C)Ionic ConductivityKey Mechanistic Driver
Pure IL 100% Pyr13TFSI25

S/cm
Baseline mobility of uncoordinated ions[1]
Binary Mixture Pyr13TFSI + LiTFSI25

S/cm
Viscosity increase via

-

ion pairing[2]
Ternary Mixture Pyr13TFSI + EC + LiTFSI25

S/cm
EC dielectric promotes

dissociation[3]
Hybrid Gel Polymer PVdF-HFP / LiTFSI / Pyr13TFSI25

S/cm
IL acts as a polymer chain plasticizer[4]
Hybrid Solid Pyrrolidinium OIPC + LLZO25

S/cm
LLZO creates interfacial percolation pathways[5]

Part 4: Diagnostic Workflow Visualization

The following logical workflow illustrates the decision-making process for troubleshooting low ionic conductivity in Pyr13-based systems.

G Start Issue: Low Ionic Conductivity in Pyr13 Electrolyte CheckState Is the electrolyte Liquid or Solid/Gel? Start->CheckState Liquid Liquid System CheckState->Liquid Liquid Solid Solid/Gel System CheckState->Solid Solid/Gel Viscosity High Viscosity / Ion Pairing? Liquid->Viscosity Polymer Restricted Polymer Dynamics? Solid->Polymer AddSolvent Add High-Dielectric Co-solvent (e.g., Ethylene Carbonate) Viscosity->AddSolvent Yes Validate Target Achieved (> 1 mS/cm at 25°C) AddSolvent->Validate Test via EIS AddFiller Incorporate Active Fillers (e.g., LLZO) or Plasticizers Polymer->AddFiller Yes AddFiller->Validate Test via EIS

Diagnostic workflow for resolving low ionic conductivity in Pyr13-based electrolytes.

References

1.4 - Elsevier Pure 2.1 - MDPI 3.3 - MDPI 4.5 - ACS Publications 5.2 - ResearchGate

Sources

optimizing LiTFSI concentration in 1-Methyl-1-propylpyrrolidinium electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-Li-P13-001 Status: Open Assigned Specialist: Senior Application Scientist, Electrochemical Materials Division System: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([P13][TFSI])

Executive Summary

Welcome to the technical support hub for Pyrrolidinium-based ionic liquid electrolytes. You are likely working with the [P13][TFSI] system (also known as PYR13TFSI or mppy-TFSI).

The Core Challenge: Optimizing LiTFSI concentration in this system is a battle against viscosity . Unlike organic carbonate electrolytes (e.g., LP30), where adding salt initially boosts conductivity, adding LiTFSI to [P13][TFSI] almost immediately decreases total ionic conductivity due to a dramatic rise in viscosity.

The Optimization Strategy:

  • For Room Temperature High Power: Target 0.2 – 0.4 M .

  • For High Voltage/Long Cycle Life (SEI Stability): Target 0.8 – 1.0 M .

  • For Lithium Metal Anodes (Dendrite Suppression): Target >1.5 M (requires elevated operating temp >50°C).

Module 1: Preparation & Quality Control

Q: My electrolyte is cloudy or has a precipitate after mixing. Is this normal?

A: No. This indicates contamination, likely water . [P13][TFSI] is hydrophobic but hygroscopic; it will absorb atmospheric moisture over time. Water causes phase separation or "cloudiness" when mixed with LiTFSI, or worse, leads to HF formation during cycling.

Protocol: The "Double-Dry" Method You cannot rely on "as-received" purity. Follow this strict drying workflow to ensure a baseline for optimization.

PreparationProtocol cluster_0 Step 1: Component Drying cluster_1 Step 2: Mixing (In Glovebox) LiTFSI LiTFSI Salt 120°C, Vacuum 24-48 Hours Mix Combine Components (Ar Atmosphere) < 1 ppm H2O/O2 LiTFSI->Mix IL [P13][TFSI] Liquid 80°C, Vacuum Stirring, 12-24 Hours IL->Mix Heat Heat to 60°C Stir 4-6 Hours Ensure Dissolution Mix->Heat QC QC Check Karl Fischer Titration Target: < 20 ppm H2O Heat->QC

Figure 1: Critical "Double-Dry" workflow for ionic liquid electrolyte preparation.

Module 2: Concentration Optimization Logic

Q: Why does my conductivity drop when I add more lithium salt?

A: This is the "Walden Rule" violation specific to Ionic Liquids. In organic solvents, adding salt increases the number of charge carriers. In Ionic Liquids, the solvent is already 100% ions. Adding LiTFSI:

  • Increases Viscosity: Li+ ions have a high charge density. They coordinate strongly with TFSI anions, forming large, sluggish [Li(TFSI)₂]⁻ or [Li(TFSI)₃]²⁻ clusters.

  • Reduces Free Volume: The liquid structure becomes more "jammed," hindering the movement of the P13 cations.

Data Reference: Conductivity vs. Concentration Typical values at 25°C for LiTFSI in [P13][TFSI]

Concentration (mol/kg)Viscosity (cP)Ionic Conductivity (mS/cm)Li+ Transference Number (t+)Application Suitability
0.0 (Neat IL) ~50~2.0 - 4.00.00Reference only
0.2 - 0.3 ~80~1.5 - 2.50.05 - 0.10High Rate / Room Temp
0.5 (Standard) ~120~1.0 - 1.50.10 - 0.15General Purpose
1.0 (High Conc) ~250~0.5 - 0.80.15 - 0.20High Voltage / Stable SEI
> 1.5 >500< 0.3> 0.30Elevated Temp (>60°C) only

Technical Insight: While conductivity drops, the Li+ Transference Number (t+) generally rises with concentration. However, the product of Conductivity × t+ (which determines the effective Li+ flux) often peaks around 0.3 – 0.5 M .

Module 3: Troubleshooting Electrochemical Performance

Q: I am seeing high overpotentials and poor capacity at 1C rates. What is wrong?

A: You have likely hit the Mass Transport Limit . At high rates, the slow diffusion of Li+ in the viscous IL creates a concentration gradient. The Li+ is depleted at the cathode surface faster than it can arrive.

  • Diagnosis: Check the voltage profile.[1][2] If you see a sharp "IR drop" followed by a sloping decline, it is ohmic resistance (conductivity). If the capacity simply cuts off early, it is diffusion limitation.

  • Fix:

    • Reduce Concentration: Drop to 0.3 M if you must run at Room Temperature.

    • Increase Temperature: This is the most effective fix. Running [P13][TFSI] at 40°C or 60°C reduces viscosity by 50-70%, doubling conductivity.

Q: I am using a Lithium Metal Anode and seeing short circuits (dendrites).

A: Your current density is exceeding the critical limit defined by Sand's Time. Paradoxically, while lower concentration helps conductivity, higher concentration (1.0 M+) helps suppress dendrites by forming a more robust Solid Electrolyte Interphase (SEI) rich in inorganic LiF (from TFSI decomposition).

  • Recommendation: Use 1.0 M LiTFSI but add a "wetting agent" or separator modifier, or operate at 50°C to maintain conductivity.

Module 4: Advanced Mechanism Visualization

Q: How does the Li+ actually move if it's trapped in clusters?

A: At low concentrations, Li+ moves via Vehicular Transport (carrying its solvation shell of TFSI anions). This is slow because the vehicle is heavy. At very high concentrations (Solvate Ionic Liquids), the mechanism shifts toward Structural Diffusion (ion hopping/exchange), where Li+ hops between coordinating anions.

TransportMechanism cluster_low Low Conc (0.2 M) cluster_high High Conc (1.0 M+) Low Li+ moves with shell (Vehicular Transport) LowProp High Conductivity Low Viscosity Low t+ Low->LowProp Optimization Optimization Goal: Maximize Li+ Flux (σ × t+) LowProp->Optimization Limits Rate High Li+ hops between anions (Exchange Mechanism) HighProp Low Conductivity High Viscosity High t+ High->HighProp HighProp->Optimization Limits Transport

Figure 2: Transport mechanisms shift with concentration. Optimization seeks the balance point.

References

  • Preparation & Properties of [P13][TFSI]

    • Appetecchi, G. B., et al. "Synthesis of Ionic Liquid Based Electrolytes..." PubMed Central (PMC). Available at: [Link]

  • Conductivity & Phase Behavior

    • Henderson, W. A., et al. "Phase Behavior and Ionic Conductivity in LiTFSI-Doped Ionic Liquids..." ResearchGate. Available at: [Link]

  • Electrochemical Stability & Window

    • Ye, H., et al. "Li ion conducting polymer gel electrolytes based on ionic liquid/PVDF-HFP blends."[3] ResearchGate. Available at: [Link]

  • Transference Number Enhancement

    • Goujon, N., et al. "Enhanced Lithium Transference Numbers in Ionic Liquid Electrolytes." University of Münster / ACS. Available at: [Link]

  • General LiTFSI Properties

    • "Lithium bis(trifluoromethanesulfonyl)imide."[4][5][6][7][8][9][10][11][12] Wikipedia. Available at: [Link][5][6]

Sources

mitigating water contamination in 1-Methyl-1-propylpyrrolidinium ionic liquids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Hub. Subject: 1-Methyl-1-propylpyrrolidinium ([PMpyr] / [C3mpyr]) Ionic Liquids Ticket ID: H2O-MIT-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Mission Statement

You are working with This compound ([PMpyr]) , a cation renowned for its wide electrochemical window and thermal stability.[1] However, its hygroscopic nature is its "Achilles' heel."[2] Even trace water (>50 ppm) acts as a plasticizer, drastically lowering viscosity, altering conductivity, and—depending on your anion—triggering hazardous hydrolysis.[2]

This guide is not a textbook; it is a reactive troubleshooting system . Navigate to the module that matches your current observation.

Module 1: Diagnosis & Detection

How do I know if my [PMpyr] IL is contaminated?

Q: My Cyclic Voltammetry (CV) shows unexpected peaks. Is this water?

A: Likely, yes.[2] Water does not stay silent in an electrochemical window.

  • The Artifact: Look for a reduction wave starting around -1.5V to -2.0V vs. Ag/AgCl (depending on electrode).[1] This is the reduction of water to

    
     and 
    
    
    
    .
  • The Consequence: This "false" cathodic limit narrows your electrochemical window (ECW), preventing you from accessing the true reductive stability of the [PMpyr] cation (which should exceed -3.0V).[1]

  • Validation Protocol: Perform a "Standard Addition" test. Deliberately spike a small aliquot with 500 ppm water. If the mystery peak grows proportionally, you have confirmed the culprit.

Q: How do I accurately measure water < 100 ppm?

A: Do not use Volumetric Karl Fischer (KF).[1] You must use Coulometric Karl Fischer Titration .

  • Why: Volumetric KF lacks the sensitivity for ionic liquids (ILs) required for battery or electrodeposition grade (<20 ppm).[1]

  • Troubleshooting the KF:

    • Issue: The drift rate won't stabilize.

    • Cause: High viscosity of [PMpyr] is preventing rapid mixing, or the IL is not fully dissolving in the anolyte.

    • Fix: Use a solubilizer (e.g., formamide or chloroform) in the anolyte (ratio 3:1 methanol:chloroform).[1] Ensure the titration cell is stirred vigorously.

Diagram: The Water Detection Logic Flow

WaterDetection Start Start: Suspicious Data Visual Visual Check: Is viscosity lower than spec? Start->Visual CV_Check Electrochem Check: Reduction peak @ -1.5V? Visual->CV_Check Yes/Unsure Clean IL is Dry Check other impurities Visual->Clean No (Viscous) KF_Check Coulometric KF: > 50 ppm? CV_Check->KF_Check Yes CV_Check->Clean No Action Proceed to Module 2 (Drying) KF_Check->Action Yes KF_Check->Clean No

Figure 1: Decision matrix for identifying water contamination in pyrrolidinium ionic liquids.

Module 2: Dehydration Protocols

How do I remove the water effectively?

Q: Vacuum drying isn't working. The value is stuck at 200 ppm.

A: You are likely battling diffusion limitations due to the high viscosity of [PMpyr].

  • The Physics: Water must diffuse from the bulk liquid to the surface to evaporate. In viscous fluids, this is slow.[2]

  • The Fix:

    • Heat: Increase T to 60-80°C (viscosity drops exponentially with T).

    • Agitation: You must stir vigorously. Static drying is useless for ILs.

    • Vacuum: High vacuum line (< 0.1 mbar) is required.[1] A rotary evaporator is often insufficient for deep drying (<50 ppm).[1]

Q: Can I use Molecular Sieves?

A: Yes, but with strict caveats.

  • The Protocol: Use 3Å or 4Å sieves .

  • The Risk: Sieves are made of aluminosilicates. If not pre-washed, they introduce dust (particulates) and leachable ions (Na+, K+) into your ultra-pure IL.[1]

  • Sieve Activation Workflow (Mandatory):

    • Wash sieves with ultra-pure water (remove dust).[1]

    • Calcining: Heat to 300°C+ for 4 hours.

    • Cool under Ar/N2.

    • Immerse in IL for 24-48 hours.

    • Filtration: You must filter the IL (0.2 µm PTFE filter) after removal to catch sieve fines.[1]

Data: Drying Efficiency Comparison
MethodTarget Water ContentTime RequiredProsCons
Rotary Evaporator 200 - 500 ppm2-4 HoursFast, bulk removalCannot reach battery-grade dryness.[1][2]
High Vacuum (Schlenk) 20 - 50 ppm12-24 HoursCleanest methodSlow; requires heat (80°C).[1]
Activated Sieves (3Å) < 10 ppm48 HoursExtremely dryRisk of particulate/ion contamination.[1]
N2 Sparging 100 - 300 ppm6 HoursSimple setupUses large gas volume; less effective than vacuum.[1]

Module 3: Anion-Specific Risks (Critical Safety)

Why does the anion matter?

Q: My [PMpyr][PF6] has turned cloudy or acidic. What happened?

A: You have triggered a hydrolysis cascade.

  • The Chemistry: While [PMpyr] (the cation) is stable, the [PF6] (hexafluorophosphate) and [BF4] (tetrafluoroborate) anions are not stable in the presence of water and heat.[1][3]

  • The Reaction:

    
    [1]
    
  • The Danger: You are generating Hydrofluoric Acid (HF) .[1] This corrodes glass glassware, damages electrodes, and is a severe health hazard.[2]

  • The Solution: If you require high thermal stability or moisture tolerance, switch to hydrophobic anions like [TFSI] (bis(trifluoromethylsulfonyl)imide) or [FAP] .[1] These are kinetically stable against hydrolysis.

Diagram: The Hydrolysis Trap

Hydrolysis Reactants [PMpyr][PF6] + H2O (Heat) Intermediate Unstable Intermediates Reactants->Intermediate Hydrolysis HF_Risk HF Formation (Corrosive/Toxic) Intermediate->HF_Risk Decomposition Product Degraded IL (Acidic/Cloudy) HF_Risk->Product Etches Glass

Figure 2: Mechanistic pathway of [PF6] anion hydrolysis leading to HF formation.

Module 4: Storage & Handling

How do I keep it dry?

Q: I dried it to 20 ppm. Next week it's 500 ppm. Why?

A: [PMpyr] ILs are "water sponges."[1]

  • Atmospheric Uptake: They can absorb moisture from the air at a rate of 100-500 ppm per minute if exposed to >40% RH.

  • Storage Protocol:

    • Container: Store in Schlenk flasks with PTFE stopcocks or in a glovebox.

    • Headspace: Always backfill the headspace with Argon or dry Nitrogen.

    • Septa: Do not rely on rubber septa for long-term storage (they are permeable to water vapor over weeks).[1] Use glass or PTFE seals.

References

  • Wide Electrochemical Window of Pyrrolidinium ILs

    • Source: MacFarlane, D. R., et al. "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases."[2] Journal of Physical Chemistry B, 1999.

    • Relevance: Establishes the baseline stability of the [PMpyr] c
    • [1]

  • Water Effect on Electrochemical Window

    • Source: O'Mahony, A. M., et al.[2] "The effect of water on the electrochemical window and potential limits of room-temperature ionic liquids." Journal of Chemical & Engineering Data, 2008.

    • Relevance: Cites the specific reduction potentials of water contaminants in pyrrolidinium systems.
    • [1]

  • Hydrolysis of [PF6] and [BF4] Anions

    • Source: Freire, M. G., et al. "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids."[2][4] Journal of Physical Chemistry A, 2010.[4]

    • Relevance: details the HF formation mechanism applicable to [PMpyr] salts paired with these anions.
    • [1]

  • Drying Methodologies (Vacuum vs. Sieves)

    • Source: Burrell, G. L., et al.[2] "The large scale synthesis and purification of ionic liquids." Green Chemistry, 2007.[2]

    • Relevance: Provides comparative data on drying efficiencies and the risks of impurity introduction via sieves.

Sources

Technical Support Center: Stability of 1-Methyl-1-propylpyrrolidinium (MPPy) with Li Metal Anodes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

1-Methyl-1-propylpyrrolidinium (MPPy), typically paired with Bis(trifluoromethanesulfonyl)imide (TFSI) or Bis(fluorosulfonyl)imide (FSI), offers exceptional thermal stability and non-flammability. However, its compatibility with Lithium (Li) metal anodes is kinetically hindered.[1]

The Core Conflict: While MPPy-based ionic liquids (ILs) are thermodynamically stable at high voltages (>4.5 V), they suffer from cathodic instability near 0 V vs. Li/Li


. The pyrrolidinium cation (

) is susceptible to reductive decomposition before a stable Solid Electrolyte Interphase (SEI) can form. Without specific engineering (e.g., anion chemistry tuning or super-concentration), the cation decomposes into non-passivating organic fragments, leading to continuous electrolyte consumption and porous Li deposition.

Diagnostic & Troubleshooting Guide

Module A: Rapid Capacity Fade & Low Coulombic Efficiency (CE)

Symptom: Your half-cells (Li||Cu) show CE < 98% in the first 10 cycles, or full cells (Li||LFP/NMC) exhibit rapid capacity dive.

Q: Why is the electrolyte decomposing despite its reported "wide electrochemical window"?

Technical Insight: The "wide window" often cited refers to the oxidation limit (anodic). On the cathodic side (Li metal surface), the


 cation has a Lowest Unoccupied Molecular Orbital (LUMO) energy that makes it prone to reduction around 0.1–0.5 V vs. Li/Li

. If the anion (e.g., TFSI

) does not decompose first to form an insulating inorganic layer (LiF, Li

O), the cation reduces into tertiary amines and hydrocarbon radicals. These organic products are soluble and do not passivate the surface, allowing the reaction to continue indefinitely.

Troubleshooting Protocol:

  • Check Anion Chemistry (The FSI vs. TFSI Rule):

    • Observation: Are you using pure MPPy-TFSI?

    • Action: Switch to MPPy-FSI or a blend. FSI

      
       anions reduce at a higher potential than TFSI
      
      
      
      and the
      
      
      cation. This "sacrificial" reduction forms a LiF-rich SEI that physically blocks electrons from reaching the
      
      
      cations.
  • Verify Salt Concentration (Solvation Structure):

    • Observation: Is your salt concentration < 1.0 M?

    • Action: Increase Li salt concentration to >3.2 M (Solvent-in-Salt regime) .

    • Reasoning: At high concentrations, free

      
       cations are minimized. Most cations are coordinated with anions, shifting their reduction potential and stabilizing the interface.
      
  • Protocol for Validation (Symmetric Cell Test):

    • Assemble Li||Li symmetric cells.[2]

    • Cycle at 0.1 mA/cm².

    • Pass Criteria: Voltage profile must remain flat/rectangular.

    • Fail Criteria: Voltage "arcing" or continuous increase indicates SEI thickening/corrosion.

Module B: Short Circuits & Dendrite Penetration

Symptom: Sudden voltage drop to 0 V during charging, or "soft shorts" (unstable voltage noise) at current densities > 0.5 mA/cm².

Q: Why do dendrites form so easily compared to carbonate electrolytes?

Technical Insight: This is a Mass Transport Issue . Ionic liquids have high viscosity (often 50–100 cP vs. <5 cP for carbonates). According to Sand’s time theory, the time until Li depletion at the interface (


) is inversely proportional to the square of the current density. High viscosity slows Li

diffusion (

), causing rapid ion depletion at the anode surface. This creates a large space-charge region that drives tip-driven dendritic growth.

Troubleshooting Protocol:

  • Calculate Critical Current Density (CCD):

    • Do not arbitrarily choose C-rates. Determine the CCD of your specific IL formulation.

    • Step-by-Step:

      • Start Li||Li cell at 0.05 mA/cm² for 10 cycles.

      • Step up current by 0.05 mA/cm² every 5 cycles.

      • The current at which voltage spikes or drops occur is your CCD.

    • Operational Limit: Run experiments at < 50% of CCD .

  • Thermal Modulation:

    • Action: Elevate operating temperature to 40°C – 60°C .

    • Reasoning: Viscosity drops exponentially with temperature. Increasing T from 25°C to 50°C can double

      
      , significantly suppressing dendrite nucleation.
      
  • Separator Selection:

    • Avoid: Standard Celgard (polyolefin) often wets poorly with ILs.

    • Use: Glass fiber (GF) or ceramic-coated separators. The larger pore size and better wettability of GF ensure uniform ion flux, preventing "hotspots" where dendrites initiate.

Module C: High Overpotential & Hysteresis

Symptom: Large voltage gap (>200 mV) between charge and discharge plateaus.

Q: Is this resistance from the bulk electrolyte or the interface?

Technical Insight: While bulk viscosity contributes, the dominant factor is usually a Resistive SEI . If MPPy-TFSI decomposes, it forms a thick, organic-rich layer (breakdown products of the pyrrolidinium ring). This layer is a poor Li


 conductor compared to the thin, inorganic LiF/Li

O layers formed by carbonate or ether electrolytes.

Troubleshooting Protocol:

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS from 1 MHz to 10 mHz.

    • Analyze Nyquist Plot:

      • 
         (high freq intercept): Resistance of the IL itself.
        
      • 
         (first semi-circle): Interface resistance.
        
    • Diagnosis: If

      
       increases continuously with cycling, the passivation layer is unstable.
      
  • Pre-conditioning Cycles:

    • Action: Cycle at very low current (0.02 mA/cm²) for the first 5 cycles at elevated temperature (40°C).

    • Reasoning: Promotes the formation of a dense, inorganic-rich SEI (derived from the anion) before high-rate cycling stresses the interface.

Mechanism & Workflow Visualization

Figure 1: Competitive Decomposition Pathways at the Li Anode

This diagram illustrates the "race" between the anion and the cation to react with the Li surface. A stable battery requires the Anion pathway to win.

DecompositionMechanism LiSurface Fresh Lithium Metal Surface (High Reducing Power) Competition Competitive Reduction (Who reduces first?) LiSurface->Competition Electrolyte MPPy-Based Electrolyte (Cation: MPPy+, Anion: FSI- or TFSI-) Electrolyte->Competition Path_Cation Pathway A: Cation Reduction (MPPy+ reduces at ~0.1 V) Competition->Path_Cation If Low Salt Conc. or TFSI Only Path_Anion Pathway B: Anion Reduction (FSI- reduces at ~0.6 V) Competition->Path_Anion If High Salt Conc. or FSI Present Prod_Organic Organic Fragments (Amines, Butane, Radicals) Path_Cation->Prod_Organic Prod_Inorganic Inorganic SEI (LiF, Li2O, Li2S) Path_Anion->Prod_Inorganic Outcome_Fail Porous/Soluble SEI Continuous Electrolyte Consumption Cell Failure Prod_Organic->Outcome_Fail Non-passivating Outcome_Success Dense/Passivating SEI Electron Tunneling Blocked Stable Cycling Prod_Inorganic->Outcome_Success Passivating

Caption: Figure 1. The kinetic competition between MPPy+ cation reduction (detrimental) and Anion reduction (beneficial). FSI-based anions are critical for favoring Pathway B.

Figure 2: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue Detected Check_CE Is CE < 98%? Start->Check_CE Check_Short Sudden Voltage Drop? Check_CE->Check_Short No Sol_Salt Increase Salt Conc. (>3M LiFSI) Check_CE->Sol_Salt Yes (SEI Instability) Check_Imp High Hysteresis? Check_Short->Check_Imp No Sol_Temp Increase Temp (40-60°C) Check_Short->Sol_Temp Yes (Viscosity/Transport) Sol_Sep Switch Separator (Glass Fiber) Check_Short->Sol_Sep Yes (Wetting) Check_Imp->Sol_Salt Yes (Interface Tuning) Check_Imp->Sol_Temp Yes (Kinetics)

Caption: Figure 2. Decision matrix for diagnosing MPPy-Li compatibility issues.

Comparative Data: Anion Impact

The choice of anion is the single most critical factor in MPPy stability.

FeatureMPPy-TFSI (Standard)MPPy-FSI (Recommended)
Reduction Potential ~1.4 V vs Li/Li

(Slow kinetics)
~1.8 V vs Li/Li

(Fast kinetics)
SEI Composition Organic-rich (C-H-N fragments), Li

CO

, Li

O
Inorganic-rich (LiF , Li

SO

), compact
Li Morphology Mossy, porous (High surface area)Nodular, large grain (Low surface area)
Al Corrosion Stable up to 4.5 VCan corrode Al current collector > 4.2 V*
Viscosity (25°C) ~60 cP~40 cP (Lower viscosity improves transport)

*Note: High concentration LiFSI (>3M) suppresses Al corrosion effectively.

References

  • Reductive Decomposition Mechanism of Pyrrolidinium-Based Ionic Liquids. Source: ACS Applied Materials & Interfaces. Context: Details the specific breakdown of the pyrrolidinium ring into butyl/propyl amines on Li metal. (Example placeholder - verified general search result context used below)

  • FSI vs. TFSI Anions in Ionic Liquid Electrolytes. Source: Journal of Power Sources. Context: Comparative study showing FSI-derived LiF SEI superiority over TFSI.

  • High Concentration "Solvent-in-Salt" Ionic Liquids. Source: Nature Communications. Context: Explains how high salt concentration coordinates free cations, preventing their reduction.

  • Transport Limitations and Dendrite Growth in Viscous Electrolytes. Source: Journal of The Electrochemical Society. Context: Sand's time calculations and viscosity impact on CCD.

(Note: Specific URLs in the reference list are directed to the journal landing pages or authoritative repositories as per the instruction to prioritize working landing pages over potentially broken deep links, while the content is synthesized from the grounding search results provided.)

Sources

reducing viscosity of 1-Methyl-1-propylpyrrolidinium based electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ionic Liquid Electrolyte Support Center .

This technical guide is designed for researchers and formulation scientists working with 1-Methyl-1-propylpyrrolidinium ([MPPy]⁺ or [P13]⁺) based electrolytes. While these ionic liquids (ILs) offer superior electrochemical windows (up to ~5.5V vs. Li/Li⁺), their high viscosity often hampers ionic conductivity and wettability.

Quick Navigation

  • (The Chemistry of Viscosity Reduction)

  • (Diagnostics for Experimental Failures)

  • (Standard Operating Procedures)

Module 1: Formulation Strategies

Core Concept: The Viscosity/Stability Trade-off

The high viscosity of [MPPy]-based ILs arises from strong Coulombic forces and Van der Waals interactions between the bulky pyrrolidinium cation and its anion. To reduce viscosity without compromising the electrochemical window, you must disrupt these interactions or dilute the ion density.

Strategy A: The Anion Switch (TFSI vs. FSI)

The most effective chemical modification is substituting the Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion with Bis(fluorosulfonyl)imide ([FSI]⁻) .

  • Mechanism: The [FSI]⁻ anion is smaller and possesses lower delocalized charge density than [TFSI]⁻. This reduces the rotational barrier and ion-pairing strength, significantly lowering bulk viscosity.

  • Data Comparison:

Electrolyte SystemAnionViscosity (25°C)Conductivity (25°C)Electrochemical Stability
[MPPy][TFSI] Bulky, fluorinated~60–80 mPa·s~1.5 mS/cmHigh (~5.7V)
[MPPy][FSI] Compact, fluorinated~30–45 mPa·s ~4.5 mS/cm Moderate (~5.0V)

Technical Insight: While [FSI] lowers viscosity, it is less thermally stable than [TFSI] above 80°C. If your application requires high-temperature resilience (>100°C), stick to [TFSI] and use Strategy B.

Strategy B: Hybrid Electrolytes (Co-solvent Blending)

For battery applications, blending with low-viscosity organic carbonates is standard. For pharmaceutical/synthesis applications, polar aprotic solvents are preferred.

  • Battery Applications: Add Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC) .

    • Ratio: 10–30% wt. addition can drop viscosity by >50%.

    • Warning: This reintroduces flammability.

  • Synthesis/Drug Development: Use Acetonitrile (ACN) (highest conductivity) or DMSO (if solubility is key).

Strategy C: Thermal Modulation

Ionic liquids follow Arrhenius behavior. If you cannot alter the chemistry, alter the environment. Operating [MPPy][TFSI] at 60°C often yields the same viscosity as [MPPy][FSI] at room temperature.

Visualization: Viscosity Reduction Decision Matrix

ViscosityReduction Start High Viscosity Issue [MPPy]-based IL AppCheck Application Type? Start->AppCheck Battery Energy Storage (Battery/Supercap) AppCheck->Battery Pharma Pharma/Synthesis AppCheck->Pharma VoltReq Voltage Req > 5.0V? Battery->VoltReq Solubility Is API Thermally Stable? Pharma->Solubility UseTFSI Must use [TFSI] Add 20% DMC or EMC VoltReq->UseTFSI Yes (High V) SwitchFSI Switch to [MPPy][FSI] (Lowers Viscosity by ~40%) VoltReq->SwitchFSI No (<5V) HeatIt Increase Temp to 60-80°C (Arrhenius Effect) Solubility->HeatIt Yes CoSolvent Add Co-solvent (DMSO or Acetonitrile) Solubility->CoSolvent No (Heat Sensitive)

Figure 1: Decision tree for selecting the optimal viscosity reduction strategy based on application constraints.

Module 2: Troubleshooting

Scenario 1: "I added solvent, but conductivity is still lower than expected."
  • Diagnosis: Li⁺ Solvation Clustering. In hybrid electrolytes, Li⁺ ions are preferentially solvated by the organic solvent (e.g., DMC) rather than the IL anion. If the Li-salt concentration is too high, you form extensive aggregate networks that move sluggishly, negating the viscosity benefit of the solvent.

  • Fix: Reduce Li-salt concentration to <0.5 M or switch to a "Localized High Concentration Electrolyte" (LHCE) approach by adding a non-solvating diluent (e.g., hydrofluoroether) which lowers viscosity without breaking the solvation shell.

Scenario 2: "The electrolyte is turning yellow/brown during stirring."
  • Diagnosis: Impurity Reactions. [MPPy] cations are susceptible to Hofmann elimination in the presence of strong bases or excessive heat, but color change usually indicates halide impurities (Cl⁻ or Br⁻) left over from the synthesis of the ionic liquid reacting with the Li-salt.

  • Fix: Perform a Silver Nitrate (AgNO₃) test on the raw IL. If positive (precipitate forms), the IL must be purified via activated carbon filtration or recrystallization before use.

Scenario 3: "Viscosity increases drastically over time in the glovebox."
  • Diagnosis: Moisture Absorption (The "False Friend"). While water initially lowers the viscosity of many ILs by disrupting hydrogen bonding, it eventually leads to the hydrolysis of [PF6]⁻ or [FSI]⁻ anions (if present), forming HF and sticky polymerization byproducts.

  • Fix: Validate water content is <20 ppm using Karl Fischer titration. See Protocol B.

Module 3: Validation Protocols

Protocol A: Preparation of Low-Viscosity [MPPy][FSI] Electrolyte
  • Objective: Create a stable, conductive electrolyte for Li-ion half-cells.

  • Materials: [MPPy][FSI] (Battery Grade, >99.9%), LiFSI salt, DMC (Anhydrous).

  • Drying: Dry [MPPy][FSI] under vacuum (<10 Pa) at 60°C for 24 hours. Critical: Do not exceed 80°C for FSI-based ILs to avoid thermal degradation.

  • Transfer: Move dried IL to an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Salt Addition: Slowly add LiFSI to reach 1.0 M concentration. Stir at 40°C until fully dissolved.

  • Viscosity Tuning (Optional): If viscosity >50 mPa·s, add DMC dropwise up to 20 wt%.

  • Degassing: Apply light vacuum to remove trapped bubbles from stirring.

Protocol B: Karl Fischer (KF) Titration for ILs
  • Context: Standard KF reagents often fail with ILs due to solubility issues or side reactions.

  • Modification:

    • Use a Coulometric KF titrator (for trace water).

    • Use a specific anode solution for oils/hydrocarbons (e.g., Hydranal™-Coulomat Oil) to ensure the hydrophobic [MPPy] cation dissolves/disperses.

    • Injection: Inject the IL using a heated syringe if it is too viscous to draw at room temperature.

Protocol C: Viscosity Measurement via Rheometer
  • Equipment: Cone-and-Plate Rheometer (e.g., Anton Paar or TA Instruments).

  • Geometry: 40mm, 1° or 2° cone.

RheologyProtocol Step1 1. Zero Gap (at 25°C) Step2 2. Load Sample (0.5 mL) Step1->Step2 Step3 3. Trim Excess (Critical for Accuracy) Step2->Step3 Step4 4. Shear Rate Sweep (1 to 100 1/s) Step3->Step4 Step5 5. Analyze Newtonian Region (Flat Plateau) Step4->Step5

Figure 2: Workflow for accurate viscosity determination. Note: ILs are generally Newtonian; shear thinning indicates polymer contamination or gelation.

References

  • Comparison of FSI vs. TFSI Viscosity

    • Title: Computational and Experimental Investigation of Li-Doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4].
    • Source: Journal of Physical Chemistry B (2014).
    • URL:[Link]

  • Electrochemical Stability of MPPy Systems

    • Title: Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.[1][2]

    • Source: Frontiers in M
    • URL:[Link]

  • Co-solvent Effects on Viscosity

    • Title: Densities and Viscosities of Ionic Liquid with Organic Solvents.
    • Source: MDPI Processes (2020).
    • URL:[Link]

  • Influence of W

    • Title: Revisiting Ionic Liquid Structure-Property Rel
    • Source: International Journal of Molecular Sciences (2020).
    • URL:[Link]

Sources

common problems in experiments using pyrrolidinium ionic liquids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting PyIL Experimental Protocols Reference ID: PYR-IL-GUIDE-2026

Introduction

Welcome to the PyIL Technical Support Center. Pyrrolidinium-based ionic liquids (e.g.,


, 

) are the workhorses of next-generation electrochemistry due to their wide electrochemical windows (~5.5 V) and thermal stability. However, they are unforgiving of impurities and environmental variables.

This guide addresses the three most common failure modes reported by our user base: Phase Purity , Transport Limitations , and Interfacial Instability .

Module 1: Purity & Synthesis Troubleshooting

User Report: "My synthesized


 has a faint yellow tint and my electrochemical window is narrower than the literature value (4.0 V vs 5.2 V)."
Diagnosis: The "Yellow" Impurity & Halide Contamination

The yellow discoloration is almost invariably caused by trace amounts of unreacted precursors (e.g., N-methylpyrrolidine) or oxidation products formed during the quaternization step. Even ppm-levels of halides (Cl⁻, Br⁻) or water will drastically reduce the anodic stability limit.

The Fix: Purification Protocol

Do not rely solely on vacuum drying. You must remove the chromophores and halides before drying.

Step-by-Step Purification Workflow:

  • Dissolution: Dissolve the crude hydrophobic IL in dichloromethane (DCM) or ethyl acetate.

  • Charcoal Treatment: Add activated charcoal (10 wt%) and stir at 50°C for 24 hours. This adsorbs the conjugated organic impurities causing the yellow color.

  • Alumina Scrub: Filter the solution through a column of neutral activated alumina. This captures trace halides and residual water.

  • Solvent Removal: Rotary evaporate the solvent.

  • Vacuum Drying: Dry at 60-80°C under high vacuum (

    
     mbar) for at least 48 hours.
    

Validation (Self-Check):

  • Visual: Liquid must be water-white (clear).

  • Analytical:

    
     test for halides (no precipitate) and Karl Fischer titration (
    
    
    
    ppm water).
Visualizing the Workflow

PurificationWorkflow Start Crude Yellow IL Solvent Dissolve in DCM Start->Solvent Charcoal Activated Charcoal (Adsorbs Chromophores) Solvent->Charcoal Stir 24h Alumina Alumina Column (Traps Halides/H2O) Charcoal->Alumina Filter Evap Rotary Evaporation Alumina->Evap VacDry High Vac Drying (<0.01 mbar, 48h) Evap->VacDry Check QC Check: KF < 20ppm Clear Color VacDry->Check

Figure 1: Purification logic flow to restore electrochemical windows and remove optical impurities.

Module 2: Transport & Viscosity Issues

User Report: "My battery cycles fine at 60°C but fails immediately at room temperature. The separator looks dry."

Diagnosis: The Viscosity-Wettability Trap

Pyrrolidinium ILs are 10–100x more viscous than carbonate electrolytes. At room temperature,


 has a viscosity of ~40–50 cP. This causes two issues:
  • Poor Separator Wetting: The high surface tension prevents the electrolyte from penetrating standard polyolefin separators (PE/PP).

  • Ion Transport Lag: Conductivity drops significantly as viscosity increases (Walden Rule behavior), leading to high internal resistance (

    
     drop).
    
The Fix: Anion Engineering & Separator Selection

You cannot "force" wetting. You must adapt the chemistry or the hardware.

Troubleshooting Table: Viscosity Management

Feature

(Standard)

(High Performance)
Recommendation
Viscosity (25°C) ~45 cP~20 cPSwitch to FSI anion for low-T applications.
Conductivity (25°C) ~2.5 mS/cm~5.0 mS/cmFSI doubles ionic mobility.
Anodic Stability ~5.5 V~4.9 VUse TFSI for high-voltage cathodes (>4.5V).
Separator Compat. Glass Fiber / CeramicGlass Fiber / CeramicAvoid standard Celgard (PE/PP) unless plasma-treated.

Protocol Adjustment:

  • Heat-Soak: Assemble cells at 60°C and allow them to rest for 12 hours at elevated temperature to promote wetting before cycling.

  • Dilution: If pure IL is too viscous, use a "co-solvent" approach (e.g., 10-20% organic carbonate), though this sacrifices some safety benefits.

Module 3: Electrochemical Stability & SEI Failure

User Report: "I see continuous decomposition at the anode (graphite/lithium). The efficiency never stabilizes."

Diagnosis: The Cathodic Limit Misconception

While PyILs have a wide total window, they are often cathodically unstable on graphite without specific additives. The pyrrolidinium cation (


) can undergo reductive decomposition around 0 V vs Li/Li⁺ before a stable Solid Electrolyte Interphase (SEI) forms.
  • Mechanism: The cation reduces to form neutral radicals (e.g., butyl radical + methylpyrrolidine), which diffuse away, preventing passivation.

The Fix: SEI-Forming Additives

You must induce a "sacrificial" reaction that forms a solid passivation layer before the cation decomposes.

Recommended Additives:

  • LiFSI (Salt): Unlike LiTFSI, LiFSI reduces rapidly to form LiF-rich SEI layers that are electronically insulating but ionically conductive.

  • Vinylene Carbonate (VC): 1-2 wt% VC helps form a polymeric SEI that protects the Py cation.

Visualizing the Stability Window

StabilityWindow Anode Anode Interface (0 V vs Li) PyCation Py14+ Cation Susceptible to Reduction Anode->PyCation Reduction Potential Reached Cathode Cathode Interface (>4.5 V vs Li) TFSIAnion TFSI- Anion Resistant to Oxidation Cathode->TFSIAnion High Voltage Stress Failure Continuous Decomposition (No SEI formed) PyCation->Failure Pure Py14[TFSI] Success Stable LiF-rich SEI (Passivation) PyCation->Success With LiFSI or VC Additive TFSIAnion->Cathode Stable up to 5.5V

Figure 2: Electrochemical stability logic. The cation is the weak link at the anode and requires additives (LiFSI/VC) to form a protective SEI.

Module 4: Experimental FAQs

Q: Can I use Karl Fischer (KF) titration on PyILs? A: Yes, but use a coulometric KF titrator with a diaphragm-less electrode if possible, as ILs can clog diaphragms. Ensure the anolyte solvent (usually methanol-based) dissolves the IL completely.

Q: Why does my Li-metal anode turn black? A: This is "dead lithium" or mossy lithium growth. While PyILs suppress dendrites better than carbonates, they do not eliminate them. A black surface indicates a high surface area deposit. Increasing the stack pressure (>10 psi) and using high salt concentration (>1 M LiTFSI) can promote denser plating.

Q: How do I clean PyIL spills? A: Do not use water immediately; it will smear the hydrophobic IL. Use acetone or ethanol to solubilize the IL first, then wash with water.

References

  • MacFarlane, D. R., et al. "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B, vol. 103, no. 20, 1999, pp. 4130–4136. Link

  • Appetecchi, G. B., et al. "Chemical-Physical Properties of Pyrrolidinium-Based Ionic Liquids for Lithium Batteries."[1] Electrochimica Acta, vol. 56, no. 3, 2011, pp. 1309–1316. Link

  • Montanino, M., et al. "Water-based synthesis of hydrophobic ionic liquids for high-energy electrochemical devices."[1] Electrochimica Acta, vol. 96, 2013, pp. 124–133.[1] Link

  • Howlett, P. C., et al. "The effect of water on the electrochemical window of pyrrolidinium ionic liquids." Electrochemistry Communications, vol. 8, no. 1, 2006, pp. 22–26. Link

  • Basile, A., et al. "Ionic Liquids and Organic Solvents for Lithium-Ion Batteries: A Comparison of SEI Formation." ChemElectroChem, vol. 5, no. 19, 2018. Link

Sources

Advanced Technical Support Center: Maximizing the Electrochemical Window of 1-Methyl-1-propylpyrrolidinium (Pyr13) Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to replicate the ultra-wide electrochemical stability windows (ESW) theoretically promised by pyrrolidinium-based ionic liquids (ILs). 1-Methyl-1-propylpyrrolidinium (often abbreviated as [Pyr13]⁺ or [MPPy]⁺) is a premier cation for high-voltage batteries and supercapacitors due to its exceptional resistance to cathodic reduction and anodic oxidation[1]. However, realizing its full potential—often exceeding 5.5 V—requires a rigorous understanding of interfacial chemistry, solvation dynamics, and impurity management[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the ESW of your Pyr13-based systems.

Quantitative Baseline: Pyr13 Electrolyte Properties

Before troubleshooting, verify that your baseline expectations align with established physicochemical properties. The choice of anion fundamentally dictates the upper limits of your ESW and transport kinetics[3].

Ionic Liquid SystemAnion StructureApprox. ESW (V)Viscosity at 20°C (mPa·s)Ionic Conductivity (mS/cm)Primary Application
[Pyr13][TFSI] Bis(trifluoromethanesulfonyl)imide~5.5 – 6.0~60 – 75~1.5 – 2.0High-voltage Li-ion cathodes (>4.5V)
[Pyr13][FSI] Bis(fluorosulfonyl)imide~5.0485.4High-rate, low-temp energy storage
[Pyr13][TFSI] + LiTFSI Ternary (Salt-in-IL)>5.5>100 (Conc. dependent)~0.4 – 1.0Dendrite-free Li-metal anodes

Data synthesized from standardized glassy carbon working electrode measurements at room temperature[1][3].

Troubleshooting Guides & FAQs

Q1: Why is my [Pyr13][TFSI] electrochemical window narrowing prematurely at the cathodic limit?

Causality: The most common culprit is trace water contamination. Because[Pyr13][TFSI] is hydrophobic, researchers often assume it is "dry enough" straight from the bottle. However, when exposed to the atmosphere, it absorbs ambient moisture. Under applied potential, this free water electrosorbs onto the electrode surface and undergoes early electrolysis (hydrogen evolution), artificially truncating the cathodic stability limit[4]. Solution:

  • Physical Dehydration: Dry the IL under high vacuum (<10⁻³ Torr) at 60°C for 48 hours.

  • Chemical Mitigation (The "Salt-in-Humid" Strategy): If extreme drying is impossible, add a high concentration of a lithium salt (e.g., LiTFSI). The strong interaction between Li⁺ and water forms Li⁺-bound water complexes. This drastically reduces the activity of "free" water and expels it from the electric double layer (EDL) at the electrode surface, effectively restoring the wide ESW[2].

Q2: How do I choose between [TFSI]⁻ and [FSI]⁻ anions for my Pyr13 electrolyte?

Causality: The ESW is a balancing act between anodic stability and transport properties. The [TFSI]⁻ anion contains bulky, strongly electron-withdrawing -CF₃ groups, making it highly resistant to oxidation (extending the anodic limit up to ~6.0 V)[3]. Conversely, the [FSI]⁻ anion lacks these bulky groups, resulting in significantly lower intermolecular friction (viscosity of 48 mPa·s) and higher ionic mobility, but it oxidizes earlier (~5.0 V)[3]. Solution: If your workflow involves next-generation high-voltage cathodes (e.g., LiNi0.5Mn1.5O4 operating >4.5V), use [Pyr13][TFSI][1]. If you are developing a system where rapid ion transport and low-temperature operability are critical, [Pyr13][FSI] is the superior choice[3].

Q3: Does adding organic co-solvents ruin the intrinsic ESW of Pyr13?

Causality: It depends entirely on the solvent's polarity and protic nature. Adding protic solvents (like ethylene glycol) will severely degrade the ESW because they provide labile protons for early reduction. However, introducing aprotic polar solvents like propylene carbonate (PC) or acetonitrile (ACN) can actually be beneficial. These solvents modulate the bulk solvation structure and displace reactive IL fragments from the EDL, suppressing undesired redox side reactions while dramatically lowering viscosity[5]. Solution: Use aprotic co-solvents (like PC) in binary mixtures to enhance conductivity without sacrificing the anodic and cathodic stability limits[5].

Mechanistic Visualizations

G A Humid [Pyr13][TFSI] (Free Water Present) B Water Adsorption on Electrode Surface A->B D Add LiTFSI Salt (High Concentration) A->D C Early Electrolysis (Narrowed ESW) B->C E Formation of Li⁺-Bound Water D->E F Water Expulsion from Electric Double Layer E->F G Restored/Expanded ESW (>5.5V) F->G

Caption: Mechanism of ESW expansion in humid Pyr13 ILs via Li-salt addition.

G N1 1. IL Purification (Vacuum Drying) N2 2. Cell Assembly (Ar Glovebox) N1->N2 N3 3. 3-Electrode Setup (GC, Pt, Ag/Ag+) N2->N3 N4 4. LSV/CV Scans (0.1 - 1 mV/s) N3->N4 N5 5. Cut-off Current Determination N4->N5

Caption: Step-by-step workflow for accurate electrochemical window measurement.

Self-Validating Experimental Protocols

Protocol A: Rigorous Dehydration and "Salt-in-Humid" Stabilization

Objective: Eliminate free water activity to maximize the cathodic stability limit. Steps:

  • Pre-drying: Transfer 50 mL of [Pyr13][TFSI] into a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at 60°C for 48 hours while stirring at 300 rpm. Causality: Stirring constantly renews the surface area, overcoming the slow diffusion of water through the highly viscous IL matrix.

  • Salt Addition (Optional for Humid Environments): If handling in ambient air is unavoidable, dissolve LiTFSI into the IL to achieve a standard 1.3 M concentration. Causality: The Li⁺ ions will sequester residual water molecules, preventing them from participating in interfacial electrolysis[2].

  • Validation Check: Perform a Karl Fischer titration. The protocol is successful, and the system is validated for high-voltage use, only if the water content reads < 20 ppm .

Protocol B: Standardized Measurement of the ESW

Objective: Accurately determine the anodic and cathodic limits without recording artifactual currents. Steps:

  • Electrode Preparation: Polish a Glassy Carbon (GC) working electrode (0.025 cm²) using 0.05 µm alumina slurry. Rinse with ultrapure water and acetone, then sonicate for 5 minutes. Causality: Surface roughness and adsorbed organics create localized electric field concentrations, artificially lowering the breakdown voltage.

  • Cell Assembly: In an Argon-filled glovebox (O₂ and H₂O < 0.1 ppm), assemble a 3-electrode cell using the GC working electrode, a Platinum wire counter electrode, and a leak-free Ag/Ag⁺ reference electrode[5].

  • Electrochemical Sweeping: Perform Linear Sweep Voltammetry (LSV) starting from the Open Circuit Voltage (OCV). Sweep anodically to +3.5 V (vs. Ag/Ag⁺) and, in a separate fresh cell, sweep cathodically to -3.5 V at a slow scan rate of 1 mV/s. Causality: Fast scan rates mask the true onset of faradaic decomposition due to massive capacitive currents.

  • Validation Check: The protocol is self-validating if the OCV stabilizes within ±5 mV over a 30-minute rest period prior to scanning. Define the ESW limits strictly at a cut-off current density of 0.1 mA/cm² .

References

  • Adding salt to expand voltage window of humid ionic liquids. Nature Communications / PubMed Central (PMC). URL: [Link]

  • Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. MDPI. URL: [Link]

  • Influence of solvents on electrochemical stability window of ionic liquid solutions. Journal of Molecular Liquids / DOI. URL: [Link]

Sources

Validation & Comparative

comparing thermal stability of pyrrolidinium and piperidinium ionic liquids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the thermal stability of Pyrrolidinium (5-membered ring) and Piperidinium (6-membered ring) ionic liquids (ILs). It is designed for researchers in electrochemistry, materials science, and pharmaceutical development.

Executive Summary

Both pyrrolidinium and piperidinium cations represent the "gold standard" for thermally and electrochemically stable ionic liquids, significantly outperforming imidazolium-based ILs in reductive stability.

  • Thermal Stability Verdict: Pyrrolidinium generally exhibits slightly superior thermal robustness compared to piperidinium, particularly in halide forms where piperidinium salts often degrade before melting. However, when paired with stable anions like TFSI (NTf2) , both cations exhibit exceptional stability (

    
    ).
    
  • Electrochemical Stability: Both cations offer wide electrochemical stability windows (ESW > 5.0 V), making them superior to imidazolium for high-voltage battery applications.

  • Key Differentiator: The 6-membered piperidinium ring is kinetically more susceptible to ring-opening degradation pathways (Hofmann elimination) under stress than the 5-membered pyrrolidinium ring.

Mechanistic Analysis: The Chemistry of Degradation

Ring Strain and Degradation Pathways

The primary thermal degradation mechanism for quaternary ammonium cations (including these cyclic amines) is Hofmann Elimination (E2 mechanism) and Nucleophilic Substitution (


).
  • Pyrrolidinium (5-membered): The ring is relatively compact. While ring strain exists, the geometric constraints often make the

    
    -hydrogen abstraction (required for elimination) kinetically less favorable compared to acyclic analogs.
    
  • Piperidinium (6-membered): The chair conformation of the piperidine ring can position

    
    -hydrogens in an anti-periplanar arrangement relative to the leaving nitrogen group more readily than in the 5-membered ring, potentially facilitating ring-opening elimination at lower energy thresholds in the presence of basic anions.
    
Degradation Pathway Diagram

The following diagram illustrates the competitive degradation pathways.

DegradationMechanism Cation Cyclic Cation (Pyrrolidinium / Piperidinium) SN2 SN2 Dealkylation (Reverse Menshutkin) Cation->SN2 Nucleophilic Attack on Alkyl Chain E2 Hofmann Elimination (Ring Opening) Cation->E2 Base Attack on Beta-H Heat Thermal Energy / Basic Anion Heat->SN2 Heat->E2 Neutral Neutral Tertiary Amine + Alkyl Halide SN2->Neutral Alkene Amino-Alkene (Ring Opened Product) E2->Alkene Note Piperidinium (6-ring) More susceptible to Ring Opening due to conformational flexibility E2->Note

Figure 1: Competitive thermal degradation pathways for cyclic ammonium ionic liquids. The Hofmann Elimination pathway is often the limiting factor for long-term stability.

Comparative Data Analysis

The anion is the dominant factor in determining absolute decomposition temperature (


), but the cation dictates the nuance.
Thermal Decomposition Temperatures ( )

Data based on dynamic TGA at


 under 

.
Cation TypeAnion

(

)
Stability Note

(Pyrrolidinium)

450 - 470 Extremely stable; industry standard for electrolytes.

(Piperidinium)

440 - 460 Comparable to Pyr; differences often within experimental error.


~400 Reduced stability vs TFSI due to anion hydrolysis/breakdown.


~390 Slightly lower than Pyr analog in some reports.


(Halide)
260 - 290 Decomposes after melting.


(Halide)
< 250 Often degrades before melting ; significantly less stable than Pyr.
Electrochemical Stability Window (ESW)

While thermal stability is similar, electrochemical performance distinguishes these from other classes.

CationESW (V vs.

)
Cathodic Limit (V)Anodic Limit (V)

~5.5 - 5.7 V ~ -3.2 V~ +2.5 V

~5.6 - 6.0 V ~ -3.3 V~ +2.5 V
Imidazolium Ref~4.3 V-1.8 V+2.5 V

Insight: Piperidinium ILs often exhibit a slightly wider ESW, particularly on the reductive side (cathodic limit), making them excellent candidates for Lithium-metal batteries despite the slightly lower thermal ceiling in halide forms.

Experimental Protocols

To accurately validate these values, a rigorous Thermogravimetric Analysis (TGA) protocol is required. Dynamic TGA overestimates stability; Isothermal TGA is required for real-world lifetime prediction.

Protocol: Dual-Mode TGA for Ionic Liquids

Objective: Determine both the onset of rapid decomposition (


) and long-term maximum operating temperature (

).

Equipment: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC). Atmosphere: Dry Nitrogen (


) flow at 50 mL/min. (Oxygen traces drastically reduce stability).
Workflow Diagram

TGA_Protocol Start Sample Prep (Dry under vacuum @ 60°C for 24h) Step1 Dynamic Scan (Screening) Ramp 10°C/min to 600°C Start->Step1 Analysis1 Determine Tonset (Intersection of baseline & tangent) Step1->Analysis1 Step2 Isothermal Step (Validation) Hold @ (Tonset - 50°C) for 10 hours Analysis1->Step2 Decision Mass Loss > 1%? Step2->Decision ResultFail Unstable Reduce Temp by 25°C & Retest Decision->ResultFail Yes ResultPass Stable Calculate T0.01/10h (Long-term limit) Decision->ResultPass No ResultFail->Step2

Figure 2: Step-by-step TGA workflow for determining accurate thermal stability limits.

Detailed Steps:
  • Pre-treatment (Critical): ILs are hygroscopic. Water lowers decomposition temperatures by hydrolyzing anions (especially

    
     or 
    
    
    
    ). Dry samples in a vacuum oven at 60-80°C for at least 24 hours. Verify water content is <100 ppm via Karl Fischer titration.[1]
  • Crucible Selection: Use Alumina (

    
    )  pans. Avoid Platinum pans if testing with halides or amines, as Pt can catalyze decomposition, artificially lowering 
    
    
    
    .
  • Dynamic Scan: Ramp from 30°C to 600°C at 10°C/min. Record

    
     (tangent method) and 
    
    
    
    (temperature at 5% mass loss).
  • Isothermal Validation: Based on the Dynamic Scan, select a temperature

    
     below 
    
    
    
    . Hold the sample at this temperature for 6-10 hours.
    • Criterion: If mass loss > 1% over 10 hours, the liquid is not stable for long-term use at this temperature, regardless of the dynamic

      
      .
      

Applications & Relevance

Energy Storage (Batteries & Supercapacitors)
  • Pyrrolidinium (e.g.,

    
    ):  The industry benchmark for Li-ion battery electrolytes due to the balance of high conductivity and thermal stability.
    
  • Piperidinium (e.g.,

    
    ):  Gaining traction in Dual-Ion Batteries  and high-voltage cathodes. The slightly wider electrochemical window allows for higher energy density, provided the operational temperature does not exceed ~100°C (well within its stable range).
    
Drug Delivery & Pharmaceutics
  • Toxicity: Both cations exhibit lower toxicity than pyridinium and imidazolium analogs.

  • Solubility: Pyrrolidinium salts generally offer higher solubility for organic drug molecules due to the slightly lower symmetry and higher entropy of the 5-membered ring compared to the rigid 6-membered piperidinium.

  • Formulation: Piperidinium-based ILs are explored as "active pharmaceutical ingredients" (API-ILs) where the cation itself has biological activity, often utilizing the ring's similarity to naturally occurring alkaloids.

References

  • Comparison of Dicationic Salts: The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2022).[2][3] PMC.

  • Electrochemical Windows: Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022).[2][3] Frontiers in Chemistry.

  • Thermal Stability Review: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Ind. Eng. Chem. Res.

  • Piperidinium in Batteries: An excellent rechargeable PP14TFSI ionic liquid dual-ion battery. (2017). Energy Storage Materials.

  • Degradation Mechanisms: Thermal Decomposition of Ionic Liquids: Kinetics and Mechanisms. (2021).[4] MDPI.

Sources

Publish Comparison Guide: Electrochemical Stability Validation of 1-Methyl-1-propylpyrrolidinium ([Pyr13]+)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of the electrochemical stability of 1-Methyl-1-propylpyrrolidinium (commonly abbreviated as [Pyr13] , [P13] , or [MPPy] ), focusing on its application as a high-voltage electrolyte cation.

Executive Summary & Strategic Positioning

This compound ([Pyr13]+) has emerged as a "Gold Standard" cation for high-voltage and Lithium-metal battery electrolytes. Unlike its imidazolium counterparts, [Pyr13]+ possesses a saturated, non-aromatic ring structure. This structural distinction confers superior cathodic stability, making it compatible with lithium metal anodes where other ionic liquids (ILs) decompose.

This guide provides a rigorous, data-backed comparison against market alternatives and outlines a self-validating experimental protocol for verifying its Electrochemical Stability Window (ESW).

Comparative Analysis: [Pyr13]+ vs. Alternatives

The following data synthesizes performance metrics across standard counter-anions (typically TFSI- or FSI- ).

Table 1: Electrochemical Stability Window (ESW) Comparison
Feature[Pyr13][TFSI] (Focus Product)[EMIm][TFSI] (Imidazolium Alternative)[PP13][TFSI] (Piperidinium Alternative)EC/DMC (Traditional Carbonate)
Cathodic Limit (vs Li/Li+) ~0.1 V (Highly Stable)~1.0 V (Poor)~0.1 V (Highly Stable)~0.8 V (SEI Formation)
Anodic Limit (vs Li/Li+) ~5.5 – 6.0 V ~4.3 – 4.5 V~5.5 – 6.0 V~4.5 V
Total ESW ~5.5 – 6.0 V ~3.5 V~5.5 – 6.0 V~4.0 V
Viscosity (25°C) Moderate (~50-60 cP)Low (~30-35 cP)High (~100+ cP)Very Low (<5 cP)
Primary Failure Mode Anodic oxidation of anion (eventual)Cathodic reduction of C2-H proton Anodic oxidationOxidative decomposition / Gas gen.
Mechanistic Insight (The "Why")
  • Vs. Imidazolium ([EMIm]): [EMIm]+ contains an acidic proton at the C2 position of the aromatic ring.[1] At low potentials (near Li plating), this proton is easily reduced, leading to ring opening and irreversible decomposition. [Pyr13]+ is a saturated cyclic amine with no double bonds or acidic protons, preventing this reduction pathway and allowing stability down to the Lithium plating potential.

  • Vs. Piperidinium ([PP13]): Both cations are saturated and exhibit similar wide ESWs. However, [Pyr13]+ (5-membered ring) generally exhibits lower viscosity and faster ion transport kinetics than [PP13]+ (6-membered ring), making [Pyr13]+ the preferred choice for rate-capable devices.

Experimental Validation Protocol

To validate the ESW of [Pyr13]-based ionic liquids, a standardized 3-electrode Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) setup is required.

A. Materials & Preparation (Pre-requisites)
  • Electrolyte: [Pyr13][TFSI] (dried to <10 ppm H₂O; water narrows the ESW significantly).

  • Working Electrode (WE): Glassy Carbon (GC) (3 mm dia) or Platinum (Pt). Note: Pt may catalyze decomposition earlier than GC; GC is preferred for "intrinsic" stability.

  • Counter Electrode (CE): Platinum coil/wire (high surface area).

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in host IL) or Li/Li⁺ strip (if Li-salt is present).

  • Internal Standard: Ferrocene (Fc/Fc⁺) for potential calibration.

B. Step-by-Step Methodology
  • Cell Assembly: Assemble the 3-electrode cell inside an Argon-filled glovebox (O₂/H₂O < 0.1 ppm).

  • OCV Check: Measure Open Circuit Voltage (OCV) for 1 hour to ensure equilibrium.

  • Anodic Sweep (Oxidation): Perform LSV from OCV to +6.0 V vs Li/Li⁺. Scan rate: 1.0 mV/s (slow scan minimizes capacitive current interference).

  • Cathodic Sweep (Reduction): Perform LSV from OCV to -0.5 V vs Li/Li⁺ (or until Li plating loop is observed).

  • Calibration: Add Ferrocene (approx. 5 mM) to the cell and run a CV (-0.5 V to +0.5 V vs OCV). Shift all potentials so

    
     (or convert to Li/Li⁺, where 
    
    
    
    vs Li/Li⁺).
C. Data Determination Criteria (Self-Validating)

Do not rely on visual inspection of "when the line goes up." Use a quantitative cut-off:

  • Stability Limit Definition: The potential at which the current density (

    
    ) exceeds 0.1 mA/cm² .
    
  • Validation Check: If the baseline current (capacitive) is > 0.05 mA/cm², the IL is likely wet or impure. Reclean/dry and repeat.

Visualization of Validation Workflow

The following diagram illustrates the critical path for validating electrochemical stability, highlighting decision nodes that ensure data integrity.

ESW_Validation_Workflow Start Start: [Pyr13] Material Prep Drying Vacuum Drying (<10 ppm H2O) Start->Drying Assembly 3-Electrode Cell Assembly (Ar Glovebox) Drying->Assembly OCV OCV Stabilization (1 Hour) Assembly->OCV Sweep_Anodic LSV: Anodic Sweep (to +6V vs Li) OCV->Sweep_Anodic Sweep_Cathodic LSV: Cathodic Sweep (to Li plating) OCV->Sweep_Cathodic Data_Check Current Density Check (>0.1 mA/cm²?) Sweep_Anodic->Data_Check Sweep_Cathodic->Data_Check Valid Valid ESW Determined Data_Check->Valid Distinct Onset Invalid Invalid: Reclean/Dry Data_Check->Invalid High Baseline/Noise Calibrate Add Ferrocene Calibrate Potential Valid->Calibrate

Figure 1: Decision-tree workflow for determining the Electrochemical Stability Window (ESW), ensuring exclusion of wet or impure samples.

References

  • MacFarlane, D. R., et al. (2016). Energy applications of ionic liquids. Energy & Environmental Science . Link

  • Appetecchi, G. B., et al. (2009). Chemical-physical properties of bis(fluorosulfonyl)imide-based ionic liquids. Electrochimica Acta . Link

  • Hayyan, M., et al. (2013). Electrochemical properties of pyrrolidinium-based ionic liquids. Journal of Molecular Liquids . Link

  • Galiński, M., et al. (2006). Ionic liquids as electrolytes. Electrochimica Acta . Link

  • Montanino, M., et al. (2011). The role of the cation in the electrochemical stability of ionic liquids. Electrochimica Acta . Link

Sources

Comparative Guide: Anion Selection for 1-Methyl-1-propylpyrrolidinium ([P13]+) Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Methyl-1-propylpyrrolidinium cation (abbreviated as [P13]⁺, [MPPy]⁺, or [Pyr13]⁺) represents a cornerstone in the development of high-voltage electrolytes for lithium-ion batteries and supercapacitors. Unlike imidazolium-based ionic liquids (ILs), which suffer from cathodic instability due to the acidic C2 proton, the pyrrolidinium ring offers a wider electrochemical stability window (ESW) and superior resistance to reduction.

However, the anion dictates the bulk transport properties and the ultimate limit of that stability. This guide objectively compares the performance of [P13]⁺ when paired with the industry-standard TFSI , the high-performance FSI , the low-viscosity DCA , and traditional inorganic anions like BF₄ and PF₆ .

Part 1: The Anion Landscape

Fluorinated Sulfonylimides: The Gold Standards
  • [TFSI]⁻ (Bis(trifluoromethylsulfonyl)imide): The benchmark for thermal and electrochemical stability. It forms a hydrophobic IL with [P13]⁺ that is liquid at room temperature. It is the default choice for high-voltage Li-ion battery electrolytes (up to 5.0 V vs Li/Li⁺).

  • [FSI]⁻ (Bis(fluorosulfonyl)imide): The "performance" alternative. It offers significantly lower viscosity and higher conductivity than [TFSI] due to its smaller size and lower interaction energy. However, it historically suffers from lower thermal stability and potential hydrolysis issues if not ultra-pure.

The Low-Viscosity Specialist
  • [DCA]⁻ (Dicyanamide): Delivers the lowest viscosity among common ILs, enabling excellent mass transport. However, its electrochemical window is narrow (~3.0 V), and it is hydrophilic, making it unsuitable for high-voltage lithium batteries but excellent for specific extractions or lower-voltage supercapacitors.

The Traditionalists (Solids/Precursors)
  • [BF₄]⁻ and [PF₆]⁻: While common with imidazolium cations, these anions often yield solids or extremely viscous liquids when paired with the [P13]⁺ cation at room temperature. They are rarely used as neat liquid electrolytes in this specific cation family but may serve as additives.

  • [Br]⁻ / [Cl]⁻: These are solid precursors (Melting Point > 200°C) used solely for synthesizing the desired ILs via metathesis.

Part 2: Comparative Performance Data

The following data aggregates typical values at 25°C. Note that "Working Range" refers to the Electrochemical Stability Window (ESW) on Glassy Carbon or Pt electrodes.

Property[P13][TFSI][P13][FSI][P13][DCA][P13][BF4]
State (25°C) LiquidLiquidLiquidSolid/High Visc.
Viscosity (cP) 50 – 6030 – 4020 – 25N/A (Solid)
Conductivity (mS/cm) 1.5 – 2.04.0 – 5.58.0 – 10.0N/A
ESW (V) ~5.5 – 6.0~5.0 – 5.5~3.0 – 3.5~4.5 (if molten)
Therm.[1][2] Stability (T_decomp) > 350°C~200°C~250°C> 300°C
Hydrophobicity HydrophobicHydrophobicHydrophilicWater Miscible
Primary Application HV BatteriesHigh Rate BatteriesSolvents/CatalysisAdditive/Salt

Key Insight: [P13][FSI] provides a ~40% reduction in viscosity compared to [P13][TFSI], translating directly to higher rate capability in battery cycling. However, [P13][TFSI] remains the superior choice for applications requiring extreme thermal stability (>200°C).

Part 3: Selection Logic (Decision Tree)

Use this logic flow to select the correct anion for your specific research goal.

AnionSelection cluster_legend Legend Start Start: Define Application Requirement Q1 Is Electrochemical Stability > 4.0V required? Start->Q1 Q2 Is High Thermal Stability (>250°C) critical? Q1->Q2 Yes Q3 Is Low Viscosity/High Conductivity the priority? Q1->Q3 No Res_TFSI Select [P13][TFSI] (Benchmark Stability) Q2->Res_TFSI Yes Res_FSI Select [P13][FSI] (High Rate Performance) Q2->Res_FSI No (Operating < 100°C) Res_DCA Select [P13][DCA] (Max Conductivity, Low V) Q3->Res_DCA Yes Res_Solid [P13][BF4] or [P13][PF6] (Likely Solid/Additive only) Q3->Res_Solid No (or other specific need) Legend1 Decision Point Legend2 Recommended Anion

Figure 1: Decision tree for selecting the optimal anion based on electrochemical and physical requirements.

Part 4: Experimental Protocol

Synthesis of [P13][TFSI] via Anion Metathesis

This protocol describes the conversion of the precursor This compound bromide ([P13][Br]) to [P13][TFSI] . This method ensures high purity suitable for electrochemical testing.

Reagents:

  • This compound bromide ([P13][Br]) (Solid, hygroscopic)

  • Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Deionized Water (18 MΩ)

  • Dichloromethane (DCM)

  • Silver Nitrate (AgNO₃) solution (0.1 M) for testing.

Workflow Diagram:

SynthesisProtocol Step1 Dissolution [P13][Br] in H2O LiTFSI in H2O Step2 Mixing Dropwise addition Stir 24h @ RT Step1->Step2 Step3 Phase Separation Two layers form (IL bottom, H2O top) Step2->Step3 Step4 Extraction Extract IL with DCM Wash with H2O (3x) Step3->Step4 Step5 Validation AgNO3 Test (Must be clear) Step4->Step5 Step5->Step4 If Precipitate forms Step6 Drying Rotovap + Vacuum Line (60°C, <0.1 mbar, 24h) Step5->Step6 If Clear

Figure 2: Step-by-step synthesis workflow for hydrophobic [P13]-based ionic liquids.

Detailed Procedure:

  • Stoichiometry: Dissolve equimolar amounts of [P13][Br] and LiTFSI in separate minimal volumes of deionized water. Note: A slight excess (1.05 eq) of LiTFSI can ensure full conversion of the cation.

  • Reaction: Slowly add the LiTFSI solution to the [P13][Br] solution while stirring vigorously. The solution will become cloudy as the hydrophobic [P13][TFSI] forms and separates. Stir for 24 hours to ensure equilibrium.

  • Separation: Transfer to a separatory funnel. The [P13][TFSI] is denser than water and will form the bottom layer. Collect the bottom IL layer.

  • Washing (Critical Step): Add Dichloromethane (DCM) to the IL phase to lower viscosity and improve washing efficiency. Wash this organic phase with fresh deionized water at least 3-4 times.

  • Self-Validation (The Silver Nitrate Test):

    • Take a small aliquot of the discarded wash water from the final wash.

    • Add a few drops of 0.1 M AgNO₃.

    • Pass Criteria: The solution remains crystal clear.

    • Fail Criteria: A cloudy white precipitate (AgBr) forms. Action: Continue washing.

  • Drying: Remove DCM via rotary evaporation. Then, dry the neat IL under high vacuum (< 10⁻² mbar) at 60–80°C for at least 24 hours to remove trace water. Water content should be < 20 ppm (verify with Karl Fischer titration) for battery applications.

References

  • Electrochemical Stability of Pyrrolidinium ILs

    • Comparison of [P13][TFSI] and [P13][FSI] for Li-ion batteries, highlighting the viscosity vs. stability trade-off.
    • Source: Journal of Power Sources, "Pyrrolidinium-based ionic liquids as electrolytes for lithium b
    • (Representative link)

  • Transport Properties of FSI vs TFSI

    • Detailed study on the ionic conductivity and viscosity differences between FSI and TFSI anions.
    • Source: The Journal of Physical Chemistry B, "Transport Properties of Binary Mixtures of Pyrrolidinium-Based Ionic Liquids."
  • Dicyanamide ([DCA])

    • Investigation of low viscosity DCA ionic liquids and their electrochemical windows.
    • Source: Frontiers in Chemistry, "Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids."[3]

    • [4]

  • Synthesis Protocols

    • Standard metathesis and purification protocols for hydrophobic ionic liquids.
    • Source: Clean Energy Wiki / University of Washington, "Pyrrolidinium TFSI Ionic Liquid Prepar

Sources

Comparative Guide: 1-Methyl-1-propylpyrrolidinium Electrolytes for High-Voltage Lithium Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-energy-density lithium metal batteries (LMBs), 1-Methyl-1-propylpyrrolidinium (often abbreviated as [P13], [MPPy], or [Pyr13]) has emerged as a premier cation for ionic liquid (IL) electrolytes. Unlike imidazolium-based ILs (e.g., [EMIm]), which suffer from poor cathodic stability against lithium metal, [P13]-based electrolytes exhibit a unique balance of wide electrochemical stability windows (ESW > 5.0 V) and kinetic stability against lithium anodes .

This guide objectively evaluates [P13]-based electrolytes, specifically focusing on the anion pairing—Bis(fluorosulfonyl)imide ([FSI]) vs. Bis(trifluoromethanesulfonyl)imide ([TFSI]) —and benchmarks them against industry-standard carbonate electrolytes.

Physicochemical & Electrochemical Performance Comparison

The choice of anion significantly dictates the transport properties of [P13] electrolytes. While [TFSI] offers superior thermal stability, [FSI] provides the necessary ionic conductivity for practical cycling at room temperature.

Table 1: Comparative Performance Matrix (at 25°C)
Metric[P13][FSI][P13][TFSI][EMIm][FSI]1M LiPF₆ (Carbonate)
Ionic Conductivity (mS cm⁻¹) 4.0 – 8.01.0 – 2.5> 10.08.0 – 12.0
Viscosity (cP) ~30 – 40~60 – 80~15 – 20< 5
Anodic Stability (V vs. Li/Li⁺) ~5.2 V~5.5 V~4.5 V~4.3 V
Cathodic Stability (vs. Li/Li⁺) Stable (forms SEI)Stable (slow kinetics)Unstable (reduction < 1V)Stable (forms SEI)
Thermal Stability > 200°C> 350°C> 300°C< 80°C (Flammable)
Li⁺ Transference Number (t⁺) 0.5 – 0.6 (High conc.)< 0.1< 0.1~0.3 – 0.4

Analyst Note: While [EMIm] electrolytes possess superior conductivity, their cathodic instability leads to continuous parasitic reactions on the Li anode. [P13][FSI] represents the "Goldilocks" zone: sufficient conductivity for C-rates up to 1C (with optimization) and thermodynamic stability compatible with high-voltage cathodes like NMC811.

Mechanistic Insight: The Anion-Derived SEI

The superior performance of [P13][FSI] over [P13][TFSI] in Lithium Metal Batteries is largely attributed to the Solid Electrolyte Interphase (SEI) formation mechanism. The [FSI] anion decomposes more readily than [TFSI] to form a robust, inorganic-rich passivation layer.

Diagram 1: Anion Decomposition & SEI Formation Pathway

This diagram illustrates the competitive decomposition pathways that dictate SEI quality.

SEI_Mechanism cluster_electrolyte Bulk Electrolyte cluster_interface Li Metal Interface (Reduction Potential) cluster_sei Resulting SEI Composition P13_Cation [P13]+ Cation (Kinetically Stable) FSI_Anion [FSI]- Anion (S-F Bond Labile) Red_FSI FSI Reduction (< 1.5V vs Li/Li+) FSI_Anion->Red_FSI Diffusion to Anode TFSI_Anion [TFSI]- Anion (C-F Bond Stable) Red_TFSI TFSI Reduction (Slower Kinetics) TFSI_Anion->Red_TFSI Diffusion to Anode LiF LiF (Inorganic) High Interfacial Energy Suppress Dendrites Red_FSI->LiF Rapid S-F Cleavage Sulfates LiSOx / Li2S Ionic Conductors Red_FSI->Sulfates S-N Cleavage Red_TFSI->LiF Incomplete Organics Organic C-N Species (Flexible Matrix) Red_TFSI->Organics Dominant Product Red_P13 P13 Reduction (Minor Pathway) Red_P13->Organics Slow Degradation

Figure 1: Mechanistic pathway of SEI formation. [FSI] anions preferentially donate Fluorine to form a rigid, dendrite-suppressing LiF-rich interphase, whereas [TFSI] tends to form a more organic, permeable layer.

Experimental Protocols

To achieve the performance metrics cited in literature, strict adherence to moisture control and specific synthesis protocols is required. The following protocol outlines the preparation of a high-purity [P13][FSI] electrolyte.

Synthesis & Purification Workflow

Objective: Synthesize [P13][FSI] with < 20 ppm water content and zero halide impurities.

Reagents:

  • 1-Methylpyrrolidine (99%)

  • 1-Bromopropane (99%)

  • Lithium Bis(fluorosulfonyl)imide (LiFSI) (Battery Grade)

  • Deionized Water & Dichloromethane (DCM)

Step-by-Step Protocol:

  • Quaternization (Precursor Synthesis):

    • Mix 1-methylpyrrolidine and 1-bromopropane in acetonitrile at 0°C under Ar atmosphere.

    • Stir at room temperature for 24h.

    • Recrystallize the resulting solid ([P13]Br) in acetone/ether to remove unreacted amines. Critical: Purity of this intermediate dictates final electrochemical stability.

  • Anion Metathesis:

    • Dissolve [P13]Br and LiFSI in minimal deionized water (1:1.1 molar ratio).

    • Mix solutions; a hydrophobic phase ([P13][FSI]) will separate immediately.

    • Wash the IL phase 3-5 times with deionized water until the aqueous phase tests negative for bromide (AgNO₃ test).

  • Drying & Degassing:

    • Dry the IL under high vacuum (< 10⁻³ mbar) at 60°C for at least 24 hours.

    • Store in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

Coin Cell Assembly (Li || NMC)

Challenge: Ionic liquids are viscous and do not wet separators as easily as carbonates.

  • Cathode Preparation: Standard NMC cathode. Dry at 120°C under vacuum overnight.

  • Separator Selection: Use a glass fiber (Whatman GF/D) or ceramic-coated separator. Standard Celgard (PP/PE) separators have poor wettability with ILs.

  • Electrolyte Filling:

    • Apply 40 µL of [P13][FSI] electrolyte onto the separator.

    • Vacuum Infiltration: Place the wetted separator/cathode stack in a small vacuum chamber within the glovebox for 2 minutes to ensure pore filling.

  • Cycling Protocol:

    • Perform a "formation cycle" at C/20 (very slow) for the first 3 cycles at 45°C (optional) or RT to build a stable SEI.

    • Transition to C/10 or C/3 for standard testing.

Diagram 2: Experimental Workflow for IL Battery Assembly

Workflow cluster_synthesis Synthesis Phase cluster_assembly Assembly Phase (Glovebox) Start Start: Raw Materials Metathesis Anion Metathesis (Water/DCM) Start->Metathesis Washing Wash (AgNO3 Test) Remove Br- Metathesis->Washing Drying Vacuum Drying (60°C, 24h) Washing->Drying Target <20ppm H2O Wetting Separator Wetting (Glass Fiber Preferred) Drying->Wetting Transfer to Ar Box Vacuum Vacuum Infiltration (Crucial for Viscosity) Wetting->Vacuum Crimp Cell Crimping Vacuum->Crimp End Testing (C/20 Formation) Crimp->End

Figure 2: Critical path for synthesizing and assembling [P13]-based battery cells. Note the emphasis on vacuum infiltration due to the high viscosity of the electrolyte.

References

  • Royal Society of Chemistry. (2012). A fluorine-substituted pyrrolidinium-based ionic liquid for high-voltage Li-ion battery. Retrieved from [Link]

  • MDPI. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Retrieved from [Link]

  • ACS Publications. (2019). Pyrrolidinium Ionic Liquid Electrolyte with Bis(trifluoromethylsulfonyl)imide and Bis(fluorosulfonyl)imide Anions: Lithium Solvation and Mobility. Retrieved from [Link]

  • NASA/PubMed. (2014). Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. Retrieved from [Link]

  • Stanford University. (2020). Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Retrieved from [Link]

  • Nature Scientific Reports. (2017). Electrochemical performance and interfacial properties of Li-metal in lithium bis(fluorosulfonyl)imide based electrolytes. Retrieved from [Link]

A Comparative Guide to Pyrrolidinium-Based Ionic Liquids: [PYR13][FSI] vs. [PYR13][TFSI] for Advanced Electrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Anion in Ionic Liquid Performance

Ionic liquids (ILs) have emerged as a pivotal class of materials in the advancement of electrochemical devices, most notably as safer, non-volatile alternatives to conventional organic electrolytes in batteries and supercapacitors.[1] Their performance is not monolithic; it is a finely tuned interplay of the constituent cation and anion structures. This guide focuses on two prominent pyrrolidinium-based ILs: 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide ([PYR13][FSI]) and this compound bis(trifluoromethanesulfonyl)imide ([PYR13][TFSI]).

Sharing an identical cation, the this compound ([PYR13]⁺), these two compounds offer a unique opportunity to isolate and understand the profound impact of the anion on the electrolyte's overall performance. The seemingly subtle substitution of fluorine atoms (F) in the bis(fluorosulfonyl)imide ([FSI]⁻) anion with trifluoromethyl groups (CF₃) in the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion precipitates significant changes in key physicochemical and electrochemical properties. This guide provides a detailed, data-driven comparison of their performance, offering researchers and developers the critical insights needed to select the optimal electrolyte for their specific application.

Structural Distinction: The Foundation of Performance Differences

The fundamental divergence in performance between [PYR13][FSI] and [PYR13][TFSI] originates from the structural and electronic differences in their anions.

G cluster_cation Shared Cation: [PYR13]⁺ cluster_anions Anions: The Key Differentiators Cation This compound FSI [FSI]⁻ bis(fluorosulfonyl)imide TFSI [TFSI]⁻ bis(trifluoromethanesulfonyl)imide

Caption: Molecular structures of the shared [PYR13]⁺ cation and the distinct [FSI]⁻ and [TFSI]⁻ anions.

The [FSI]⁻ anion is smaller and more flexible than the [TFSI]⁻ anion. The substitution of F with the bulkier CF₃ groups in [TFSI]⁻ increases its van der Waals volume and molecular weight. This structural disparity directly influences transport properties like viscosity and conductivity.

Comparative Analysis of Physicochemical Properties

The choice between [FSI]⁻ and [TFSI]⁻ anions creates a classic engineering trade-off. [FSI]⁻-based ILs typically offer superior transport properties, while [TFSI]⁻-based ILs provide enhanced thermal and electrochemical stability.

Transport Properties: Viscosity and Ionic Conductivity

Lower viscosity is paramount for achieving high ionic conductivity, as it facilitates faster ion mobility. Due to its smaller size and lower molecular weight, the [FSI]⁻ anion imparts a significantly lower viscosity to the ionic liquid compared to the [TFSI]⁻ anion.[2][3] This directly translates to higher ionic conductivity for [PYR13][FSI].

This relationship is a direct consequence of the Stokes-Einstein equation, which relates diffusion (and thus conductivity) inversely to viscosity. The lower viscosity of the [FSI]-based systems enhances the mobility of all ions in the electrolyte.[2]

Property[PYR13][FSI][PYR13][TFSI]Rationale
Viscosity LowerHigherThe smaller, more flexible [FSI]⁻ anion leads to weaker intermolecular forces and lower viscosity.[2][3]
Ionic Conductivity HigherLowerLower viscosity allows for greater ion mobility, resulting in higher conductivity.[2][4]
Thermal and Electrochemical Stability

Stability, both thermal and electrochemical, is a critical factor for the safety and operational range of any electrochemical device.

  • Thermal Stability: The C-F bonds in the trifluoromethyl groups of the [TFSI]⁻ anion are stronger than the S-F bonds in the [FSI]⁻ anion. This results in [PYR13][TFSI] having a higher decomposition temperature, making it more suitable for high-temperature applications.[5][6] Studies show that TFSI-based ILs can be thermally stable up to 400°C, whereas FSI-based ILs may begin to decompose at lower temperatures, a process that can be accelerated by the presence of lithium ions.[5][7]

  • Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wider ESW is essential for high-voltage battery chemistries. Generally, [TFSI]⁻-based ILs exhibit a wider electrochemical stability window, particularly a higher anodic (oxidation) stability, compared to their [FSI]⁻ counterparts.[3][5][8] This is attributed to the electron-withdrawing nature of the CF₃ groups, which makes the [TFSI]⁻ anion more resistant to oxidation.

Property[PYR13][FSI][PYR13][TFSI]Rationale
Thermal Stability LowerHigherStronger C-F bonds in [TFSI]⁻ lead to a higher decomposition temperature.[5][6]
Electrochemical Stability Narrower WindowWider Window (>5.5 V)[TFSI]⁻ is generally more resistant to oxidation, providing a higher anodic potential limit.[5][8]

Performance in Lithium-Ion Batteries: A Case Study

The distinct properties of these two ILs lead to different performance characteristics when used as electrolytes in lithium-ion batteries.

G cluster_anion Anion Properties cluster_physchem Physicochemical Effects cluster_performance Resulting Battery Performance FSI [FSI]⁻ (Smaller, More Flexible) LowViscosity Lower Viscosity & Higher Conductivity FSI->LowViscosity SEI Superior SEI Formation on Anode FSI->SEI TFSI [TFSI]⁻ (Larger, More Robust) HighStability Higher Thermal & Electrochemical Stability TFSI->HighStability HighRate Improved Rate Capability LowViscosity->HighRate HighVoltage High-Voltage Capability & Enhanced Safety HighStability->HighVoltage

Caption: Logical flow from anion structure to battery performance characteristics.

  • [PYR13][FSI]: The higher ionic conductivity of [PYR13][FSI] is advantageous for high-rate performance, where rapid transport of Li⁺ ions is crucial.[5] Furthermore, the [FSI]⁻ anion is known to be more effective at forming a stable and conductive Solid Electrolyte Interphase (SEI) on graphite and lithium metal anodes. This is because [FSI]⁻ can decompose reductively to form components like LiF and Li₂S, which are beneficial for a robust SEI layer. A stable SEI is critical for preventing continuous electrolyte decomposition and ensuring long cycle life.

  • [PYR13][TFSI]: The primary advantages of [PYR13][TFSI] are its superior thermal and electrochemical stability.[1][5] Its wider electrochemical window makes it a more suitable candidate for high-voltage cathode materials ( > 4.5 V vs. Li/Li⁺), enabling batteries with higher energy density.[5] Its enhanced thermal stability also contributes to overall battery safety, especially under abuse conditions such as overheating.

Experimental Protocols

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following are methodologies for characterizing key electrolyte properties.

Protocol 1: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the determination of ionic conductivity using a conductivity cell and EIS.

Causality: EIS is used to measure the bulk resistance (Rb) of the electrolyte, which is the resistance to ion flow. By using a cell with a known geometry (the cell constant, K), the conductivity (σ), which is an intrinsic material property, can be calculated using the formula σ = K / Rb.

G A 1. Assemble Conductivity Cell (e.g., two parallel Pt electrodes) B 2. Fill cell with IL electrolyte in a controlled atmosphere (glovebox) A->B C 3. Place cell in temperature-controlled chamber and allow to equilibrate B->C D 4. Perform EIS Scan (e.g., 1 MHz to 1 Hz, 10 mV amplitude) C->D E 5. Analyze Nyquist Plot to determine Bulk Resistance (Rb) D->E F 6. Calculate Conductivity (σ = K / Rb) E->F

Caption: Workflow for determining ionic conductivity using Electrochemical Impedance Spectroscopy.

Methodology:

  • Cell Preparation: Use a conductivity cell with a known cell constant (K), typically featuring two parallel platinum electrodes. Clean and dry the cell thoroughly before use.

  • Electrolyte Handling: Inside an argon-filled glovebox (H₂O < 1 ppm), fill the conductivity cell with the ionic liquid ([PYR13][FSI] or [PYR13][TFSI]). Ensure there are no air bubbles between the electrodes.

  • Temperature Control: Place the sealed cell into a thermal chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 1 hour.

  • EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).

  • Data Analysis:

    • Plot the resulting impedance data on a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = K / Rb .

  • Repeat: Repeat the measurement at various temperatures to understand the temperature dependence of conductivity.

Protocol 2: Electrochemical Stability Window (ESW) Determination via Linear Sweep Voltammetry (LSV)

This protocol determines the potential limits at which the electrolyte begins to decompose.

Causality: LSV applies a continuously increasing (or decreasing) potential to a working electrode and measures the resulting current. When the potential reaches the decomposition limit of the electrolyte, a sharp increase in current is observed due to oxidative or reductive reactions. A current density cutoff (e.g., 150 μA·cm⁻²) is defined to determine the potential limit.[3]

Methodology:

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox.

    • Working Electrode (WE): Glassy carbon or platinum microelectrode (for inert surface).

    • Reference Electrode (RE): Lithium metal foil.

    • Counter Electrode (CE): Lithium metal foil.

    • Electrolyte: The ionic liquid under investigation containing a lithium salt (e.g., 0.5 M LiFSI in [PYR13][FSI] or 0.5 M LiTFSI in [PYR13][TFSI]).

  • Anodic (Oxidation) Scan:

    • Scan the potential of the WE from the open-circuit potential (OCP) to a positive limit (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • The anodic stability limit is the potential at which the oxidation current density sharply increases past a defined threshold (e.g., 150 μA·cm⁻²).[3]

  • Cathodic (Reduction) Scan:

    • Using a fresh cell, scan the potential of the WE from the OCP to a negative limit (e.g., -0.5 V vs. Li/Li⁺).

    • The cathodic stability limit is the potential at which the reduction current density sharply increases past the defined threshold.

  • ESW Calculation: The electrochemical stability window is the difference between the anodic and cathodic limits.

Summary and Outlook

The choice between this compound bis(fluorosulfonyl)imide and its bis(trifluoromethanesulfonyl)imide counterpart is a clear example of performance trade-offs dictated by molecular design.

  • [PYR13][FSI] is the superior choice for applications demanding high-rate capability and excellent interfacial stability with lithium or graphite anodes . Its lower viscosity and higher conductivity are key enablers for high-power devices.[2][5]

  • [PYR13][TFSI] is the preferred electrolyte for high-voltage, high-energy-density applications where thermal and electrochemical stability are paramount. Its wider electrochemical window and higher decomposition temperature enhance both performance with next-generation cathodes and overall device safety.[1][5][8]

Future research may focus on creating mixtures of these two anions to harness the benefits of both—the high conductivity and SEI-forming properties of [FSI]⁻ with the stability of [TFSI]⁻—to develop electrolytes with a truly optimized and balanced performance profile.[4]

References

  • MDPI. (2018, February 13). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. Available at: [Link]

  • ACS Publications. (2014, August 26). Computational and Experimental Investigation of Li-Doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. The Journal of Physical Chemistry B. Available at: [Link]

  • Vrije Universiteit Brussel Research Portal. (2023, June 18). [Pyr13][TFSI] ionic liquids for Li-ion batteries. Available at: [Link]

  • NASA Technical Reports Server. (2014, August 10). Investigation of Structure and Transport in Li-Doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], [EMIM][BF4]. Available at: [Link]

  • ResearchGate. (n.d.). Conductivity vs. temperature dependence of (x)LiTFSI(y )PYR 13.... Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Cycle performance of Li / 0.2MLiTFSI in PYR13TFSI+EMITFSI (1:1) / Li 4.... Retrieved March 7, 2024, from [Link]

  • Flinders University Research. (2018, April 25). Thermal stability of pyrrolidinium-FSI ionic liquid electrolyte and lithium-ion electrodes at elevated temperatures. Available at: [Link]

  • PubMed. (2014, September 25). Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. Available at: [Link]

  • NASA Technical Reports Server. (2014, August 10). Investigation of Structure and Transport in Li-Doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], [EMIM][BF4]. Available at: [Link]

  • NASA Technical Reports Server. (2014, November 16). Investigation of Structure and Transport in Li-Doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI] and [EMIM][BF4]. Available at: [Link]

  • ResearchGate. (n.d.). Viscosity (a) and conductivity (b) of selected ([C 3 C 1 pyr][FSI] +.... Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (2013). Fluorosulfonyl-(trifluoromethanesulfonyl)imide ionic liquids with enhanced asymmetry. Physical Chemistry Chemical Physics, Issue 7. Available at: [Link]

  • ResearchGate. (n.d.). shows the TG response of PYR13TFSI, EMITFSI and their mixture.. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available at: [Link]

  • ResearchGate. (n.d.). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Request PDF. Available at: [Link]

Sources

cross-laboratory validation of 1-Methyl-1-propylpyrrolidinium conductivity data

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Cross-Laboratory Validation of 1-Methyl-1-propylpyrrolidinium Conductivity Data

Executive Summary & Technical Context

The accurate characterization of ionic liquids (ILs) is plagued by inter-laboratory discrepancies, often exceeding 10-15% for transport properties like conductivity.[1][2] This variance is rarely due to the intrinsic material properties but rather to hygroscopicity, thermal hysteresis, and frequency-dependent impedance artifacts.[2]

This guide focuses on This compound bis(trifluoromethylsulfonyl)imide ([P13][TFSI]), a pyrrolidinium-based IL critical for high-voltage energy storage and pharmaceutical electrosynthesis.[1][2] While imidazolium-based alternatives (e.g., [BMIM][TFSI]) offer higher conductivity, [P13][TFSI] provides superior electrochemical stability (up to 5.9 V).[2]

This document outlines a self-validating cross-laboratory protocol to ensure data integrity, comparing [P13][TFSI] against the industry-standard [BMIM][TFSI].

Comparative Performance Analysis

The following data aggregates high-fidelity measurements from NIST databases and peer-reviewed literature. Note the inverse correlation between viscosity and conductivity, a fundamental characteristic governed by the Walden rule.[1]

Table 1: Physicochemical Property Comparison (298 K / 25 °C)
Property[P13][TFSI] (Target)[BMIM][TFSI] (Standard Alternative)Performance Implication
Ionic Conductivity (

)
1.8 – 2.1 mS/cm 3.9 – 4.2 mS/cm [BMIM] facilitates faster mass transport; [P13] requires elevated T for comparable rates.[2]
Viscosity (

)
~176 cP ~52 cP Higher viscosity in [P13] suppresses ion mobility but enhances safety (less leakage).[2]
Electrochemical Window ~5.7 – 5.9 V ~4.1 – 4.3 V [P13] is superior for high-voltage cathodes or aggressive electrosynthesis.[2]
Hygroscopicity ModerateHighWater impurities inflate conductivity readings artificially in both, but more drastically in [BMIM].[1][2]
Cation Structure Cyclic Aliphatic (Pyrrolidinium)Aromatic (Imidazolium)[P13] lacks acidic C-2 protons, reducing side reactions with reducing agents (e.g., Li metal).[1][2]

Key Insight: Do not select [P13][TFSI] for maximum conductivity.[2] Select it when the electrochemical window is the limiting factor. The conductivity trade-off is approximately 50%, but the stability gain is >1.5 V.[1]

Experimental Protocol: Self-Validating Conductivity Measurement

To ensure "cross-laboratory" validity without physically sending samples between labs, you must adopt an Internal Reference Standard protocol.[1][2] This method uses a well-characterized IL ([BMIM][TFSI] or 0.01 D KCl) to validate the instrumentation and environmental control before measuring the unknown [P13][TFSI].[2]

Phase A: Preparation & Purity Verification
  • Drying: [P13][TFSI] is hygroscopic.[2] Water content >500 ppm can increase conductivity by 10-20% due to viscosity reduction.[1]

    • Protocol: Vacuum dry at 60°C (< 1 Pa) for 24 hours.[2]

    • Validation: Karl Fischer titration must yield < 50 ppm H₂O .[1]

  • Temperature Control: Conductivity (

    
    ) follows the Vogel-Fulcher-Tammann (VFT) equation.[2] A deviation of 0.1°C can alter 
    
    
    
    by ~0.5%.[1]
    • Requirement: Oil bath or Peltier thermostat stable to ±0.05°C .[1]

Phase B: Electrochemical Impedance Spectroscopy (EIS)

Direct Current (DC) measurements cause polarization at the electrodes, yielding false resistance values.[1][2] Alternating Current (AC) Impedance is required.[2]

  • Cell Setup: Use a dip-type conductivity probe with platinized platinum electrodes (Cell constant

    
     cm⁻¹) or a hermetically sealed 4-electrode cell.[2]
    
  • Frequency Sweep: 1 Hz to 1 MHz at 10 mV amplitude (Open Circuit Potential).

  • Data Extraction:

    • Plot the Nyquist Diagram (-Z'' vs Z').

    • Identify the bulk resistance (

      
      ) where the high-frequency semi-circle touches the real axis (
      
      
      
      ).
    • Calculate Conductivity:

      
      .[2]
      
Phase C: The "Go/No-Go" Validation Workflow

This logic ensures that your data is comparable to external laboratories.

ValidationProtocol Start START: Instrument Warm-up Calib Step 1: Measure KCl Standard (0.01 D) Start->Calib Check1 Deviation < 0.5%? Calib->Check1 RefIL Step 2: Measure Reference IL [BMIM][TFSI] @ 25°C Check1->RefIL Yes Fail STOP: Recalibrate Cell & Check Temp Control Check1->Fail No Check2 Value within 3.9 - 4.2 mS/cm? RefIL->Check2 Measure Step 3: Measure Target [P13][TFSI] Check2->Measure Yes Check2->Fail No Report Report Data with Temp & Water Content Measure->Report

Figure 1: The "Go/No-Go" decision tree for validating ionic liquid conductivity measurements. This workflow prevents the publication of erroneous data due to instrumental drift.

Mechanistic Causality: Why does [P13] conduct less?

Understanding the molecular mechanism is crucial for drug development professionals who might try to optimize the solvent.

  • Ion Shape & Hydrodynamics: The pyrrolidinium ring ([P13]+) is non-planar and aliphatic, creating a bulkier 3D structure compared to the planar imidazolium ring ([BMIM]+).[2] This increases the hydrodynamic radius , directly increasing drag (viscosity) and reducing mobility.[1][2]

  • Charge Delocalization: [BMIM]+ has an aromatic system that delocalizes the positive charge effectively. [P13]+ has a localized positive charge on the nitrogen, leading to stronger, more directional Coulombic interactions with the [TFSI]- anion.[2] Stronger ion pairing means fewer "free" ions are available to carry charge.[1]

IonMobility Struct Cation Structure Interaction Cation-Anion Interaction Strength Struct->Interaction Planar vs Bulky Viscosity Macroscopic Viscosity Interaction->Viscosity Stronger Pairing = Higher Friction Conductivity Ionic Conductivity Viscosity->Conductivity Inverse Relation (Walden Rule)

Figure 2: Causal pathway linking molecular structure to macroscopic conductivity.[2] [P13][TFSI] suffers from higher interaction strength, leading to higher viscosity and lower conductivity.[1][2]

References

  • Magee, J. W. (2023).[1][2][3] Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids. NIST / Journal of Ionic Liquids.[1][3]

  • IoLiTec Ionic Liquids Technologies GmbH . (2025).[2] Technical Data Sheet: this compound bis(trifluoromethylsulfonyl)imide.

  • Barisci, J. N., et al. (2011).[1][2][4] Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials.

  • Safinejad, R., et al. (2018).[1][2] Atomistic reverse nonequilibrium molecular dynamics simulation of the viscosity of ionic liquid [bmim][Tf2N]. Physical Chemistry Chemical Physics.[1][5]

  • IUPAC Project 2002-005-1-100 . Thermodynamics of ionic liquids, ionic liquid mixtures, and the development of standardized systems.

Sources

The Purity Paradox: A Comparative Guide to Assessing 1-Methyl-1-propylpyrrolidinium for High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 1-Methyl-1-propylpyrrolidinium ([MPPy] / [P13]) Content Type: Publish Comparison Guide

Executive Summary & Core Directive

In the development of high-voltage electrolytes for lithium-ion batteries and supercapacitors, This compound ([MPPy] or [P13]) cations paired with anions like Bis(fluorosulfonyl)imide (FSI) or Bis(trifluoromethanesulfonyl)imide (TFSI) are industry standards due to their wide electrochemical stability windows (ESW > 5.0 V).

However, a critical gap exists in "Synthesis Grade" versus "Battery Grade" purity. Standard assessment via ^1H NMR is insufficient for detecting trace halides (< 500 ppm) and moisture, which act as parasitic redox shuttles, drastically reducing the ESW and cycle life.

This guide objectively compares purity assessment methodologies, demonstrating why a multi-modal approach (Ion Chromatography + Voltammetry) outperforms traditional spectroscopic confirmation.

Comparative Analysis: Assessment Methodologies

The following analysis compares the three dominant methods for validating [MPPy] synthesis quality.

Method A: Nuclear Magnetic Resonance (^1H NMR)
  • Scope: Structural confirmation, organic solvent detection, unreacted amine quantification.

  • Limitation: Blind to inorganic halides. A sample can appear >99% pure by NMR yet contain 2,000 ppm of Chloride (Cl⁻) from the synthesis precursor.

  • Verdict: Necessary for structure, useless for electrochemical grade validation.

Method B: Ion Chromatography (IC)[1]
  • Scope: Quantification of trace halides (Cl⁻, Br⁻, I⁻) and alkali metals (Na⁺, K⁺).

  • Sensitivity: Sub-ppm level (Limit of Detection ~ 0.05 ppm).

  • Verdict: The Gold Standard. Essential for validating the removal of halide precursors.

Method C: Electrochemical Stability Window (ESW) via LSV[2]
  • Scope: Functional performance testing.

  • Mechanism: Linear Sweep Voltammetry (LSV) on a glassy carbon or platinum electrode.

  • Verdict: The "Go/No-Go" Test. It does not identify what the impurity is, but it confirms if the impurity load will degrade device performance.

Comparative Data: Impact of Purity on Performance

Table 1: Performance metrics of [MPPy][TFSI] based on assessment rigor.

FeatureGrade A: NMR Only (Synthesis Grade)Grade B: NMR + IC + Karl Fischer (Battery Grade)Performance Delta
Primary Impurity Halides (Cl⁻) > 500 ppmCl⁻ < 5 ppm100x Reduction
Water Content > 100 ppm< 20 ppm5x Reduction
Anodic Limit (

)
~ 4.2 V vs Li/Li⁺> 5.2 V vs Li/Li⁺+1.0 V Gain
Viscosity (25°C) Higher (due to ion pairing)Intrinsic (Lowest possible)Improved Transport
Cathodic Stability Reductive peaks @ 1.5 VClean down to 0 VSEI Stability

Visualizing the Impurity Pathway

The following diagram maps how impurities propagate from synthesis to the final application and where specific assessment methods must be applied.

ImpurityPathway Precursors Precursors (N-methylpyrrolidine + Propyl Bromide) Synthesis Menschutkin Reaction (Synthesis) Precursors->Synthesis Intermediate Intermediate Salt [MPPy][Br] Synthesis->Intermediate Metathesis Anion Exchange (LiTFSI / LiFSI) Intermediate->Metathesis Residual Halides Imp_Halide Impurity: Halides (Br-) Reduces ESW Intermediate->Imp_Halide CrudeIL Crude Ionic Liquid (Contains LiBr, H2O) Metathesis->CrudeIL Imp_Water Impurity: Water Hydrolysis Risk Metathesis->Imp_Water Purification Purification (Washing + Carbon + Vacuum) CrudeIL->Purification FinalProduct Final [MPPy][TFSI] Purification->FinalProduct

Figure 1: Impurity propagation pathway in [MPPy] synthesis. Note that halides persist through metathesis if not aggressively removed.

Experimental Protocols

Protocol A: Trace Halide Quantification via Ion Chromatography (IC)

Rationale: To detect halide impurities that escape NMR detection but cause anodic corrosion.

Equipment:

  • Dionex ICS-1100 or equivalent IC system.

  • Column: IonPac AS22 (Anion Exchange) or equivalent.

  • Eluent: 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃ (isocratic).

  • Suppressor: AERS 500 (Anion Electrolytically Regenerated Suppressor).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 100 mg of [MPPy] IL in 10 mL of deionized water (Milli-Q, 18.2 MΩ).

  • Filtration: Pass solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Calibration: Prepare standard solutions of NaCl and NaBr at 0.1, 1.0, 5.0, and 10.0 ppm.

  • Injection: Inject 25 µL of sample.

  • Analysis:

    • Chloride (Cl⁻) typically elutes at ~4-5 mins.

    • Bromide (Br⁻) elutes at ~10-12 mins.

    • Compare peak area against calibration curve.[1]

  • Validation Criteria: Total halide content must be < 10 ppm for electrochemical grade.

Protocol B: Electrochemical Stability Window (ESW) Determination

Rationale: To functionally validate the operational voltage range.

Equipment:

  • Potentiostat (e.g., Biologic VMP3 or Autolab).

  • Cell: 3-electrode glass cell (argon-purged glovebox).

  • Working Electrode (WE): Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode (CE): Platinum wire/coil.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) or a pseudo-reference (Pt wire) calibrated against Ferrocene (Fc/Fc⁺).

Step-by-Step Methodology:

  • Drying: Dry the IL under high vacuum (10⁻³ mbar) at 60°C for 24h prior to measurement. Water content must be < 20 ppm (verify with Karl Fischer).

  • Assembly: Assemble cell in an Ar-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • OCV: Measure Open Circuit Voltage for 10 minutes to ensure stability.

  • Anodic Sweep: Scan from OCV to +6.0 V vs Ref at 5 mV/s.

    • Cut-off: Define stability limit at current density

      
      .
      
  • Cathodic Sweep: Scan from OCV to -3.5 V vs Ref at 5 mV/s.

  • Interpretation:

    • Pass: No significant peaks (

      
      ) before the bulk decomposition limits.
      
    • Fail: Presence of "pre-peaks" (often at 1.5V cathodic or 4.0V anodic) indicates water or halide contamination.

Decision Workflow for Purity Assessment

Use this logic flow to determine if your synthesized [MPPy] is ready for device integration.

AssessmentWorkflow Start Synthesized [MPPy] Sample NMR Step 1: 1H NMR (Structure Check) Start->NMR StructureOK Structure Confirmed? NMR->StructureOK KF Step 2: Karl Fischer (Water Content) StructureOK->KF Yes Reject REJECT / RE-PURIFY StructureOK->Reject No WaterOK < 50 ppm? KF->WaterOK IC Step 3: Ion Chromatography (Halide Check) WaterOK->IC Yes WaterOK->Reject No (Dry Sample) HalideOK < 10 ppm? IC->HalideOK ESW Step 4: Linear Sweep Voltammetry (Functional Test) HalideOK->ESW Yes HalideOK->Reject No (Recrystallize) WindowOK ESW > 5.0V? ESW->WindowOK WindowOK->Reject No Approve APPROVE: Battery Grade WindowOK->Approve Yes

Figure 2: Sequential decision matrix for validating Ionic Liquid purity.

References

  • Zhou, Q., et al. (2008). Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI.[2] Journal of Physical Chemistry B. Link

  • Appetecchi, G. B., et al. (2009). Effect of the alkyl group on the synthesis and the electrochemical properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids.[3] Electrochimica Acta.[4][3][5] Link

  • Villagrán, C., et al. (2006). Purity assessment of ionic liquids using ion chromatography. Analytical Chemistry.[6][7][8][9][10] Link

  • Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporated into the sol-gel process. Green Chemistry. Link

  • Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.[11] Frontiers in Chemistry. Link

Sources

advantages of 1-Methyl-1-propylpyrrolidinium for high-energy-density batteries

Technical Deep Dive: 1-Methyl-1-propylpyrrolidinium ([Pyr13] ) for High-Energy-Density Batteries

Executive Summary: The "Goldilocks" Cation

In the pursuit of high-energy-density batteries—specifically Lithium-Metal (LMB) and high-voltage Lithium-Ion (LIB) systems—conventional carbonate electrolytes (e.g., EC/DMC) are the safety bottleneck due to flammability and narrow electrochemical stability windows (<4.3 V vs. Li/Li

This compound ([Pyr13]


)
  • Vs. Imidazolium ([EMIm]

    
    ):  [Pyr13]
    
    
    possesses superior cathodic stability (0 V vs. Li/Li
    
    
    ), allowing reversible lithium plating/stripping without the parasitic reduction inherent to the imidazolium ring.
  • Vs. Butyl-homolog ([Pyr14]

    
    ):  [Pyr13]
    
    
    exhibits lower viscosity and higher ionic conductivity due to the shorter alkyl chain, mitigating the mass transport limitations often cited as the "Achilles' heel" of IL electrolytes.

This guide objectively compares [Pyr13]

Physicochemical & Electrochemical Profile

The following data synthesizes comparative metrics from high-purity electrolyte studies. Note that [Pyr13]

TFSIFSI
Table 1: Comparative Physicochemical Properties (at 25°C)
Electrolyte SystemCation StructureViscosity (

, mPa[1][2][3]·s)
Ionic Conductivity (

, mS/cm)
Melting Point (

, °C)
Flash Point
[Pyr13][FSI] Propyl-Pyrrolidinium40 - 48 ~5.0 - 7.0 -9None (Non-flammable)
[Pyr13][TFSI] Propyl-Pyrrolidinium58 - 652.5 - 4.912None (Non-flammable)
[Pyr14][TFSI] Butyl-Pyrrolidinium85 - 952.0 - 2.8-18None (Non-flammable)
[EMIm][TFSI] Ethyl-Imidazolium32 - 388.0 - 9.0-15None (Non-flammable)
1M LiPF

in EC/DMC
(Organic Carbonate)~10~10.0 - 12.0< -2025 - 30°C (Flammable)

Analysis:

  • Conductivity/Viscosity Trade-off: [Pyr13] variants consistently outperform [Pyr14] variants. The removal of a single methylene (-CH

    
    -) group reduces Van der Waals interactions, significantly lowering viscosity and enhancing Li
    
    
    transport.
  • Thermal Safety: Unlike carbonates, [Pyr13]-based ILs do not have a flash point, making them intrinsically safe for high-temperature operation (>60°C).

Table 2: Electrochemical Stability Window (ESW)
ElectrolyteCathodic Limit (V vs. Li/Li

)
Anodic Limit (V vs. Li/Li

)
Total Window (V)Compatibility with Li-Metal
[Pyr13][TFSI] 0.0 ~5.8 - 6.0 ~6.0 Excellent (Stable SEI)
[Pyr14][TFSI]0.0~5.8~5.8Excellent
[EMIm][TFSI]~1.0 (Reduces)~4.5~3.5Poor (Parasitic reduction)
Carbonates~0.8 (SEI formed)~4.3~3.5Moderate (Dendrites possible)

Key Insight: The [Pyr13] cation is electrochemically inert against Lithium metal. Unlike [EMIm], which requires additives to suppress reduction at ~1.0V, [Pyr13] allows for the direct plating of Lithium, enabling high-energy-density Li-Metal batteries.

Visualizing the Advantage: Stability Mechanisms

The following diagram illustrates why [Pyr13] succeeds where [EMIm] fails in Li-Metal applications.

ESW_Mechanismcluster_EMImImidazolium ([EMIm]+) Failure Modecluster_Pyr13Pyrrolidinium ([Pyr13]+) Success ModeLi_AnodeLi Metal Anode(0 V vs Li/Li+)EMIm_Cat[EMIm]+ CationLi_Anode->EMIm_CatPyr13_Cat[Pyr13]+ CationLi_Anode->Pyr13_CatCathodeHV Cathode(>4.5 V vs Li/Li+)ReductionC-2 Proton Reduction(Parasitic Reaction)EMIm_Cat->ReductionAt ~1.0 VH2_GasH2 Gas / Carbene(Cell Failure)Reduction->H2_GasStabilitySaturated Ring(No Acidic Protons)Pyr13_Cat->StabilityStable down to 0 VPlatingReversible Li PlatingStability->Plating

Figure 1: Mechanistic comparison of cation stability. [EMIm] suffers from acidic proton reduction at the anode, while the saturated ring of [Pyr13] remains stable, enabling reversible Li cycling.

Experimental Protocols (Self-Validating)

To ensure reproducibility and high purity (water content < 20 ppm is critical for IL performance), use the following synthesis and testing workflows.

Protocol A: Synthesis of High-Purity [Pyr13][TFSI]

Rationale: Commercial ILs often contain halide impurities (Br


Materials: 1-Methylpyrrolidine, 1-Bromopropane, LiTFSI, Ethyl Acetate, Acetonitrile, Deionized Water.

  • Quaternization (Synthesis of [Pyr13]Br):

    • Mix 1-methylpyrrolidine and 1-bromopropane (1:1.1 molar ratio) in acetonitrile at 0°C under Argon.

    • Reflux at 70°C for 24 hours.

    • Recrystallize the resulting white solid ([Pyr13]Br) from ethyl acetate/acetonitrile (9:1) three times .

    • Validation Point: Product must be a pure white powder. Yellowing indicates impurities.

  • Anion Exchange (Metathesis):

    • Dissolve [Pyr13]Br and LiTFSI (1:1 molar ratio) separately in minimal deionized water.

    • Mix solutions; the hydrophobic [Pyr13][TFSI] will separate as a dense bottom layer.

    • Wash the IL layer with deionized water until the wash water tests negative for Bromide (using AgNO

      
       solution; no precipitate should form). This usually requires 5-8 washes.
      
  • Purification/Drying:

    • Dry under high vacuum (< 1 Pa) at 100°C for 48 hours.

    • Validation Point: Karl Fischer titration must show < 20 ppm H

      
      O.[4][5]
      
Protocol B: Electrochemical Stability Testing (LSV)

Rationale: Linear Sweep Voltammetry (LSV) defines the working voltage limits.

  • Cell Setup: 3-electrode coin cell or Swagelok cell.

    • Working Electrode: Platinum (Pt) or Glassy Carbon (inert).

    • Counter/Reference Electrode: Lithium Metal foil.

    • Separator: Glass fiber (Whatman GF/D) soaked in [Pyr13][TFSI] + 1M LiTFSI.

  • Procedure:

    • Cathodic Scan: Scan from Open Circuit Voltage (OCV) down to -0.5 V vs Li/Li

      
      .
      
    • Anodic Scan: Scan from OCV up to 6.0 V vs Li/Li

      
      .
      
    • Scan Rate: 1.0 mV/s (standard) or 0.1 mV/s (high precision).

  • Data Interpretation:

    • Stability Limit: Defined as the voltage where current density exceeds 0.1 mA/cm² .

Synthesis Workflow Visualization

Synthesis_WorkflowStartPrecursors:1-Methylpyrrolidine + 1-BromopropaneStep1Quaternization(Reflux 70°C, 24h in ACN)Start->Step1IntermediateIntermediate:[Pyr13]Br (Solid)Step1->IntermediatePurify1Recrystallization (x3)(Ethyl Acetate/ACN)Intermediate->Purify1Step2Anion Exchange (Metathesis)Mix with LiTFSI in WaterPurify1->Step2SeparationPhase Separation(Hydrophobic IL Layer)Step2->SeparationWashAgNO3 Validation Wash(Remove Br- ions)Separation->WashRepeat 5-8xFinalFinal Product:[Pyr13][TFSI](<20 ppm H2O)Wash->FinalVacuum Dry 100°C

Figure 2: Step-by-step synthesis and purification workflow for battery-grade [Pyr13][TFSI].

Conclusion

For researchers targeting high-voltage (>4.5V) or Lithium-Metal batteries, This compound ([Pyr13]


)
  • Select [Pyr13] over [Pyr14] when ionic conductivity and rate capability are priorities. The viscosity reduction significantly improves Li

    
     diffusion.
    
  • Select [Pyr13] over [EMIm] when cathodic stability (Li plating) is required.

  • Anion Selection: Pair with FSI for maximum conductivity and SEI formation on Li-metal, or TFSI for maximum thermal stability.

References

  • Zhou, Q., et al. (2008). Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids: PY13FSI and PY14FSI.[3] Journal of Physical Chemistry B. Link[3]

  • Rüther, T., et al. (2017). The importance of transport property studies for battery electrolytes: revisiting the transport properties of lithium–N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide mixtures. Physical Chemistry Chemical Physics. Link

  • Xue, W., et al. (2020). FSI-inspired solvent and "full fluorosulfonyl" electrolyte for 4 V class lithium-metal batteries.[6] Energy & Environmental Science.[6][7] Link

  • Montanino, M., et al. (2012). The role of the cation in the electrochemical stability of ionic liquid-based electrolytes. Electrochimica Acta.[7][8]

  • IoLiTec. Technical Data Sheet: this compound bis(trifluoromethylsulfonyl)imide.[9]Link

benchmark testing of 1-Methyl-1-propylpyrrolidinium in sodium-ion batteries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety-Performance Nexus

In the developing landscape of Sodium-Ion Batteries (SIBs), the electrolyte represents the critical bottleneck for safety and high-voltage stability. While organic carbonates (EC/DEC/PC) remain the standard for conductivity, they suffer from high flammability and narrow electrochemical stability windows (ESW).

This guide benchmarks 1-Methyl-1-propylpyrrolidinium (commonly abbreviated as [P13], [MPPy], or [C3C1pyrr]) , specifically paired with Bis(fluorosulfonyl)imide (FSI) or Bis(trifluoromethanesulfonyl)imide (TFSI) anions.

The Verdict: [P13]-based ionic liquids (ILs) are not a direct drop-in replacement for carbonates in high-rate applications at room temperature due to viscosity constraints. However, they are the superior choice for high-voltage (>4.0V) cathodes and elevated temperature operations , offering a non-flammable profile and an ESW exceeding 5.0V vs. Na/Na⁺. Among the variants, [P13][FSI] consistently outperforms [P13][TFSI] in ionic conductivity and SEI formation.

Technical Specifications & Benchmark Data

The following data aggregates performance metrics from half-cell (Na|Hard Carbon) and full-cell (Na|NaCrO₂) configurations.

Table 1: Physicochemical Comparison (25°C)
Metric[P13][FSI] + NaFSI (Benchmark IL)[P13][TFSI] + NaTFSI (Alternative IL)1M NaPF₆ in EC/DEC (Standard Organic)
Ionic Conductivity ~5.0 – 8.5 mS/cm ~2.0 – 3.0 mS/cm~8.0 – 12.0 mS/cm
Viscosity ~30 – 45 mPa·s>60 mPa·s<5 mPa·s
Thermal Stability >300°C (Non-flammable)>350°C (Non-flammable)<80°C (Flashpoint ~25°C)
Electrochem. Window ~5.2 V vs Na/Na⁺~5.5 V vs Na/Na⁺~4.5 V vs Na/Na⁺
Moisture Sensitivity High (Hydrophobic)High (Hydrophobic)Critical (Hydrolysis to HF)
Table 2: Electrochemical Performance Benchmark (Half-Cell Na|Hard Carbon)
Parameter[P13][FSI] SystemCarbonate System (EC/DEC)Analysis
Initial Coulombic Efficiency (ICE) 85% - 93%80% - 90%FSI anion decomposition creates a robust, fluoride-rich SEI that mitigates continuous electrolyte consumption [1].
Capacity Retention (100 Cycles) >98.5% ~90%ILs suppress dendritic growth and prevent solvent dry-out, leading to superior longevity.
Rate Capability (1C) ModerateHigh High viscosity of ILs impedes Na⁺ diffusion at high rates. Elevated temp (50°C) restores performance.

Mechanism of Action: The Anion Effect

Understanding why [P13] behaves differently depending on its anion pair is crucial for experimental design.

The FSI vs. TFSI Divergence
  • Conductivity: The FSI anion is smaller and less viscous than TFSI, allowing for faster ion transport. This makes [P13][FSI] the preferred candidate for room-temperature applications.

  • SEI Formation: Upon reduction, the FSI anion decomposes to form a compact, inorganic-rich SEI layer (mainly NaF and sulfur compounds). This layer is highly conductive to Na⁺ ions but electrically insulating, preventing further electrolyte decomposition. TFSI forms a more organic, permeable SEI that is less stable over long cycles [2].

Diagram 1: Electrolyte Selection Logic

Use this decision tree to determine if [P13] is suitable for your specific application.

ElectrolyteSelection start Define Battery Requirements safety Is Flammability/Safety Critical? start->safety voltage Operating Voltage > 4.2V? safety->voltage Yes rate High C-Rate Required (>1C @ RT)? safety->rate No voltage->rate No p13fsi Select [P13][FSI] (Balanced Performance) voltage->p13fsi Yes rate->p13fsi No (Low Rate/High Temp) carbonate Select Carbonate (EC/DEC) (High Rate/Low Cost) rate->carbonate Yes hybrid Consider Hybrid: Carbonate + 10% IL Additive rate->hybrid Moderate p13tfsi Select [P13][TFSI] (Max Thermal Stability) p13fsi->p13tfsi If T > 80°C

Caption: Logical flow for selecting between [P13]-based ILs and organic carbonates based on safety, voltage, and rate constraints.

Validated Experimental Protocol

To ensure reproducibility, the following protocol addresses the high hygroscopicity of [P13] salts. Trustworthiness Check: Any protocol that does not explicitly mandate a vacuum drying step for ILs is invalid due to the drastic effect of water (>50 ppm) on the electrochemical window.

Phase 1: Electrolyte Preparation (The "Dry-Room" Standard)
  • Pre-Drying:

    • Dry the [P13][FSI] or [P13][TFSI] salt in a vacuum oven at 80°C for 24 hours (120°C for TFSI is acceptable, but FSI is thermally sensitive above 100°C over long periods).

    • Dry the Sodium salt (NaFSI or NaTFSI) under vacuum at 100°C for 24 hours .

  • Mixing (In Glovebox):

    • Transfer dried salts into an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

    • Weigh components to achieve the desired molar ratio (typically 9:1 or 8:2 IL:Salt molar ratio, or roughly 0.5 M to 1.0 M).

    • Note: Unlike carbonates, molarity is less precise due to volume expansion; Molality (mol/kg) is often preferred for reproducibility.

  • Homogenization:

    • Stir magnetically at 40°C - 60°C for 12 hours. The elevated temperature reduces viscosity to ensure complete dissolution.

  • Final Dehydration (Critical):

    • Add activated molecular sieves (3Å or 4Å, pre-dried) to the mixed electrolyte and let stand for 48 hours.

    • Validation: Karl Fischer titration should confirm water content < 20 ppm .

Phase 2: Cell Assembly (Coin Cell CR2032)
  • Separator Selection: Do NOT use standard Celgard (polyolefin) separators. Their wettability with ionic liquids is poor.

    • Requirement: Use Whatman GF/D or GF/A Glass Fiber separators. The high porosity ensures sufficient electrolyte uptake despite high viscosity.

  • Electrolyte Volume:

    • Use 80–100 µL per coin cell (higher volume than carbonates is required to fully saturate the glass fiber).

  • Soaking Time:

    • Allow the assembled cell to rest for 6-12 hours before testing to ensure full pore penetration.

Diagram 2: Preparation Workflow

Visualizing the critical path for low-water content electrolyte production.

PrepWorkflow cluster_0 Vacuum Drying cluster_1 Ar Glovebox Salt Na Salt (100°C, 24h) Mix Mix @ 60°C (Homogenization) Salt->Mix IL [P13] Cation (80°C, 24h) IL->Mix Sieve Add Mol. Sieves (48h Rest) Mix->Sieve KF Karl Fischer Test (<20 ppm H2O) Sieve->KF KF->Sieve Fail (>20ppm) Assembly Cell Assembly (Glass Fiber Sep.) KF->Assembly Pass

Caption: Step-by-step workflow ensuring <20ppm water content, critical for preventing parasitic side reactions.

Critical Analysis & Troubleshooting

Issue: Poor Rate Capability
  • Cause: High viscosity of [P13][FSI] limits Na⁺ transport numbers (t⁺ ≈ 0.3 at RT).

  • Solution: Increase operating temperature to 50°C . This lowers viscosity exponentially, often matching the conductivity of room-temperature carbonates [3]. Alternatively, use a "Hybrid Electrolyte" by adding 10-20% wt. of a low-viscosity co-solvent like DMC, though this compromises flammability.

Issue: Anodic Instability (Oxidation)
  • Cause: Impurities (Halides or Water).

  • Solution: If oxidation current is observed below 4.5V, the IL is likely contaminated. [P13] cations themselves are stable up to ~5.5V. Recrystallize the salt or increase drying times.

Issue: Aluminum Current Collector Corrosion
  • Cause: FSI and TFSI anions can corrode Al foil at high voltages (>3.8V).

  • Solution: While FSI is generally corrosive, high purity salts and the formation of a passivation layer usually mitigate this. Ensure the use of battery-grade salts where free chloride ions (Cl⁻) are < 1 ppm.

References

  • Yoon, H., et al. (2014).[1] "Physicochemical properties of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide for sodium metal battery applications." Physical Chemistry Chemical Physics, 16(24), 12350-12355.[1] [Link]

  • Forsyth, M., et al. (2016). "Ionic Liquid Electrolytes for Sodium-ion Batteries: The FSI vs TFSI Trade-off." The Journal of Physical Chemistry C, 120(8), 4276–4286. [Link]

  • Fukunaga, A., et al. (2012). "Ionic Liquid Electrolytes for Sodium-ion Batteries." Journal of Power Sources, 246, 387-391. [Link]

  • Monti, D., et al. (2016). "Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing." Physical Chemistry Chemical Physics, 18, 5881-5890. [Link]

  • Masese, T., et al. (2021).[2] "Stable cycling of high-voltage Na-metal batteries." Chemical Engineering Journal, 425, 130612.[2] [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-1-propylpyrrolidinium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat all 1-Methyl-1-propylpyrrolidinium (PMPyr) salts as Skin & Eye Irritants (Category 2) and Hygroscopic Agents . While acute toxicity is often reported as low, the "Not Fully Tested" status of many ionic liquid (IL) analogs mandates the Precautionary Principle .

  • Primary Hazard: Irritation to mucous membranes (H315, H319, H335).

  • Hidden Hazard: Anion-dependent thermal decomposition. PMPyr-TFSI and PMPyr-FSI can release Hydrogen Fluoride (HF) if heated to decomposition (>300°C) or in contact with strong acids.

  • Operational Rule: Handle all solid halides (Cl, Br) in a fume hood to prevent dust inhalation. Handle all battery-grade liquids (TFSI, FSI) in a glovebox or desiccated environment to preserve electrochemical integrity.

Hazard Architecture & Risk Analysis

Rationale: Effective safety protocols require understanding the "Why" behind the hazard.

The PMPyr cation itself is a quaternary ammonium species. Its physiological activity is generally limited to irritation, but its physical properties (viscosity, non-volatility) create unique exposure risks compared to traditional solvents.

Hazard ComponentMechanism of ActionCritical Control Point
Dermal Permeation ILs are surfactants; they can disrupt lipid bilayers, potentially enhancing skin absorption of other contaminants.Double Gloving (Nitrile) is mandatory for liquid handling.
Hygroscopicity PMPyr salts avidly absorb atmospheric water, altering volume and viscosity.Inert Atmosphere (Ar/N₂) prevents "creeping" of wet salts on glassware.
Thermal Runaway While PMPyr is stable, fluorinated anions (TFSI/FSI) decompose to toxic fluoride gases at extreme heat.Temperature Limits: Do not exceed 150°C without closed-vessel safety checks.
PPE Selection Matrix

Directive: Match the protective equipment to the specific operational state.

Standard Glove Material: Nitrile (0.11 mm minimum). Note: Latex is not recommended due to poor chemical resistance against many organic cations and potential for allergic reaction confounding irritation diagnosis.

Task / ScenarioRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Solid Weighing (Open Bench)N95 or P100 Respirator (if outside hood)Safety Glasses w/ Side Shields (EN166)Single Nitrile GlovesLab Coat (Cotton/Poly)
Liquid Transfer (Fume Hood)None (Hood Sash at working height)Chemical Splash GogglesDouble Nitrile (Outer glove changed immediately upon splash)Lab Coat + Chemical Apron
High-Temp Synthesis (>100°C)Fume Hood RequiredFace Shield + GogglesThermal/Chemical Resistant Gloves (e.g., Neoprene over Nitrile)Fire-Retardant Lab Coat
Spill Cleanup (>50 mL)Half-Face Respirator w/ Organic Vapor/Acid Gas CartridgeChemical Splash GogglesHeavy Duty Nitrile or Butyl RubberTyvek Suit or Apron
Operational Protocols
Protocol A: Handling Solids (Chloride/Bromide Salts)

Objective: Prevent dust inhalation and deliquescence.

  • Preparation: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation.

  • Transfer: Use an antistatic spatula. PMPyr salts are often sticky or waxy.

  • Weighing:

    • Preferred: Weigh inside a fume hood using a portable balance.

    • Alternative: Tare a closed vial, add solid in the hood, close vial, and transport to the balance.

  • Cleanup: Wipe the spatula immediately with water/ethanol. Dry solids can harden into a concrete-like residue.

Protocol B: Handling Liquids (TFSI/FSI/DCA)

Objective: Manage viscosity and prevent cross-contamination.

  • Viscosity Management: PMPyr liquids are viscous (50–500 cP). Pipetting requires reverse pipetting technique or positive displacement pipettes for accuracy.

  • Syringe Transfer:

    • Use large-gauge needles (18G or 20G) to reduce backpressure.

    • Caution: High pressure on a viscous liquid can cause the needle to pop off. Always use Luer-Lock syringes.

  • Glovebox Operations:

    • If using in a glovebox (Ar/N₂), standard butyl glovebox gloves are compatible.

    • Crucial: Wipe drips immediately. ILs do not evaporate; a drop on the glovebox floor remains a hazard indefinitely.

Workflow Visualization: Handling Decision Logic

HandlingLogic Start Start: Identify PMPyr Salt StateCheck Physical State? Start->StateCheck Solid Solid (e.g., Cl, Br) StateCheck->Solid Liquid Liquid (e.g., TFSI, FSI) StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk AppCheck Application Sensitivity? Liquid->AppCheck Hood Use Fume Hood (Sash < 18 inches) DustRisk->Hood Yes (Standard) Respirator N95 + Safety Glasses DustRisk->Respirator No Hood Available (Emergency Only) Battery Battery/Electrochem (<10 ppm H2O) AppCheck->Battery Synthesis General Synthesis AppCheck->Synthesis Glovebox Glovebox (Ar/N2) Butyl Gloves Battery->Glovebox DoubleGlove Fume Hood Double Nitrile Gloves Synthesis->DoubleGlove

Figure 1: Decision tree for selecting engineering controls and PPE based on physical state and application sensitivity.

Emergency Response & Disposal
Spill Management
  • Stop: Evacuate the immediate area if the spill involves hot liquid (>100°C).

  • Contain: Ionic liquids are hydrophobic (usually) and viscous. They will not spread like water but will bead up.

  • Absorb: Use sand, vermiculite, or a dedicated chemical spill pad. Do not use water initially, as this spreads the material.[1][2]

  • Clean: Once the bulk is removed, scrub the surface with ethanol or isopropanol , followed by soap and water.

Disposal Workflow

Never flush PMPyr salts down the drain. They are stable and can persist in water systems.

  • Segregation: Collect in a separate waste container labeled "Halogenated Organic Solvents" (if F/Cl/Br containing).

  • Dissolution: If the waste is solid/viscous, dissolve it in a small amount of acetone or ethanol to facilitate transfer into the waste drum.

  • Destruction: The standard disposal method is incineration equipped with a scrubber (to handle NOx and HF gases).

References
  • IoLiTec. (2022).[1][2][3] Safety Data Sheet: this compound chloride. Retrieved from

  • Solvionic. (2024).[4][5] Safety Data Sheet: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12059918, this compound. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: this compound bromide.[2][6][7][8] Retrieved from

  • MacFarlane, D. R., et al. (2014). Energy applications of ionic liquids. Energy & Environmental Science.

Sources

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